Product packaging for 7-Bromo-4,6-dichloroquinazoline(Cat. No.:CAS No. 1260847-61-7)

7-Bromo-4,6-dichloroquinazoline

Cat. No.: B573173
CAS No.: 1260847-61-7
M. Wt: 277.93
InChI Key: NWCDKWJWCZLWQJ-UHFFFAOYSA-N
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Description

7-Bromo-4,6-dichloroquinazoline (CAS 1260847-61-7) is a multifunctional halogenated quinazoline derivative serving as a key synthetic intermediate in medicinal chemistry and organic synthesis . The distinct reactivity of the bromo and chloro substituents at different positions on the quinazoline core allows for sequential, regioselective functionalization, making it a valuable scaffold for constructing diverse compound libraries . Quinazoline-based compounds are prominent in drug discovery due to their broad range of biological activities . This scaffold is a privileged structure in the development of novel therapeutic agents, including selective enzyme inhibitors and receptor antagonists . Researchers utilize this intermediate to explore compounds for potential application in areas such as oncology and inflammation . Please handle with care and consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrCl2N2 B573173 7-Bromo-4,6-dichloroquinazoline CAS No. 1260847-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4,6-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCDKWJWCZLWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857507
Record name 7-Bromo-4,6-dichloroquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260847-61-7
Record name 7-Bromo-4,6-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-4,6-dichloroquinazoline, a key building block in synthetic organic chemistry and drug discovery. We will delve into its core chemical properties, reactivity, synthesis, and handling protocols, offering insights grounded in practical laboratory experience. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to be readily modified and interact with a diverse range of biological targets.[1] Consequently, quinazoline derivatives have been extensively explored for various therapeutic applications, including the development of anticancer, anti-inflammatory, and antiviral agents.[1] Several clinically approved drugs, such as gefitinib, feature the quinazoline core and function as kinase inhibitors in cancer therapy.[1] Dihalogenated quinazolines, in particular, are highly versatile synthetic intermediates due to the reactivity of the halogen atoms, which allows for sequential and regioselective modifications.[1]

Core Chemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 1260847-61-7[2]
Molecular Formula C₈H₃BrCl₂N₂[3]
Molecular Weight 277.93 g/mol [3]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
Spectroscopic Data

While a dedicated full spectrum analysis for this compound is not available in the provided search results, data from analogous structures can provide valuable insights. For instance, the 1H NMR spectrum of the related compound 7-bromo-4-chloroquinoline shows characteristic aromatic proton signals.[4] Similarly, 13C-NMR and mass spectrometry data for various bromo- and chloro-substituted quinazolines have been reported, which can aid in the characterization of this compound.[5]

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process starting from substituted anilines. A generalized approach often includes the formation of a quinazolinone intermediate, followed by chlorination.

Illustrative Synthetic Pathway

A plausible synthetic route can be conceptualized based on established methodologies for similar quinazoline derivatives.[6][7]

Synthesis_Pathway cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination Substituted_Aniline Substituted Aniline Quinazolinone 7-Bromo-6-chloro-4(3H)-quinazolinone Substituted_Aniline->Quinazolinone Reaction Formamidine_Acetate Formamidine Acetate Formamidine_Acetate->Quinazolinone Reagent Target_Compound This compound Quinazolinone->Target_Compound Chlorination Chlorinating_Agent POCl₃ or SOCl₂ Chlorinating_Agent->Target_Compound Reagent

Caption: A generalized two-step synthesis of this compound.

Key Reactions and Reactivity

The chemical reactivity of this compound is dominated by the three halogen substituents on the quinazoline core.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic attack. The C4-chloro group is generally more reactive towards nucleophiles than the C6-chloro group. This differential reactivity allows for selective functionalization.

  • Cross-Coupling Reactions: The bromine atom at position 7 is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of substituents at this position.

This dual reactivity makes this compound a valuable precursor for the synthesis of diverse libraries of quinazoline derivatives for screening in drug discovery programs.[8]

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[9] The strategic placement of bromo and chloro substituents in this compound allows for its use as a starting material for the synthesis of potent and selective inhibitors of various signaling pathways implicated in cancer, such as those involving EGFR, VEGFR-2, and PI3K/Akt.[8]

Experimental Workflow: Synthesis of a 4-Amino-quinazoline Derivative

The following protocol outlines a general procedure for the synthesis of a 4-amino-7-bromo-6-chloroquinazoline derivative, a common step in the elaboration of this scaffold for biological testing.[8]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Anhydrous solvent (e.g., isopropanol, DMF)

  • Base (e.g., diisopropylethylamine, potassium carbonate)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-7-bromo-6-chloroquinazoline derivative.

Experimental_Workflow Start Start: Dissolve Reactants Reaction Heat and Monitor Reaction Start->Reaction Workup Cool and Isolate Crude Product Reaction->Workup Purification Purify by Chromatography or Recrystallization Workup->Purification End End: Characterize Final Product Purification->End

Caption: A typical experimental workflow for SNAr reactions on this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[10] Although specific hazard data for this compound is limited, related halogenated quinazolines are classified as hazardous substances.[10][11]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[12]

  • Respiratory Protection: Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[12]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Dispose of the compound and its container in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its distinct reactivity at the chloro and bromo positions provides a strategic advantage for the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective application in the pursuit of novel therapeutic agents.

References

  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. (URL: )
  • This compound (cas 1260847-61-7) SDS/MSDS download - Guidechem. (URL: )
  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)
  • 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem. (URL: [Link])
  • Safeguarding Your Research: Essential Safety Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline - Benchchem. (URL: )
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. (URL: )
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • 7-Bromo-2,4-dichloroquinazoline | CAS 959237-68-4 | AMERICAN ELEMENTS ®. (URL: [Link])
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem. (URL: )
  • Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. (URL: [Link])
  • 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC). (URL: [Link])

Sources

7-Bromo-4,6-dichloroquinazoline: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] Derivatives of this scaffold have been successfully developed into a range of therapeutics, most notably as potent and selective inhibitors of protein kinases, which play a pivotal role in cellular signaling pathways implicated in cancer.[2] The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[3] Among the vast chemical space of quinazoline derivatives, halogenated analogues serve as particularly valuable intermediates due to their propensity for further functionalization. This guide provides a comprehensive technical overview of 7-Bromo-4,6-dichloroquinazoline (CAS No. 1260847-61-7), a key building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1260847-61-7[4]
Molecular Formula C₈H₃BrCl₂N₂[4]
Molecular Weight 277.93 g/mol [4]
Appearance Solid (predicted)
SMILES C1=C2C(=CC(=C1Cl)Br)N=CN=C2Cl[4]

A Plausible Synthetic Pathway

Step 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

This initial step can be adapted from methodologies used for structurally similar compounds, such as the synthesis of halofuginone intermediates.[5][6] The process begins with a suitably substituted benzoic acid derivative.

Synthesis_Step1 2,4-Dibromo-5-chlorobenzoic_acid 2,4-Dibromo-5-chlorobenzoic acid Intermediate_Complex Reaction Intermediate 2,4-Dibromo-5-chlorobenzoic_acid->Intermediate_Complex Cu(I) catalyst, Base Formamidine_acetate Formamidine acetate Formamidine_acetate->Intermediate_Complex Quinazolinone 7-Bromo-6-chloro-4(3H)-quinazolinone Intermediate_Complex->Quinazolinone Cyclization & Debromination

Caption: Proposed reaction for the synthesis of the quinazolinone intermediate.

Experimental Protocol:

  • To a solution of 2,4-dibromo-5-chlorobenzoic acid in a suitable solvent such as acetonitrile, add a copper(I) catalyst (e.g., cuprous bromide), an iodide salt (e.g., potassium iodide), and an inorganic base (e.g., potassium carbonate).[5]

  • Add formamidine acetate to the mixture.

  • Heat the reaction mixture under reflux for 12-20 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The causality behind this one-pot reaction lies in the copper-catalyzed nucleophilic substitution and subsequent cyclization. The formamidine acetate serves as the source for the nitrogen atoms and the C2 carbon of the pyrimidine ring.

Step 2: Chlorination to Yield this compound

The conversion of the 4-oxo group of the quinazolinone to a chloro group is a standard transformation in quinazoline chemistry, rendering the 4-position highly reactive towards nucleophiles.[7]

Synthesis_Step2 Quinazolinone 7-Bromo-6-chloro-4(3H)-quinazolinone Final_Product This compound Quinazolinone->Final_Product Chlorinating_Agent SOCl₂ / DMF (cat.) or POCl₃ Chlorinating_Agent->Final_Product Chlorination

Caption: Chlorination of the quinazolinone intermediate to the final product.

Experimental Protocol:

  • Suspend 7-bromo-6-chloro-4(3H)-quinazolinone in thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). Alternatively, phosphorus oxychloride (POCl₃) can be used as both the reagent and solvent.[8]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Carefully remove the excess chlorinating agent under reduced pressure.

  • Quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

This chlorination step is crucial as it activates the C4 position for subsequent nucleophilic aromatic substitution reactions, a key strategy in the synthesis of many quinazoline-based drugs.[7]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the electronic properties of the quinazoline core and the nature of its substituents. The two chloro groups and the bromo group are electron-withdrawing, which deactivates the aromatic system towards electrophilic substitution but activates it for nucleophilic substitution.

Caption: Key reactive sites on the this compound scaffold.

The chlorine atom at the C4 position is significantly more labile than the one at the C6 position. This is due to the electronic influence of the adjacent nitrogen atoms, which stabilize the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution. This differential reactivity allows for selective substitution at the C4 position under milder conditions. Common nucleophiles for this reaction include amines, alcohols, and thiols.

The bromine atom at the C7 position is less susceptible to nucleophilic attack but is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, further expanding the chemical diversity of the resulting compounds.

Applications in Drug Discovery

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting various biological pathways.[9] this compound, with its multiple points for diversification, is an ideal starting material for the synthesis of compound libraries for high-throughput screening.

A primary application is in the development of tyrosine kinase inhibitors (TKIs) . Many FDA-approved TKIs for cancer therapy, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core.[2] The C4 chloro group of this compound can be readily displaced by a substituted aniline to generate analogues of these drugs. The substituents at the C6 and C7 positions are known to influence the inhibitor's binding affinity and selectivity for different kinases.[3]

Furthermore, the quinazoline core has been explored for a range of other therapeutic applications, including the development of:

  • Antimicrobial agents [10]

  • Anti-inflammatory compounds

  • Antiviral drugs [11]

The specific substitution pattern of this compound offers a unique template for designing novel compounds with potentially enhanced or novel biological activities in these areas.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this specific compound is not widely published, the following table provides predicted chemical shifts for the key protons and carbons based on data from structurally related compounds.[12][13]

NucleusPredicted Chemical Shift (ppm)Notes
¹H-NMR
H28.8 - 9.2Singlet, downfield due to adjacent nitrogens.
H58.0 - 8.4Singlet, deshielded by adjacent chloro group.
H87.8 - 8.2Singlet.
¹³C-NMR
C2150 - 155
C4158 - 163Highly deshielded due to chlorine and nitrogen.
C4a148 - 152
C5125 - 130
C6135 - 140Carbon bearing chlorine.
C7118 - 123Carbon bearing bromine.
C8128 - 133
C8a145 - 150

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated laboratory fume hood.[4]

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear impervious gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Storage and Disposal: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4] Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a core building block in drug discovery and development. Its differential reactivity at the C4, C6, and C7 positions allows for the systematic and selective introduction of diverse chemical functionalities. This versatility makes it an invaluable tool for medicinal chemists aiming to synthesize novel compounds, particularly in the pursuit of new kinase inhibitors for oncology and other therapeutic areas. While handling this compound requires adherence to strict safety protocols, its synthetic utility underscores its importance in the ongoing quest for new and more effective medicines.

References

  • Ansari, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 705290.
  • Kuryazov, R., et al. (2010). Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 46(5), 585-591.
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
  • Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Kallan, N. C., et al. (2005). Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. Journal of Medicinal Chemistry, 48(21), 6764–6775.
  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones.
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PubChem. (n.d.). 8-Bromo-2,6-dichloro-3-propyl-quinazolin-4-one.
  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6593.
  • Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3004.
  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • FCAD Group. (n.d.). 7-Bromo-6-chloro-4-quinazolinone.
  • AZA Mid-Year Meeting. (n.d.). This compound.
  • Wikipedia. (2023). Sandmeyer reaction.
  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • MDPI. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(15), 4995.
  • National Center for Biotechnology Information. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Avicenna Journal of Medical Biotechnology, 2(3), 169–174.
  • Biomedical Journal of Scientific & Technical Research. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomed J Sci & Tech Res, 49(1).
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(3), 136-141.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341075.
  • ResearchGate. (2012). Reactivity features of polychlorobiphenyl congeners in the nucleophilic substitution reactions.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Biomimetics, 7(4), 247.
  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry.
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • NIST. (n.d.). Benzene, 2-bromo-1,4-dichloro-.

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An In-depth Technical Guide to 7-Bromo-4,6-dichloroquinazoline: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-4,6-dichloroquinazoline, a halogenated quinazoline derivative of significant interest to researchers, scientists, and professionals in the field of drug development. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, and this particular derivative serves as a versatile building block for the synthesis of novel bioactive molecules.[1][2][3] This document will delve into the molecular structure, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, structural elucidation techniques, and its potential applications in modern drug discovery, grounded in established chemical principles and supported by authoritative references.

The Quinazoline Core: A Cornerstone of Modern Therapeutics

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a foundational scaffold in the development of a wide array of therapeutic agents.[1][2] Its inherent biological activities and the ability to substitute at various positions have led to its extensive exploration in medicinal chemistry.[1] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][4] Notably, the 4-aminoquinazoline framework is a key feature in several approved anticancer drugs that function as tyrosine kinase inhibitors.[5] The strategic placement of halogen atoms, such as in this compound, can significantly influence the molecule's reactivity and biological activity, making it a valuable intermediate for creating diverse chemical libraries for drug screening.

Molecular Structure and Physicochemical Properties of this compound

The molecular structure of this compound is characterized by a quinazoline core with a bromine atom at the 7-position and chlorine atoms at the 4- and 6-positions.

Molecular Structure:

Structure of this compound

Physicochemical Data Summary:

PropertyValueSource
CAS Number 1260847-61-7[6]
Molecular Formula C₈H₃BrCl₂N₂[7]
Molecular Weight 277.93 g/mol [7]
IUPAC Name This compound
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Inferred

Synthesis of this compound: A Plausible Pathway and Experimental Protocol

Proposed Synthetic Pathway:

synthesis_pathway start 2-Amino-4-bromo-5-chlorobenzoic acid intermediate 7-Bromo-6-chloroquinazolin-4(3H)-one start->intermediate Formamide, Reflux product This compound intermediate->product POCl3, Reflux

Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one

This step is analogous to the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate, as described in a patent.[8] A similar cyclization can be achieved by reacting the corresponding anthranilic acid with formamide.

  • Reactants:

    • 2-Amino-4-bromo-5-chlorobenzoic acid

    • Formamide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-bromo-5-chlorobenzoic acid (1 equivalent) and an excess of formamide is heated.

    • The reaction mixture is refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 7-bromo-6-chloroquinazolin-4(3H)-one.

Causality behind Experimental Choices: The use of formamide serves as both the reagent to provide the C2 carbon and N3 nitrogen of the quinazoline ring and as the solvent. The high temperature of reflux is necessary to drive the condensation and cyclization reactions.

Step 2: Chlorination to this compound

The conversion of the 4-oxo group of the quinazolinone to a chloro group is a standard transformation, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][9][10]

  • Reactants:

    • 7-Bromo-6-chloroquinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • A catalytic amount of Dimethylformamide (DMF) (optional)

  • Procedure:

    • 7-Bromo-6-chloroquinazolin-4(3H)-one (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃).

    • A catalytic amount of DMF can be added to facilitate the reaction.

    • The mixture is heated to reflux and maintained at this temperature for a few hours, with reaction progress monitored by TLC.

    • After completion, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice with stirring.

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Causality behind Experimental Choices: POCl₃ is a powerful chlorinating agent effective for converting amides and ketones to the corresponding chlorides. The optional addition of DMF can form a Vilsmeier-Haack type reagent in situ, which is a more reactive chlorinating species. The workup with ice water is to quench the unreacted POCl₃ and precipitate the organic product.

Structural Elucidation and Spectroscopic Analysis

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the electronic environment created by the halogen substituents. We would expect to see two singlets or two doublets corresponding to the protons at the 5 and 8 positions.
¹³C NMR The spectrum would show eight distinct signals for the eight carbon atoms in the molecule. The carbons attached to the electronegative nitrogen and halogen atoms would be deshielded and appear at higher chemical shifts.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (277.93 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and two chlorine atoms.
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring system, as well as C-Cl and C-Br stretching vibrations.

Self-Validating System: The combination of these spectroscopic techniques provides a self-validating system for structural confirmation. The molecular formula determined from high-resolution mass spectrometry should be consistent with the number of signals observed in the ¹H and ¹³C NMR spectra. The splitting patterns in the ¹H NMR spectrum should correspond to the substitution pattern on the aromatic ring, and the characteristic isotopic pattern in the mass spectrum will confirm the presence of the specific halogen atoms.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the two chlorine atoms at the 2 and 4 positions of the quinazoline ring. The chlorine at the C4 position is known to be significantly more reactive towards nucleophilic substitution than the chlorine at the C2 position.[12][13] This differential reactivity is a key feature that makes this molecule a valuable synthetic intermediate.

Regioselective Nucleophilic Aromatic Substitution (SₙAr):

reactivity_pathway start This compound intermediate 4-Substituted-7-bromo-6-chloroquinazoline start->intermediate Nucleophile 1 (e.g., Amine) Mild Conditions product 2,4-Disubstituted-7-bromo-6-chloroquinazoline intermediate->product Nucleophile 2 Harsh Conditions

Regioselective reactivity of this compound.

This regioselectivity allows for the sequential introduction of different functional groups at the C4 and C2 positions, enabling the synthesis of a wide variety of substituted quinazoline derivatives. For instance, reaction with a primary or secondary amine under mild conditions would selectively substitute the C4-chloro group, a common step in the synthesis of 4-aminoquinazoline-based kinase inhibitors.[5] Subsequent reaction with another nucleophile under more forcing conditions could then replace the C2-chloro group.

Potential Applications in Targeted Therapy:

Given that numerous quinazoline derivatives are potent inhibitors of tyrosine kinases, this compound is a highly attractive starting material for the synthesis of novel anticancer agents. The bromine atom at the 7-position and the chlorine at the 6-position can be used to modulate the electronic properties and steric bulk of the final molecule, potentially leading to improved potency, selectivity, and pharmacokinetic properties. These positions can also serve as handles for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce additional diversity.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of drug discovery. Its unique substitution pattern and the differential reactivity of its chloro-substituents make it a versatile intermediate for the synthesis of diverse libraries of quinazoline derivatives. The insights provided in this guide regarding its synthesis, structural properties, and reactivity are intended to empower researchers to effectively utilize this compound in the development of novel therapeutic agents, particularly in the realm of targeted cancer therapy.

References

  • Emami, L., et al. (2022).
  • Rajveer, C. H., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 143-147. [Link]
  • Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • American Elements. (n.d.). 7-Bromo-2,4-dichloroquinazoline.
  • ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
  • PubChem. (n.d.). 7-Bromo-4-dimethylaminoquinoline.
  • National Center for Biotechnology Information. (2018). Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. Journal of Medicinal Chemistry, 61(21), 9575–9586. [Link]
  • PubMed Central. (2023). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. [Link]
  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.
  • ResearchGate. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]
  • The Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Green Chemistry, 8, 927-931. [Link]
  • PubMed. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-14. [Link]
  • PubMed. (2024).
  • ResearchGate. (2024).
  • PubChem. (n.d.). 7-bromo-4-(dimethylamino)-1-phenyl-quinazolin-2(1H)-one.
  • PubChem. (n.d.). 7-Bromo-2,4-diaminoquinazoline.

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An In-depth Technical Guide to the Synthesis of 7-Bromo-4,6-dichloroquinazoline: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4,6-dichloroquinazoline is a key heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this important molecule. We will delve into the strategic considerations behind precursor selection, detail the mechanistic underpinnings of the core chemical transformations, and provide experimentally validated protocols. This document is designed to be a practical resource for researchers in drug discovery and development, offering both theoretical grounding and actionable laboratory guidance.

Introduction: The Significance of the Quinazoline Core

The quinazoline ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous quinazoline-containing drugs with a broad spectrum of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. The specific substitution pattern of this compound offers multiple points for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.

Pathway I: Synthesis via Substituted Quinazolinone

This is a robust and frequently employed pathway that proceeds through a 7-bromo-6-chloro-4(3H)-quinazolinone intermediate. The key steps involve the cyclization of a suitably substituted benzoic acid derivative followed by chlorination.

Step 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

The synthesis commences with the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate. This reaction is a variation of the Niementowski quinazoline synthesis, which is a classic method for the formation of 4(3H)-quinazolinones from anthranilic acids and amides.[1][2]

Reaction Scheme:

Sources

A Technical Guide to the Solubility of 7-Bromo-4,6-dichloroquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

In the realm of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical parameter that influences everything from reaction kinetics and purification efficiency to bioavailability and formulation. This guide provides an in-depth technical overview of the solubility of 7-Bromo-4,6-dichloroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. While quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide, grounded in established chemical principles and field-proven methodologies, offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential to predicting its solubility behavior. This compound is a halogenated bicyclic heteroaromatic compound.

PropertyValueSource
Chemical Formula C₈H₃BrCl₂N₂[1]
Molecular Weight 277.93 g/mol [1]
CAS Number 1260847-61-7[1]
Appearance Likely a solid at room temperature[1]

The presence of a bromine and two chlorine atoms significantly influences the molecule's electronic distribution and intermolecular forces. The quinazoline core, a fusion of benzene and pyrimidine rings, provides a rigid, aromatic scaffold. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, although the presence of electron-withdrawing chloro groups will modulate their basicity.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound in a given solvent will be dictated by the interplay of intermolecular forces: dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding.

The multiple halogen substituents make the molecule relatively nonpolar and hydrophobic. However, the nitrogen atoms in the quinazoline ring introduce some polarity. Therefore, we can anticipate the following general solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent at solvating a wide range of compounds due to their large dipole moments and ability to engage in strong dipole-dipole interactions. It is highly probable that this compound will exhibit good solubility in these solvents. The use of DMF in the synthesis of related compounds supports this prediction.[2]

  • Moderate Solubility in Polar Protic Solvents: Solvents such as ethanol and methanol can act as both hydrogen bond donors and acceptors. While this compound does not have a hydrogen bond donor, the nitrogen atoms can act as acceptors. The solubility in these solvents is expected to be moderate and likely temperature-dependent. The common practice of recrystallizing similar compounds from ethanol suggests that solubility is significant at elevated temperatures and lower at room temperature, a desirable characteristic for purification.[2]

  • Moderate to Good Solubility in Chlorinated Solvents: Solvents like chloroform and dichloromethane are relatively polar and can engage in dipole-dipole interactions with the C-Cl and C-Br bonds of the solute. These solvents are often effective for dissolving halogenated organic compounds.

  • Low Solubility in Nonpolar Solvents: In nonpolar solvents like hexanes or toluene, the primary intermolecular forces are weak London dispersion forces. The polarity of the quinazoline ring system will likely limit its solubility in such solvents.

Based on these principles, a predicted qualitative solubility profile is presented below. It is crucial to note that this table is a predictive guide and should be confirmed by experimental data.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)Polar AproticHighStrong dipole-dipole interactions.
Tetrahydrofuran (THF)Polar AproticModerate to HighGood balance of polarity and non-polar character.
AcetonitrilePolar AproticModerateUsed as a solvent in the synthesis of related compounds.[3]
ChloroformChlorinatedModerate to High"Like dissolves like" principle for halogenated compounds.
Dichloromethane (DCM)ChlorinatedModerate to HighSimilar to chloroform.
Ethyl AcetatePolar Aprotic (Ester)ModerateIntermediate polarity.
MethanolPolar ProticLow to ModeratePotential for hydrogen bonding with quinazoline nitrogens.
EthanolPolar ProticLow to ModerateUsed for recrystallization, indicating temperature-dependent solubility.[2]
TolueneNonpolar AromaticLowMismatch in polarity.
HexanesNonpolar AliphaticVery LowSignificant mismatch in polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid (this compound) prep2 Add a known volume of solvent to a vial prep1->prep2 equil Agitate at a constant temperature for 24-48 hours prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Centrifuge to pellet undissolved solid sample1->sample2 sample3 Filter supernatant (0.22 µm syringe filter) sample2->sample3 sample4 Dilute aliquot with a known volume of mobile phase sample3->sample4 sample5 Analyze by HPLC sample4->sample5

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or use a magnetic stir bar.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

    • Accurately dilute the filtered aliquot with a known volume of a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve from the standards (peak area vs. concentration).

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the original solvent. The solubility is typically expressed in mg/mL or mol/L.

Causality and Self-Validation in the Experimental Protocol

  • Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium with a saturated solution has been achieved.

  • Why constant temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Why 24-48 hours of agitation? This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

  • Why centrifugation and filtration? These steps are essential to ensure that the analyzed sample contains only the dissolved compound, preventing artificially high solubility measurements due to suspended microparticles.

  • Why a calibration curve? A multi-point calibration curve validates the linearity of the analytical response and provides a more accurate quantification than a single-point calibration.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the solubility of this compound remains to be established, this guide provides a robust framework for understanding and predicting its behavior in organic solvents. The theoretical analysis suggests good solubility in polar aprotic solvents and moderate, temperature-dependent solubility in polar protic and chlorinated solvents. For drug development professionals, the provided experimental protocol offers a reliable method for generating the precise, quantitative data needed for process optimization, formulation development, and toxicological studies. As research into quinazoline derivatives continues to expand, it is anticipated that a greater body of physicochemical data will become available, further refining our understanding of these important molecules.

References

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health.
  • PubChem. 7-Bromo-2-chloroquinazoline. National Center for Biotechnology Information.
  • American Elements. 7-Bromo-2,4-dichloroquinazoline.
  • PubChem. 6-Bromo-4-chloro-quinazoline. National Center for Biotechnology Information.
  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • AZA Mid-Year Meeting. This compound.
  • Google Patents. Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • Solubility of Things. Quinazoline derivative.
  • ChemBK. 7-broMo-6-chloro-3,4-dihydroquinazolin-4-one.
  • Baran Lab. Haloselectivity of Heterocycles.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of the Quinazoline Scaffold

The quinazoline nucleus represents a cornerstone in modern medicinal chemistry, particularly in the discovery of targeted anticancer agents.[1][2][3][4] Its rigid, heterocyclic structure serves as a privileged scaffold for the design of potent and selective enzyme inhibitors. Historically, the therapeutic journey of quinazoline derivatives has been marked by the successful development of several FDA-approved drugs that have revolutionized the treatment of various cancers.[2][4][5][6][7] This guide delves into the mechanistic intricacies of a specific, yet under-documented member of this class: 7-Bromo-4,6-dichloroquinazoline. While direct empirical data on this precise molecule is sparse, this document, grounded in established principles of medicinal chemistry and kinase biology, aims to provide a comprehensive, scientifically-grounded perspective on its putative mechanism of action. By dissecting the roles of its constituent pharmacophores—the quinazoline core and its halogen embellishments—we can construct a robust hypothesis regarding its biological targets and cellular effects. This paper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships that govern the efficacy of quinazoline-based inhibitors.

The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

The vast majority of quinazoline-based anticancer agents exert their effects by inhibiting protein kinases, a large family of enzymes that catalyze the phosphorylation of specific amino acid residues in proteins.[2][8][9] This post-translational modification is a fundamental mechanism for regulating a multitude of cellular processes, including signal transduction, gene expression, and metabolism.[10] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[3][10]

ATP-Competitive Inhibition: The Primary Mechanism

Quinazoline derivatives predominantly function as ATP-competitive inhibitors.[11] They are designed to bind to the ATP-binding pocket of the kinase's catalytic domain.[8][9] The ATP-binding site of all protein kinases shares a conserved structural architecture, featuring two lobes connected by a flexible hinge region.[10] ATP binds within the cleft between these lobes, where the transfer of its gamma-phosphate to a substrate protein is catalyzed.[10]

The 4-anilinoquinazoline scaffold has proven to be particularly effective in this regard.[5][8] Structure-activity relationship (SAR) studies have revealed that the nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with key residues in the hinge region of the kinase's active site, mimicking the interaction of the adenine portion of ATP.[5] This interaction anchors the inhibitor within the active site, preventing the binding of ATP and thereby blocking the phosphorylation of downstream substrates.[11]

Hypothesized Mechanism of Action of this compound

Based on the extensive literature on halogenated quinazoline derivatives, it is highly probable that this compound functions as a multi-targeted tyrosine kinase inhibitor. The specific halogenation pattern—a bromine at position 7 and chlorines at positions 4 and 6—is anticipated to confer a distinct selectivity and potency profile.

Primary Putative Targets: EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two of the most well-established targets for quinazoline-based inhibitors.[1][3][5][10][12]

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][5] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][6] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.[5]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): The primary receptor for VEGF, a potent pro-angiogenic factor.[12][13][14] Activation of VEGFR-2 on endothelial cells triggers a signaling cascade that promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.[10][12][14] Dual inhibition of EGFR and VEGFR-2 is a clinically validated strategy to simultaneously target tumor cell proliferation and the tumor's blood supply.[3][5][7]

The Role of Halogenation in Target Engagement

The presence of bromine and chlorine atoms on the quinazoline ring is not merely decorative; it is a critical determinant of the compound's biological activity. Halogens, particularly chlorine and bromine, are electron-withdrawing groups that can modulate the electronic properties of the quinazoline core, influencing its binding affinity for the target kinase.[8][15]

Furthermore, the specific placement of these halogens is crucial. Substitutions at the 6 and 7 positions of the quinazoline ring are known to be important for potency.[8] The chloro group at position 4 is a reactive site, often displaced by an amino group in many active 4-anilinoquinazoline inhibitors. However, in the case of this compound, the 4-chloro substituent may itself contribute to binding or act as a handle for further chemical modification. The 7-bromo and 6-chloro substituents project into a hydrophobic pocket within the ATP-binding site, enhancing the van der Waals interactions and increasing the overall binding affinity.[8][15]

Downstream Signaling Pathways

Inhibition of EGFR and VEGFR-2 by this compound would be expected to disrupt key downstream signaling pathways:

  • EGFR Signaling Cascade: Upon inhibition, the downstream RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways would be downregulated.[12] This would lead to a reduction in cell proliferation, survival, and growth.

  • VEGFR-2 Signaling Cascade: Inhibition of VEGFR-2 would block the activation of downstream effectors such as PLCγ, PKC, and the PI3K/Akt pathway in endothelial cells.[12] This would suppress endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.[10]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the proposed mechanism of action and the experimental approaches to validate it, the following diagrams have been generated using Graphviz.

Diagram 1: Hypothesized Inhibition of EGFR and VEGFR-2 Signaling

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK EGFR->RAS-RAF-MEK-ERK PI3K-Akt-mTOR PI3K-Akt-mTOR EGFR->PI3K-Akt-mTOR VEGFR-2 VEGFR-2 VEGFR-2->PI3K-Akt-mTOR PLCg-PKC PLCg-PKC VEGFR-2->PLCg-PKC This compound This compound This compound->EGFR Inhibits This compound->VEGFR-2 Inhibits Proliferation Proliferation RAS-RAF-MEK-ERK->Proliferation Survival Survival PI3K-Akt-mTOR->Survival Angiogenesis Angiogenesis PLCg-PKC->Angiogenesis

Caption: Hypothesized inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Validation: A Framework for Characterization

To empirically validate the hypothesized mechanism of action of this compound, a series of in vitro assays are essential. The following protocols provide a robust framework for its characterization.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified kinases.

Objective: To determine the IC50 values of this compound against a panel of kinases, including EGFR and VEGFR-2.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[16]

    • Prepare a solution of recombinant kinase (e.g., EGFR, VEGFR-2) and its specific substrate peptide in the kinase buffer.[17][18]

    • Prepare an ATP solution in kinase buffer. For radioactive assays, [γ-³²P]ATP is used.[19][20]

  • Assay Procedure:

    • In a 96-well plate, add the kinase and substrate solution.

    • Add serial dilutions of this compound (or DMSO as a vehicle control).

    • Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the kinase reaction by adding the ATP solution.[17]

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

      • Radiometric assay: Separation of the radiolabeled substrate by gel electrophoresis or filtration, followed by quantification using autoradiography or scintillation counting.[20]

      • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.[19][21]

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Diagram 2: Experimental Workflow for In Vitro Kinase Assay

G Start Start Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup (96-well plate) Reagent_Prep->Assay_Setup Incubation Incubation (Kinase + Inhibitor) Assay_Setup->Incubation Reaction_Start Start Reaction (Add ATP) Incubation->Reaction_Start Reaction_Incubation Reaction Incubation Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Detection of Phosphorylation Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for in vitro kinase inhibition assays.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic and cytostatic effects of the compound on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound against various cancer cell lines, particularly those with known EGFR or VEGFR dependencies.

Methodology:

  • Cell Culture and Seeding:

    • Culture cancer cell lines (e.g., A549 for NSCLC, HUVEC for endothelial cells) in appropriate media.

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight.[22][23]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound (or vehicle control).

    • Incubate the plates for a specified period (e.g., 72 hours).[24]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[22][23][25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

    • Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[23][25]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22][23]

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 value.

Diagram 3: Workflow for MTT Cell Proliferation Assay

G Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h Add_MTT Add MTT Reagent Incubation_72h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Solubilize Solubilize Formazan Incubation_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_GI50 Calculate % Viability and GI50 Read_Absorbance->Calculate_GI50 End End Calculate_GI50->End

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative IC50 values for structurally related quinazoline-based inhibitors against EGFR and VEGFR-2, providing a benchmark for expected potency.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
4-Anilinoquinazoline DerivativesEGFR0.37 - 12.93[5]
4-Anilinoquinazoline DerivativesVEGFR-214 - 79[3]
Diaryl-thiourea-linked QuinazolinesEGFRSub-nanomolar[5]
Diaryl-thiourea-linked QuinazolinesVEGFR-2Sub-nanomolar[5]
2,4-Disubstituted QuinazolineVEGFR-25,490[10]

Conclusion and Future Directions

This compound, by virtue of its quinazoline scaffold and specific halogenation pattern, is posited to function as a potent, ATP-competitive inhibitor of multiple tyrosine kinases, with a high likelihood of targeting EGFR and VEGFR-2. This dual inhibitory activity suggests its potential as an anticancer agent that can simultaneously curb tumor cell proliferation and angiogenesis. The proposed mechanism of action, involving the blockade of critical downstream signaling pathways such as the MAPK and PI3K/Akt cascades, provides a solid foundation for its further investigation.

The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these hypotheses. Future studies should focus on comprehensive kinase profiling to elucidate the full spectrum of its targets, followed by in-depth cellular assays to confirm its on-target effects and downstream signaling consequences. Ultimately, preclinical studies in relevant cancer models will be necessary to ascertain its therapeutic potential. The exploration of such rationally designed small molecules is paramount to the continued advancement of targeted cancer therapies.

References

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An Investigative Guide to the Potential Biological Activity of 7-Bromo-4,6-dichloroquinazoline: A Structurally-Informed Approach for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. While the specific biological profile of 7-Bromo-4,6-dichloroquinazoline remains unexplored in published literature, its structural motifs—a halogenated quinazoline core—suggest a high potential for potent and selective biological activity, most notably as a protein kinase inhibitor. This guide provides a comprehensive framework for the rational investigation of this novel compound. We will deconstruct its molecular architecture to hypothesize its biological potential based on established structure-activity relationships (SAR) of analogous compounds. Furthermore, we present detailed, field-proven experimental protocols for its synthesis, in vitro biological evaluation, and initial mechanistic studies. This document is intended to serve as a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising chemical entity.

Part 1: The Quinazoline Scaffold: A Privileged Foundation for Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and capacity for diverse substitutions have made it a favored template for designing molecules that interact with various biological targets. A significant number of quinazoline derivatives have been successfully developed as anticancer agents, with several receiving FDA approval, including gefitinib, erlotinib, and lapatinib.[3][4] These drugs primarily function as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[5][6]

The primary mechanism for many quinazoline-based anticancer agents is the competitive inhibition of adenosine 5'-triphosphate (ATP) binding to the kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR).[3][5] By occupying the ATP-binding pocket, these inhibitors block the autophosphorylation and downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis.[6] The strategic placement of various functional groups on the quinazoline core is crucial for achieving high potency and selectivity.[5]

Fig. 1: General Pharmacophore of a Quinazoline-Based Kinase Inhibitor cluster_kinase Kinase ATP-Binding Pocket cluster_quinazoline Quinazoline Inhibitor Hinge Hinge Region (Forms H-bonds) Hydrophobic Hydrophobic Pocket I Solvent Solvent-Exposed Region Quinazoline_Core Quinazoline Core (H-bond acceptor) Quinazoline_Core->Hinge H-Bond Anilino_Group 4-Anilino Group (Occupies Hydrophobic Pocket) Anilino_Group->Hydrophobic Hydrophobic Interaction Solubilizing_Group 6,7-Substituents (Projects into solvent region, modulates selectivity & properties) Solubilizing_Group->Solvent Interaction

Caption: General interaction model of a 4-anilinoquinazoline inhibitor within a kinase ATP-binding site.

Part 2: Deconstructing the Molecule: Predicting Biological Activity from Structural Motifs

The specific substitution pattern of this compound provides critical clues to its potential biological activity. By analyzing each substituent based on established SAR, we can formulate a strong hypothesis to guide its investigation.[3][5]

  • The 4-Chloro Position : This is arguably the most important feature for a medicinal chemist. The chlorine atom at the C4 position is a highly reactive leaving group, making it an ideal synthetic handle for nucleophilic aromatic substitution (SNAr).[7] This allows for the facile introduction of various amine-containing side chains, most notably anilines, to generate a library of 4-anilinoquinazoline derivatives.[1][7] The nature of the substituted aniline is a primary determinant of kinase selectivity and potency.[5]

  • The 6-Chloro Position : Halogen substitution at the C6 position is a common strategy in the design of potent quinazoline inhibitors. The presence of a chlorine atom can influence the electronic properties of the ring system and provide additional hydrophobic interactions within the ATP-binding pocket.[8] For instance, some 6-substituted anilinoquinazolines have shown potent EGFR inhibitory activity.[5]

  • The 7-Bromo Position : Substitutions at the C7 position are well-known to significantly impact the biological activity of quinazolines, often by projecting into the solvent-exposed region of the kinase active site.[5] The bulky and electron-withdrawing bromine atom at this position could enhance binding affinity through favorable interactions or sterically direct the molecule towards a specific conformation. The presence of bulky groups at C6 or C7 has been shown to increase potency in some series.[5]

Hypothesized Biological Profile

Based on this structural analysis, this compound is hypothesized to be a potent precursor for a new class of kinase inhibitors. Derivatization at the C4 position with various anilines is predicted to yield compounds with significant antiproliferative activity. The combined electronic and steric effects of the chloro and bromo substituents may confer a unique selectivity profile against certain kinases, potentially including but not limited to members of the EGFR family.

Part 3: A Proposed Research Workflow: From Synthesis to Biological Characterization

This section provides a practical, step-by-step guide for the initial investigation of this compound.

Synthesis of this compound and its Derivatives

A plausible synthetic route to the core scaffold would begin with a suitably substituted anthranilic acid or 2-aminobenzamide, followed by cyclization and chlorination steps.[9][10] The most critical subsequent step is the synthesis of a focused library of 4-anilino derivatives to explore the SAR at the C4 position.

Fig. 2: Proposed Synthetic Workflow Start Substituted Anthranilamide Intermediate Quinazolinone Intermediate Start->Intermediate Cyclization Core This compound (Target Core) Intermediate->Core Chlorination (e.g., POCl3) Library Library of 4-Anilino Derivatives Core->Library SNAr with Substituted Anilines

Caption: High-level overview of the proposed synthetic strategy.

Experimental Protocol: Synthesis of 4-Anilino-7-bromo-6-chloroquinazoline Derivatives

  • Reaction Setup : To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or THF/water, add the desired substituted aniline (1.1 eq).[1]

  • Reaction Conditions : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation can significantly accelerate this reaction.[1]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired 4-anilino derivative.

  • Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation

Protocol 1: Antiproliferative Activity Screening (MTT Assay)

This colorimetric assay is a robust method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.

  • Cell Seeding : Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment : Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compound solutions to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or gefitinib).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation: Antiproliferative Activity

Compound IDR-Group (at C4)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
1a 3-chloro-4-fluoroaniline
1b 3-ethynylaniline
1c 4-methoxyaniline
Gefitinib (Positive Control)

Protocol 2: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

  • Reaction Setup : In a 96-well plate, combine the kinase (e.g., recombinant EGFR), the substrate (a suitable peptide), and the test compound at various concentrations.

  • Initiate Reaction : Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal : Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Calculate the kinase activity relative to a no-inhibitor control and determine the IC₅₀ value of the compound.

Part 4: Data Interpretation and Future Directions

The initial data from these assays will provide a foundational understanding of the biological potential of the this compound scaffold.

  • Interpreting the Data : A potent IC₅₀ value in the antiproliferative assay (e.g., low micromolar or nanomolar) combined with a similarly potent IC₅₀ in the kinase assay would strongly suggest that the compound's anticancer effect is mediated through inhibition of the target kinase.[6][11] Discrepancies between cellular and enzymatic potency could indicate issues with cell permeability, off-target effects, or engagement of other mechanisms.[12]

  • Guiding Lead Optimization : The SAR derived from the initial library will be invaluable. For example, if compounds with electron-withdrawing groups on the 4-anilino ring are more potent, this suggests a specific electronic requirement for binding.[5] This information can guide the design of a second-generation library with improved potency and selectivity.

  • Future Directions : Promising lead compounds should be subjected to further mechanistic studies, such as cell cycle analysis and apoptosis assays, to confirm their mode of action. Molecular docking studies can provide insights into the binding mode at the atomic level, further guiding rational drug design.[6] Ultimately, promising candidates would progress to ADME/Tox profiling and in vivo efficacy studies in animal models.

Part 5: Conclusion

While this compound is a novel chemical entity, the wealth of knowledge surrounding the quinazoline scaffold provides a clear and rational path for its investigation. Its specific halogenation pattern presents a unique opportunity to develop a new generation of kinase inhibitors with potentially novel selectivity and potency profiles. The workflows and protocols detailed in this guide offer a robust starting point for any research group aiming to explore the therapeutic potential of this and other novel quinazoline derivatives. Through systematic synthesis and rigorous biological evaluation, the full potential of this promising scaffold can be unlocked.

References

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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of 7-Bromo-4,6-dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This has led to the development of numerous FDA-approved drugs, particularly in the realm of oncology.[3][4] The strategic placement of halogen atoms on the quinazoline ring is a well-established method for modulating the potency and selectivity of these compounds.[5][6] This in-depth technical guide focuses on the therapeutic potential of a specific, yet underexplored scaffold: 7-Bromo-4,6-dichloroquinazoline . While direct biological data on its derivatives are emerging, the known structure-activity relationships (SAR) of analogous halogenated quinazolines provide a strong rationale for investigating a focused set of high-value therapeutic targets. This document serves as a comprehensive resource for researchers, providing a scientific rationale for target selection, detailed experimental protocols for validation, and a framework for advancing the development of novel therapeutics based on this promising chemical core.

The Rationale: Why this compound?

The this compound scaffold is a unique starting point for the synthesis of diverse chemical libraries. The dichloro substitution at positions 4 and 6 provides reactive handles for introducing various pharmacophores through nucleophilic aromatic substitution, while the bromo group at position 7 can be utilized for further diversification via cross-coupling reactions.[7] From a pharmacodynamic perspective, the presence and positioning of these halogens are predicted to significantly influence the binding affinity of derivatives to their biological targets.

Computational studies on similar 4-anilinoquinazoline inhibitors of Epidermal Growth Factor Receptor (EGFR) have shown that halogen substitutions can impact electronic properties and the three-dimensional conformation of the molecule, which in turn affects interactions within the ATP-binding pocket of kinases.[5] Specifically, bromo substitutions have been shown to be highly effective in enhancing inhibitory potency against EGFR.[5] This provides a strong impetus to explore the therapeutic targeting potential of derivatives from the this compound core.

Primary Therapeutic Area of Interest: Oncology

The vast body of research on quinazoline derivatives points overwhelmingly towards their application as anticancer agents.[2][8] This is primarily due to their effectiveness as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[8] Based on extensive literature on structurally related compounds, this guide will focus on the following high-potential therapeutic targets for derivatives of this compound.

Key Potential Therapeutic Targets and a Roadmap for Validation

This section provides a detailed exploration of the most probable therapeutic targets for this compound derivatives. For each target, we present the scientific rationale, a detailed experimental protocol for validation, and a visual representation of the relevant signaling pathway.

Epidermal Growth Factor Receptor (EGFR)

Scientific Rationale: EGFR, a receptor tyrosine kinase, is a pivotal target in cancer therapy.[5] The quinazoline core is a well-established scaffold for potent EGFR inhibitors, with several approved drugs like gefitinib and erlotinib featuring this chemical moiety.[3][9] These drugs function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways that drive tumor growth.[1] The 4-anilinoquinazoline structure is a key pharmacophore for EGFR inhibition, and as previously mentioned, halogen substitutions on the quinazoline ring are crucial for potency.[5][6] Therefore, EGFR is a primary target for novel derivatives of this compound.

Experimental Validation Workflow:

cluster_0 In Vitro Kinase Inhibition cluster_1 Cell-Based Assays cluster_2 Mechanism of Action a Recombinant EGFR Kinase Assay b Cell Proliferation (MTT Assay) a->b c Apoptosis (Annexin V Staining) b->c d Cell Cycle Analysis b->d e Western Blot for p-EGFR and downstream effectors (Akt, ERK) b->e

Experimental workflow for EGFR target validation.

Protocol 1: Recombinant EGFR Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the in vitro potency of a test compound against EGFR kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase (Promega, Cat.# V9101 or similar)[10]

    • Kinase-Glo™ Max Luminescent Kinase Assay Kit (Promega)[9]

    • ATP, DTT, and appropriate kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[9]

    • Test compound (this compound derivative) dissolved in DMSO

    • White, opaque 96-well plates

  • Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 96-well plate, add the test compound dilutions, recombinant EGFR enzyme, and a suitable peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for 60 minutes.[9] e. Add the Kinase-Glo™ Reagent to stop the reaction and measure the remaining ATP. f. Incubate for 10 minutes and measure the luminescence using a plate reader. g. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity.

Signaling Pathway:

cluster_0 Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ATP ATP PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Quinazoline 7-Bromo-4,6-dichloro quinazoline derivative Quinazoline->Dimerization Inhibits ADP ADP ATP->ADP Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR signaling pathway and point of inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Scientific Rationale: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] The quinazoline scaffold is present in several approved VEGFR-2 inhibitors, such as vandetanib, which is a dual EGFR/VEGFR-2 inhibitor.[11][13] This suggests that the this compound core could also be a promising starting point for the development of potent anti-angiogenic agents.

Experimental Validation Workflow:

cluster_0 In Vitro Kinase Inhibition cluster_1 Cell-Based Assays (HUVEC) cluster_2 Mechanism of Action a Recombinant VEGFR-2 Kinase Assay b Endothelial Cell Proliferation a->b c Tube Formation Assay b->c d Cell Migration Assay b->d e Western Blot for p-VEGFR-2 and downstream effectors b->e cluster_0 Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization ATP ATP PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Quinazoline 7-Bromo-4,6-dichloro quinazoline derivative Quinazoline->Dimerization Inhibits ADP ADP ATP->ADP Phosphorylation PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

VEGFR-2 signaling pathway and point of inhibition.
Phosphoinositide 3-kinase (PI3K)

Scientific Rationale: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its deregulation is a common event in many cancers. [14][15]The quinazoline scaffold has been successfully utilized to develop potent and selective PI3K inhibitors. [2][14]Therefore, exploring the inhibitory potential of this compound derivatives against PI3K, particularly the alpha isoform (PI3Kα) which is frequently mutated in cancer, is a logical step.

Experimental Validation Workflow:

cluster_0 In Vitro Kinase Inhibition cluster_1 Cell-Based Assays cluster_2 Mechanism of Action a Recombinant PI3Kα Kinase Assay b Cell Proliferation in PIK3CA-mutant cell lines a->b c Apoptosis Induction b->c e Western Blot for p-Akt and downstream effectors (p-S6K) b->e

Experimental workflow for PI3K target validation.

Protocol 3: Recombinant PI3Kα Kinase Inhibition Assay

This protocol describes a method for measuring the inhibitory activity of a test compound against PI3Kα.

  • Reagents and Materials:

    • Recombinant human PI3Kα (p110α/p85α) (BPS Bioscience, Cat.# 79781 or similar) [3] * ADP-Glo™ Kinase Assay Kit (Promega) [3][16] * PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

    • ATP, DTT, and appropriate kinase buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA) [16] * Test compound dissolved in DMSO

    • White, opaque 96-well plates

  • Procedure: a. A competitive assay format is often used, where the production of PIP3 is measured. [11][17] b. Alternatively, an ADP-Glo™ assay can be employed to measure ADP production. [3][16] c. The reaction mixture should contain the PI3Kα enzyme, the test compound, the lipid substrate PIP2, and ATP. d. Following incubation, the amount of PIP3 produced or ATP consumed is quantified. e. Calculate the IC50 value for the test compound.

Signaling Pathway:

cluster_0 Downstream Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Quinazoline 7-Bromo-4,6-dichloro quinazoline derivative Quinazoline->PI3K Inhibits mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

PI3K/Akt/mTOR signaling pathway and point of inhibition.
Other Potential Kinase Targets: PAK4 and CDK4/6

Scientific Rationale:

  • p21-Activated Kinase 4 (PAK4): PAK4 is overexpressed in several cancers and plays a role in cell migration, invasion, and survival. [8][18]The quinazoline scaffold has been successfully used to develop potent and selective PAK4 inhibitors. [8][18][19]

  • Cyclin-Dependent Kinases 4 and 6 (CDK4/6): CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain cancers, particularly hormone receptor-positive breast cancer. [7][20]Recent studies have shown that quinazolinone derivatives can act as potent CDK4/6 inhibitors. [7][20] Experimental Validation:

The validation of PAK4 and CDK4/6 as targets for this compound derivatives would follow a similar workflow as described for the other kinases:

  • In Vitro Kinase Inhibition Assays: Using recombinant PAK4 or CDK4/6 enzymes to determine the IC50 values of the test compounds. [4][19][21]2. Cell-Based Assays:

    • Cell Proliferation Assays: In cancer cell lines known to be dependent on PAK4 or CDK4/6 signaling. [7][18] * Cell Cycle Analysis: For CDK4/6 inhibitors, a key experiment is to demonstrate cell cycle arrest in the G1 phase. [7][20]This can be achieved using flow cytometry with propidium iodide staining. [14][22][23]3. Mechanism of Action Studies:

    • Western Blotting: To analyze the phosphorylation status of downstream substrates of PAK4 (e.g., LIMK1) or CDK4/6 (e.g., Retinoblastoma protein, Rb). [8][24]

General Protocols for Cellular Assays

The following are generalized protocols that can be adapted for the biological evaluation of this compound derivatives.

Protocol 4: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. [13][25]

  • Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. d. Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution). e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 value.

Protocol 5: Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis. [1][26][27][28]

  • Procedure: a. Treat cancer cells with the test compound for a specified period. b. Harvest the cells and wash them with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. e. Incubate for 15 minutes at room temperature in the dark. f. Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 6: Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling molecules. [18][29][30][31]

  • Procedure: a. Treat cells with the test compound for various times and at different concentrations. b. Lyse the cells to extract total protein. c. Separate the proteins by size using SDS-PAGE. d. Transfer the proteins to a nitrocellulose or PVDF membrane. e. Block the membrane to prevent non-specific antibody binding. f. Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., EGFR, Akt, ERK, Rb). g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different derivatives and with reference compounds.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDEGFR IC50 (nM)VEGFR-2 IC50 (nM)PI3Kα IC50 (nM)PAK4 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)
Derivative 115150>100085250300
Derivative 225025>1000500>1000>1000
Derivative 351050120150180
Reference Drug102051001520

Table 2: Hypothetical Anticancer Activity of this compound Derivatives in Cell-Based Assays

Compound IDCell LineTarget PathwayIC50 (µM)
Derivative 1A549 (NSCLC)EGFR0.5
Derivative 2HUVECVEGFR-21.2
Derivative 3MCF-7 (Breast)PI3K/CDK4/60.2
Reference DrugA549 (NSCLC)EGFR0.8

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly in the field of oncology. The strong precedent set by other halogenated quinazoline derivatives provides a clear and compelling rationale for focusing on the inhibition of key protein kinases such as EGFR, VEGFR-2, PI3K, PAK4, and CDK4/6. This guide provides a comprehensive framework for researchers to systematically explore the therapeutic potential of this chemical class. By employing the detailed experimental protocols outlined herein, scientists can validate these targets, elucidate the mechanism of action of novel derivatives, and ultimately contribute to the development of the next generation of targeted cancer therapies. Future work should focus on the synthesis of a diverse library of this compound derivatives and their rigorous evaluation using the methodologies described in this guide.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Al-Hujran, T. A., & Al-Buriahi, M. S. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules, 29(12), 2816.
  • El-Damasy, D. A., Abd-El-Karim, S. S., & El-Sayed, M. A. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
  • El-Gazzar, M. G., El-Gazzar, M. G., & Ghorab, M. M. (2023). Quinazolinone derivatives as new potential CDK4/6 inhibitors, apoptosis inducers and radiosensitizers for breast cancer. Future Medicinal Chemistry, 15(13), 1133–1147.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit.
  • Kumar, A., Sharma, S., & Singh, R. K. (2018). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega, 3(11), 16035–16048.
  • El-Gamal, M. I., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][14][15]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113538.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
  • Singh, N. P., & Sharma, A. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Sun, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6434-6453.
  • Al-Ostoot, F. H., et al. (2025). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties.
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Lee, S. H., & Kim, Y. M. (2016). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, 77(1), 7-5.
  • Mahmood, T., & Yang, P. C. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
  • Ali, I. H., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(44), 32015-32043.
  • El-Sayed, M. A. A., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Advances, 14(36), 25969-25987.
  • Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(22), 7552.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube.
  • Mphahlele, M. J., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4945.
  • Asghar, U., et al. (2015). TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY. Current problems in cancer, 39(4), 221–231.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Malumbres, M., & Barbacid, M. (2009). Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. Clinical Cancer Research, 15(14), 4359-4364.
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The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core in Modern Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, represents a cornerstone in the architecture of numerous therapeutic agents.[1][2] Its unique structural features and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in medicinal chemistry.[2] The strategic substitution of the quinazoline ring system, particularly with halogens, has been a highly successful strategy in the development of potent and selective inhibitors for various enzymes and receptors. Halogenated quinazolines are integral to the design of anticancer drugs, kinase inhibitors, and other pharmacologically active molecules.[3] This guide delves into the discovery and synthetic history of a specific polysubstituted quinazoline, 7-Bromo-4,6-dichloroquinazoline, a molecule poised as a valuable intermediate in the synthesis of novel therapeutics. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its existence and utility can be inferred from the broader history of quinazoline synthesis and its role as a building block in medicinal chemistry.

Deconstructing the Synthesis: A Proposed Pathway for this compound

The synthesis of polysubstituted quinazolines like this compound typically involves a multi-step process. A plausible and efficient synthetic route can be devised based on established methodologies for analogous compounds, such as the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone and other halogenated quinolines.[4][5] The proposed pathway involves the initial construction of a substituted quinazolinone core, followed by chlorination.

Step 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

The initial and crucial step is the formation of the quinazolinone ring with the desired bromine and chlorine atoms on the benzene ring. A robust method for this transformation starts from a polysubstituted benzoic acid derivative.[5]

Reaction Scheme:

Step_1_Synthesis start 2,4-Dibromo-5-chlorobenzoic acid product 7-Bromo-6-chloro-4(3H)-quinazolinone start->product One-pot cyclization reagent Formamidine acetate (Cuprous salt, Iodide salt, Base) reagent->product

A one-pot cyclization to form the quinazolinone core.

Experimental Protocol:

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (1 equivalent), formamidine acetate (1.5-2.0 equivalents), a catalytic amount of a cuprous salt (e.g., cuprous bromide, ~0.05 equivalents), a catalytic amount of an iodide salt (e.g., sodium iodide, ~0.05 equivalents), and a suitable base (e.g., potassium carbonate or sodium hydroxide, 2-3 equivalents).[5]

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[5]

  • Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Acidify the aqueous mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 7-Bromo-6-chloro-4(3H)-quinazolinone.

Causality Behind Experimental Choices:

  • Starting Material: 2,4-Dibromo-5-chlorobenzoic acid provides the necessary scaffold with the correct positioning of the halogen atoms for the desired product.

  • Reagents: Formamidine acetate serves as the source for the two nitrogen atoms and one carbon atom of the pyrimidine ring. The cuprous and iodide salts act as catalysts to facilitate the cyclization and likely aid in the displacement of one of the bromine atoms. The base is essential for the deprotonation steps in the reaction mechanism.

  • Solvent and Temperature: A high-boiling point polar aprotic solvent is chosen to ensure all reactants are in solution and to provide the necessary thermal energy for the reaction to proceed at a reasonable rate.

Step 2: Chlorination to Yield this compound

The final step in this proposed synthesis is the conversion of the 4-oxo group of the quinazolinone to a chloro group. This is a standard transformation in quinazoline chemistry.

Reaction Scheme:

Step_2_Chlorination start 7-Bromo-6-chloro-4(3H)-quinazolinone product This compound start->product Chlorination reagent Phosphorus oxychloride (POCl3) (or other chlorinating agent) reagent->product

Conversion of the quinazolinone to the dichloroquinazoline.

Experimental Protocol:

  • In a fume hood, carefully add 7-Bromo-6-chloro-4(3H)-quinazolinone (1 equivalent) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (for POCl₃, this is approximately 105 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure.

  • Cautiously quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride and thionyl chloride are powerful and commonly used reagents for converting amides and ketones to chlorides. The use of an excess of the reagent also allows it to act as the solvent.

  • Quenching: The quenching process must be done carefully due to the highly reactive nature of the remaining chlorinating agent with water.

  • Neutralization: The product is typically a solid that is insoluble in water, and neutralization is necessary to ensure its precipitation from the acidic solution.

Physicochemical and Spectroscopic Data (Predicted and Analogous)

PropertyPredicted/Analogous Value
Molecular Formula C₈H₃BrCl₂N₂
Molecular Weight 277.93 g/mol
Appearance Likely a white to off-white solid
¹H NMR Two singlets in the aromatic region (δ 7.5-9.0 ppm)
¹³C NMR Approximately 8 signals in the aromatic region (δ 120-160 ppm)
Mass Spectrometry A characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.

The Role of this compound in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The two chloro substituents at the 4- and 6-positions and the bromo substituent at the 7-position offer multiple reactive sites for further functionalization.

Synthetic Utility Workflow:

Synthetic_Utility cluster_reactions Functionalization Reactions cluster_products Potential Bioactive Derivatives start This compound snar Nucleophilic Aromatic Substitution (SNAr) at C4 start->snar suzuki Suzuki Coupling at C7 start->suzuki buchwald Buchwald-Hartwig Amination at C7 start->buchwald kinase Kinase Inhibitors snar->kinase antitumor Antitumor Agents suzuki->antitumor other Other Biologically Active Compounds buchwald->other

Reactive sites of this compound for further synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 4-position is highly activated towards SNAr by the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate libraries of 4-substituted quinazoline derivatives. This is a common strategy in the synthesis of kinase inhibitors like erlotinib and gefitinib.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo group at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents, further diversifying the chemical space for drug discovery.

Conclusion

While the precise historical moment of the first synthesis of this compound remains to be definitively pinpointed from readily available literature, its synthetic accessibility and strategic importance as a chemical intermediate are clear. The methodologies for its preparation can be confidently inferred from the well-established chemistry of quinazolines. As a polysubstituted halogenated quinazoline, it represents a valuable building block for the creation of novel and diverse libraries of compounds. The continued exploration of such versatile scaffolds is paramount to the advancement of medicinal chemistry and the discovery of new therapeutic agents to address unmet medical needs.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem Technical Guides.
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H)
  • Organic Chemistry Portal. Quinazoline synthesis.
  • Rajveer, C., et al. Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • BLD Pharm. 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline.
  • Guidechem. How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?
  • ResearchGate. Synthesis of polysubstituted quinazoline 3-oxides.
  • PubMed Central. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence.
  • ResearchGate. Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)
  • CymitQuimica.
  • Organic Syntheses.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is both an art and a science, demanding precision, expertise, and an unwavering commitment to safety. Among the vast array of heterocyclic building blocks, 7-Bromo-4,6-dichloroquinazoline stands out as a key intermediate with significant potential in the development of targeted therapeutics. Its unique substitution pattern offers medicinal chemists a versatile scaffold for creating diverse libraries of bioactive molecules. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This in-depth technical guide, designed for the experienced researcher, moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of causality and self-validating experimental design. By understanding the "why" behind each precaution, scientists can cultivate a culture of safety that protects themselves, their colleagues, and the integrity of their research.

Section 1: Hazard Identification and Risk Assessment

This compound (CAS RN: 1260847-61-7) is a halogenated aromatic compound that, like many in its class, presents a multi-faceted hazard profile. A comprehensive risk assessment is the foundational step in ensuring safe laboratory operations.

Toxicological Profile

While exhaustive toxicological data for this specific quinazoline derivative is not publicly available, the known hazards of structurally similar compounds and the GHS classifications provide a strong basis for a cautious approach. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

The presence of bromine and chlorine atoms on the aromatic ring system can enhance the toxicological properties of the molecule. Halogenated aromatic compounds can be persistent in the body and may exhibit long-term health effects with repeated exposure. Therefore, minimizing exposure through all routes is paramount.

Physicochemical Properties and Reactivity

Understanding the physical and chemical properties of a compound is crucial for predicting its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₈H₃BrCl₂N₂[1]
Molecular Weight 277.93 g/mol [1]
Appearance Solid (form may vary)
Storage Temperature 2-8°C, under inert atmosphere[1]

Reactivity: The quinazoline core is susceptible to nucleophilic substitution, particularly at the chloro-substituted positions. The bromo-substituent can participate in various cross-coupling reactions. It is crucial to avoid contact with strong oxidizing agents, strong bases, and reactive metals, as these can lead to vigorous or exothermic reactions. Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride, hydrogen bromide, and oxides of nitrogen.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating the risks associated with handling this compound.

The Primacy of Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of fine powders or vapors.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment: The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or vigorous reaction.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to double-glove when handling the solid or solutions. Gloves should be inspected for any signs of degradation before and during use and changed immediately upon contamination.

    • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.

    • Full-body Protection: For larger scale operations or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. A respiratory protection program, including fit-testing and training, is essential.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Assess Task Hazard ppe_selection Select Appropriate PPE start->ppe_selection Identify Risks donning Don PPE Correctly ppe_selection->donning Gather Equipment work Perform Laboratory Work donning->work Enter Work Area doffing Doff PPE Safely work->doffing Exit Work Area disposal Dispose of Contaminated PPE doffing->disposal Prevent Contamination end Hand Hygiene disposal->end Final Step

Caption: Workflow for the selection and use of Personal Protective Equipment.

Section 3: Safe Handling and Experimental Protocols

Adherence to standardized procedures is critical for both safety and experimental reproducibility. The following protocols are designed to be self-validating, with built-in checks to ensure safety at each step.

Weighing and Transferring the Solid Compound

Rationale: The primary risk during this procedure is the generation and inhalation of airborne particles.

Methodology:

  • Preparation: Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface. Place a weigh boat on an analytical balance inside the fume hood.

  • Tare the Balance: Tare the balance with the weigh boat.

  • Transfer: Using a clean, designated spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any sudden movements that could create dust.

  • Containment: Immediately and securely close the primary container.

  • Dissolution: If the next step is dissolution, add the solvent directly to the weigh boat or transfer the solid to the reaction vessel within the fume hood.

  • Decontamination: Decontaminate the spatula and any other equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) and wipe. Dispose of the wipe as hazardous waste.

Running a Reaction

Rationale: Reactions can present thermal and chemical hazards. This protocol emphasizes controlled conditions and continuous monitoring.

Methodology:

  • Vessel Setup: Assemble the reaction apparatus within the fume hood. Ensure all glassware is free of defects.

  • Inert Atmosphere: If the reaction is air- or moisture-sensitive, ensure the system is properly purged with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Add reagents slowly and in a controlled manner. For exothermic reactions, use an ice bath to moderate the temperature.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Work-up: Quench the reaction carefully, especially if reactive reagents were used. Extractions and other work-up procedures should be performed in the fume hood.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

Rationale: A swift and appropriate response can prevent a minor spill from becoming a major incident.

Methodology:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Small Spill (Contained in Fume Hood):

    • Wear appropriate PPE (double gloves, goggles, face shield, lab coat).

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and wipe clean.

  • Large Spill (Outside of Fume Hood):

    • Evacuate the laboratory and call the institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Spill_Response_Workflow cluster_spill Chemical Spill Emergency Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill Procedure assess->small_spill Small & Contained large_spill Large Spill Procedure assess->large_spill Large or Uncontained contain Contain with Absorbent small_spill->contain call_emergency Call Emergency Response large_spill->call_emergency cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate report Report Incident decontaminate->report call_emergency->report

Caption: Decision workflow for responding to a chemical spill.

Section 5: Storage and Waste Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is 2-8°C.[1]

  • Store under an inert atmosphere to prevent degradation.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, wipes, weigh boats), in a clearly labeled, sealed container for halogenated organic solids.

  • Liquid Waste: Collect liquid waste containing this compound in a designated, sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can unlock its synthetic potential while ensuring a safe and productive laboratory environment. This guide serves as a framework for developing and implementing such protocols, fostering a culture of safety that is integral to scientific excellence.

References

  • AZA Mid-Year Meeting. (n.d.). This compound.

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A Senior Application Scientist's Guide to 7-Bromo-4,6-dichloroquinazoline: Sourcing, Synthesis, and Application in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a crucial resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of advanced pharmaceutical intermediates. The focus of this whitepaper is 7-Bromo-4,6-dichloroquinazoline (CAS No. 1260847-61-7), a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the development of targeted cancer therapeutics, most notably as a precursor to potent tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive overview of commercial suppliers, detailed protocols for quality assessment, a plausible synthetic route based on established chemical principles, and a field-proven methodology for its application in the synthesis of advanced drug intermediates. By bridging the gap between theoretical knowledge and practical application, this document aims to empower scientists to accelerate their research and development timelines.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs. Its rigid, bicyclic nature and the strategic placement of nitrogen atoms allow for precise three-dimensional orientation of substituents, facilitating high-affinity interactions with biological targets. The utility of the quinazoline core is particularly evident in the field of oncology, where it serves as the foundational framework for several Epidermal Growth Factor Receptor (EGFR) inhibitors, including Gefitinib and Afatinib.

This compound represents a next-generation intermediate, offering multiple, orthogonally reactive sites for molecular elaboration. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a primary handle for introducing the aniline moieties characteristic of many EGFR inhibitors. The C6-chloro and C7-bromo substituents offer further opportunities for fine-tuning the molecule's steric and electronic properties through cross-coupling reactions, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Commercial Availability and Supplier Landscape

The accessibility of high-purity starting materials is a critical first step in any synthetic campaign. This compound is available from a range of specialized chemical suppliers who cater to the research and pharmaceutical industries. When selecting a supplier, researchers should prioritize vendors who provide comprehensive analytical data, including a Certificate of Analysis (CoA) with purity assessment by HPLC and identity confirmation by NMR.

Table 1: Prominent Commercial Suppliers of this compound

SupplierCAS NumberPurity (Typical)AvailabilityNotes
Sigma-Aldrich (Merck)1260847-61-7≥95%Research QuantitiesOften available as a "Marketplace" product from partner labs.[1][2]
Fluorochem1260847-61-7≥95%Gram to Multi-gramA well-established supplier of fluorinated and heterocyclic building blocks.[3]
CymitQuimica1260847-61-7≥95%Milligram to GramEuropean-based supplier with a focus on research chemicals.[3]
BLD Pharm1260847-61-7CustomInquiry-basedOffers a wide range of related quinazoline derivatives.
Synthonix Corporation1260847-61-7≥95%Research QuantitiesDistributed through major chemical platforms like Sigma-Aldrich.[2]

Note: Availability and purity specifications are subject to change. It is imperative to contact the supplier directly for the most current information and to request a lot-specific CoA.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe handling and successful application in synthesis.

Table 2: Physicochemical and Safety Profile of this compound

PropertyValueSource
CAS Number 1260847-61-7[1][2][3][4]
Molecular Formula C₈H₃BrCl₂N₂[4]
Molecular Weight 277.93 g/mol [4]
Appearance Reported as a solid[3]
Melting Point Not consistently reported.
Solubility Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO).
Storage Store at 2-8°C under an inert atmosphere.[4]
Hazard Statements H302, H315, H319, H332, H335[4]
Precautionary Statements P261, P280, P301+P310, P302+P352, P305+P354+P338[4]

Safety Directive: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Proposed Synthesis and Characterization

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-bromo- 5-chlorobenzoic acid B 7-Bromo-6-chloro- quinazolin-4(3H)-one A->B Formamide, 160°C C 7-Bromo-6-chloro- quinazolin-4(3H)-one D This compound C->D SOCl₂, DMF (cat.), Reflux

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocols

Protocol 4.1: Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one

This protocol is adapted from established methods for the synthesis of quinazolinones from anthranilic acids.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-amino-4-bromo-5-chlorobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

  • Reaction: Heat the mixture to 160°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to approximately 80°C and pour it into cold water with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum to yield 7-bromo-6-chloroquinazolin-4(3H)-one.

Protocol 4.2: Synthesis of this compound

This chlorination protocol is a standard method for converting quinazolinones to their corresponding 4-chloro derivatives.[5]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 7-bromo-6-chloroquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours, or until the reaction is complete as indicated by TLC. The solid starting material should fully dissolve.

  • Work-up: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: To the resulting residue, add cold saturated sodium bicarbonate solution to quench any remaining SOCl₂ and neutralize the acidic mixture. The product will precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Table 3: Analytical Methods for Quality Control

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationThe spectrum should show three distinct aromatic proton signals, likely singlets or narrow doublets, consistent with the substitution pattern on the benzene ring.
¹³C NMR Structural ConfirmationThe spectrum should display eight distinct carbon signals corresponding to the quinazoline core.
Mass Spec (MS) Molecular Weight VerificationThe mass spectrum should exhibit a characteristic isotopic pattern for one bromine and two chlorine atoms, with the molecular ion peak [M+H]⁺ at approximately m/z 278.
HPLC Purity AssessmentA reversed-phase HPLC method, using a C18 column with a water/acetonitrile gradient, should show a major peak corresponding to the product with a purity of ≥95%.[7]
Melting Point Physical Property and PurityA sharp melting point range indicates high purity.

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound is as a versatile intermediate for the synthesis of complex, biologically active molecules. The differential reactivity of the two chlorine atoms is key; the C4-chloro is significantly more activated towards nucleophilic substitution than the C6-chloro group.

Diagram of a Key Synthetic Application

G A This compound C N-(3-chloro-4-fluorophenyl)-7-bromo- 6-chloroquinazolin-4-amine A->C SNAr Reaction (e.g., IPA, reflux) B 3-chloro-4-fluoroaniline B->C D Advanced Kinase Inhibitor Scaffolds C->D Further Functionalization (e.g., Suzuki Coupling at C7)

Caption: Regioselective SNAr at the C4 position of this compound.

Protocol 5.1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective reaction at the C4 position, a critical step in the synthesis of many TKI precursors.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol (IPA) or n-butanol in a round-bottom flask under a nitrogen atmosphere.

  • Nucleophile Addition: Add the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline, 1.1 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction by TLC or HPLC. The reaction is often complete within 2-8 hours.

  • Isolation: Upon completion, cool the reaction mixture. The product will often precipitate from the solution. If not, reduce the solvent volume under vacuum to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., cold IPA or diethyl ether) to remove unreacted starting materials, and dry under vacuum. The resulting N-(aryl)-7-bromo-6-chloroquinazolin-4-amine is a key intermediate for further diversification.

Conclusion and Future Outlook

This compound is a high-value, strategically important building block for the synthesis of next-generation kinase inhibitors. Its well-defined and differential reactivity allows for a modular and convergent approach to complex drug targets. This guide provides a comprehensive framework for sourcing, synthesizing, and utilizing this key intermediate. By leveraging the protocols and insights presented herein, research and development teams can streamline their synthetic efforts, enabling the rapid discovery and development of novel therapeutics for the treatment of cancer and other proliferative diseases. The continued exploration of reactions at the C6 and C7 positions will undoubtedly unlock new avenues for creating molecules with enhanced biological activity and improved drug-like properties.

References

  • Google Patents. (n.d.). Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.
  • American Elements. (n.d.). 7-Bromo-2,4-dichloroquinazoline.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • AZA Mid-Year Meeting. (n.d.). This compound.
  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.
  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.
  • Google Patents. (n.d.). Method for preparing afatinib and intermediate thereof.
  • ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.
  • SyncSci Publishing. (n.d.). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate.
  • Google Patents. (n.d.). Afatinib-containing formulation.

Sources

7-Bromo-4,6-dichloroquinazoline: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core in Modern Medicinal Chemistry

The quinazoline scaffold is a cornerstone in the architecture of contemporary pharmaceuticals, recognized for its remarkable versatility and broad spectrum of biological activities.[1] This bicyclic heteroaromatic system, composed of fused benzene and pyrimidine rings, serves as a privileged structure in drug design, particularly in the realm of oncology.[1][2] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline core and function as potent kinase inhibitors, underscoring the scaffold's significance in targeted cancer therapy.[3] The strategic introduction of halogen atoms onto the quinazoline ring further enhances its utility, providing synthetic handles for diversification and modulating the electronic properties to fine-tune biological activity.[4][5] Among the myriad of halogenated quinazolines, 7-Bromo-4,6-dichloroquinazoline stands out as a particularly valuable, yet underexplored, building block for the synthesis of novel, polysubstituted drug candidates.

This technical guide provides a comprehensive overview of the synthetic utility and potential applications of this compound. As senior application scientists, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and ground our claims in authoritative references.

The Strategic Advantage of this compound: A Trifecta of Reactive Sites

The synthetic potential of this compound lies in the differential reactivity of its three halogen substituents. This tiered reactivity allows for a controlled, sequential functionalization of the quinazoline core, enabling the precise construction of complex molecular architectures.

  • The Highly Reactive C4-Chloride: The chloro group at the 4-position is the most electrophilic site, rendered highly susceptible to nucleophilic aromatic substitution (SNAr) by the adjacent nitrogen atom.[4][6] This position readily reacts with a wide range of nucleophiles, including amines, anilines, and alcohols, often under mild conditions.[6] This high reactivity makes the C4 position the primary site for introducing key pharmacophoric elements that often dictate the biological target of the final compound.

  • The Moderately Reactive C6-Chloride: The chloro group at the 6-position is less reactive than its counterpart at C4 but can still undergo nucleophilic substitution under more forcing conditions. This difference in reactivity allows for selective substitution at C4 while leaving C6 intact for subsequent modifications.

  • The Versatile C7-Bromide: The bromo group at the 7-position is the least susceptible to nucleophilic attack but is an excellent substrate for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, providing a powerful tool for exploring the structure-activity relationship (SAR) at this position.

This differential reactivity is the cornerstone of this compound's utility as a scaffold, enabling a modular and highly adaptable approach to drug design.

Proposed Synthesis of this compound

While this compound is commercially available (CAS 959237-68-4), understanding its synthesis provides valuable context for its use.[7][8] A plausible synthetic route can be adapted from established methods for preparing related polysubstituted quinazolines.[3][9]

A likely precursor is 7-bromo-6-chloro-4(3H)-quinazolinone, which has a documented synthesis.[3][10] This intermediate can then be converted to the target molecule via chlorination.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

This step is adapted from a patented procedure for a similar compound.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dibromo-5-chlorobenzoic acid (1 equivalent), formamidine acetate (1.5 equivalents), cuprous bromide (0.1 equivalents), potassium iodide (0.1 equivalents), and potassium hydroxide (2 equivalents) in acetonitrile.

  • Reaction: Heat the mixture to reflux and stir for 18-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 7-bromo-6-chloro-4(3H)-quinazolinone.

Step 2: Chlorination to this compound

This is a standard chlorination procedure for converting a 4-quinazolinone to a 4-chloroquinazoline.[9]

  • Reaction Setup: In a fume hood, suspend 7-bromo-6-chloro-4(3H)-quinazolinone (1 equivalent) in phosphorus oxychloride (POCl3, 10-15 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.


start [label="2,4-dibromo-5-chlorobenzoic acid", shape=ellipse, fillcolor="#FFFFFF"]; intermediate [label="7-bromo-6-chloro-4(3H)-quinazolinone"]; product [label="this compound", shape=ellipse, fillcolor="#FFFFFF"];

start -> intermediate [label="Formamidine acetate, CuBr, KI, KOH, MeCN, Reflux"]; intermediate -> product [label="POCl3, DMF (cat.), Reflux"]; }

Proposed synthetic pathway for this compound.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its potential as a starting material for a diverse array of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[2][11]

Kinase Inhibitors and Anticancer Agents

The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[2][11] By leveraging the sequential reactivity of this compound, medicinal chemists can systematically build molecules with high affinity and selectivity for specific kinase targets.

A common strategy involves the nucleophilic substitution at C4 with a substituted aniline to mimic the hinge-binding motif of known kinase inhibitors.[12] Subsequent Suzuki-Miyaura coupling at C7 can introduce moieties that occupy the solvent-exposed region of the ATP-binding pocket, often leading to enhanced potency and selectivity. The C6 position can be further functionalized to modulate solubility and other pharmacokinetic properties.


RTK [label="Receptor Tyrosine Kinase (e.g., EGFR)", fillcolor="#4285F4"]; Quinazoline_Derivative [label="Quinazoline Derivative\n(from this compound)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation, Survival, Angiogenesis", shape=ellipse, fillcolor="#34A853"];

RTK -> PI3K [label="Activation"]; PI3K -> Akt [label="Activation"]; Akt -> mTOR [label="Activation"]; mTOR -> Proliferation; Quinazoline_Derivative -> RTK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; }

Inhibition of a generic RTK signaling pathway by a quinazoline derivative.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While specific SAR data for derivatives of this compound is not yet published, valuable insights can be gleaned from closely related bromo-quinazoline analogs.[3] For instance, studies on 6-bromo quinazoline derivatives have shown that the nature of the substituent at the 2- and 3-positions significantly impacts their cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and SW480 (colorectal cancer).[3]

Compound ClassCancer Cell LineIC50 (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (aliphatic linker)MCF-715.85 ± 3.32[3]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (aliphatic linker)SW48017.85 ± 0.92[3]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)U373 (Glioblastoma)Micromolar range[13]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)U87 (Glioblastoma)Micromolar range[13]
4-anilino-6-aminoquinazoline derivative 20 (anti-MERS-CoV)Vero cells0.157[12]

These data highlight the potential for bromo-substituted quinazolines to yield potent biologically active compounds. The this compound scaffold provides a platform to systematically explore and optimize these activities.

Experimental Protocols for Sequential Functionalization

The following protocols provide a framework for the selective and sequential modification of this compound, enabling the synthesis of diverse compound libraries.

Protocol 1: Selective Nucleophilic Aromatic Substitution at C4

This protocol describes the reaction of this compound with an amine at the C4 position.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile in a round-bottom flask.

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is typically complete within a few hours. Monitor progress by TLC.

  • Work-up and Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C7

This protocol details the palladium-catalyzed coupling of a boronic acid at the C7 position of a 4-substituted-6-chloro-7-bromoquinazoline.

  • Reaction Setup: In a degassed reaction vessel, combine the 4-substituted-6-chloro-7-bromoquinazoline (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.


start [label="this compound", shape=ellipse, fillcolor="#FFFFFF"]; intermediate1 [label="4-Amino-7-bromo-6-chloroquinazoline"]; product1 [label="4-Amino-6-chloro-7-arylquinazoline", shape=ellipse, fillcolor="#FFFFFF"]; intermediate2 [label="4,6-Diamino-7-bromoquinazoline"]; product2 [label="4,6-Diamino-7-arylquinazoline", shape=ellipse, fillcolor="#FFFFFF"];

start -> intermediate1 [label="R-NH2 (Nucleophilic Substitution at C4)"]; intermediate1 -> product1 [label="Ar-B(OH)2, Pd catalyst (Suzuki Coupling at C7)"]; intermediate1 -> intermediate2 [label="R'-NH2 (Nucleophilic Substitution at C6)"]; intermediate2 -> product2 [label="Ar-B(OH)2, Pd catalyst (Suzuki Coupling at C7)"]; }

Exemplary sequential functionalization workflow.

Conclusion and Future Outlook

This compound is a highly versatile and promising scaffold for the development of novel therapeutics. Its three distinct halogenated positions, with their differential reactivity, offer a powerful platform for systematic and controlled molecular elaboration. While direct applications of this specific molecule are still emerging, the extensive research on related quinazoline derivatives strongly suggests its potential in the discovery of new kinase inhibitors and other targeted agents for a range of diseases, most notably cancer. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this valuable chemical building block and to accelerate the design and synthesis of the next generation of innovative medicines.

References

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cycliz
  • Directed Evolution of Flavin-Dependent Halogenases for Site- and Atroposelective Halogenation of 3-Aryl-4(3H)-quinazolinones via Kinetic or Dynamic Kinetic Resolution.
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells.
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implic
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.
  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
  • Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)
  • Synthesis and Antimicrobial Activity of Some Novel 7-Chloro-4-aminoquinoline Deriv
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cycliz
  • A Facile and Versatile Route to 2-Substituted-4(3H)-Quinazolinones and Quinazolines.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Halogen-based quinazolin-4(3H)
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Tre
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • United States Patent: 7-Substituted-3-hydroxy-3-substituted-2-indolinones.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
  • Identification of 4-anilino-6-aminoquinazoline deriv
  • Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Alkyl 5,6-dichloro-3,4-dihydro-2(1h)
  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
  • Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine.
  • 7-bromo-2,4-dichloroquinazoline.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
  • 7-Bromo-2,4-dichloroquinazoline.

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Methodological & Application

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 7-Bromo-4,6-dichloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline core is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors, valued for its ability to mimic the adenine component of ATP and bind to the hinge region of kinase active sites.[1][2] This application note provides a detailed guide to the strategic synthesis of novel kinase inhibitors using 7-bromo-4,6-dichloroquinazoline, a highly versatile and functionalized starting material. We will explore the causality behind selective, sequential modifications at the C4, C6, and C7 positions, enabling the systematic development of potent and selective kinase inhibitors. Detailed, field-proven protocols for key transformations, including selective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, are presented.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized oncology. Several successful drugs, including Gefitinib, Erlotinib, and Lapatinib, are built upon the 4-anilinoquinazoline scaffold.[1][5] The quinazoline framework serves as an excellent bioisostere for the purine ring of ATP, with the N1 atom typically forming a crucial hydrogen bond with the kinase hinge region.

The this compound scaffold is a particularly powerful starting point for inhibitor synthesis due to its trifunctional nature. The distinct reactivity of the three halogenated positions allows for a controlled, stepwise elaboration of the molecule:

  • C4-Chloride: Highly activated towards nucleophilic aromatic substitution (SNAr), making it the primary site for introducing the key aniline moiety.

  • C6-Chloride: Less reactive than the C4-Cl, allowing for later-stage modification, often to introduce solubilizing groups or vectors for further interactions. Studies have shown that halogen substitution at the 6-position can enhance anticancer activity.[6]

  • C7-Bromide: Ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the introduction of a wide array of substituents to probe specific pockets within the kinase active site and modulate pharmacokinetic properties.[7][8]

This strategic, position-selective approach provides medicinal chemists with precise control over the final inhibitor's structure-activity relationship (SAR).[9][10]

Overall Synthetic Strategy

The synthesis plan is designed for maximal modularity. It begins by establishing the core 4-anilinoquinazoline structure via a selective SNAr reaction at the C4 position. This common intermediate can then be diversified through palladium-catalyzed reactions at the C7-bromo position, followed by a final SNAr at the C6-chloro position if desired.

G start This compound intermediate Intermediate: 4-Anilino-7-bromo-6-chloroquinazoline start->intermediate Protocol 1: Selective SNAr at C4 (e.g., 3-ethynylaniline) suzuki_product Suzuki Product: 7-Aryl Derivative intermediate->suzuki_product Protocol 2: Suzuki Coupling at C7 (Arylboronic Acid) buchwald_product Buchwald Product: 7-Amino Derivative intermediate->buchwald_product Protocol 3: Buchwald-Hartwig at C7 (Amine) final_product1 Final Inhibitor 1 suzuki_product->final_product1 Protocol 4: SNAr at C6 (e.g., Morpholine) final_product2 Final Inhibitor 2 buchwald_product->final_product2 Protocol 4: SNAr at C6 (e.g., Morpholine)

Figure 1: Overall synthetic workflow for inhibitor diversification.

Experimental Protocols

Protocol 1: Selective SNAr for Synthesis of the 4-Anilino Core

Rationale: The C4-chloro position is significantly more electrophilic than the C6-chloro position, enabling a highly selective reaction under mild conditions. This step installs the aniline moiety, which is critical for hinge-binding in many EGFR/HER2 inhibitors.[2][11] Isopropanol is a common solvent that facilitates the reaction, often leading to precipitation of the hydrochloride salt of the product, simplifying initial isolation.[5]

Materials:

  • This compound

  • Substituted Aniline (e.g., 3-ethynylaniline) (1.1 eq)

  • Isopropanol (IPA) or Acetonitrile

  • Diisopropylethylamine (DIPEA) (optional, 1.2 eq)

  • Stir plate, condenser, and nitrogen/argon line

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the substituted aniline (1.1 eq).

  • Add isopropanol to achieve a concentration of approximately 0.1 M.

  • Heat the mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature. A solid precipitate (the product's HCl salt) often forms.

  • Collect the solid by filtration, wash with cold isopropanol, and then diethyl ether.

  • Dry the solid under vacuum to yield the 4-(substituted anilino)-7-bromo-6-chloroquinazoline intermediate. The material is often pure enough for the next step without further purification.

G cluster_0 Protocol 1: Workflow Setup 1. Combine Reactants in Isopropanol React 2. Reflux (80°C) 2-4 hours Setup->React Isolate 3. Cool & Filter Precipitate React->Isolate Dry 4. Wash & Dry Product Isolate->Dry

Figure 2: Workflow for selective C4-amination.
Protocol 2: C7-Diversification via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds.[7] It is ideal for attaching various aryl and heteroaryl groups to the C7 position of the quinazoline core, which can access additional binding pockets or improve physicochemical properties. The choice of catalyst, such as Pd(PPh₃)₄, and a mild base like K₂CO₃ in a dioxane/water solvent system is a well-established condition for coupling with aryl bromides.[12][13][14]

Materials:

  • 4-Anilino-7-bromo-6-chloroquinazoline intermediate (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the 7-bromoquinazoline intermediate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (5 mol%).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor progress by LC-MS. Reactions are typically complete in 6-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 7-aryl derivative.

Protocol 3: C7-Diversification via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of primary or secondary amines at the C7 position.[15] These amino groups can act as hydrogen bond donors or acceptors, significantly impacting binding affinity and selectivity. This reaction requires a specific combination of a palladium source, a specialized phosphine ligand (like XPhos), and a strong, non-nucleophilic base (like NaOt-Bu).[8][16]

Materials:

  • 4-Anilino-7-bromo-6-chloroquinazoline intermediate (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Ligand (e.g., XPhos) (4-5 mol%)

  • Base (e.g., Sodium tert-butoxide or Cs₂CO₃) (1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the 7-bromoquinazoline intermediate and the anhydrous solvent.

  • Stir the mixture for 5 minutes, then add the amine.

  • Seal the vessel and heat to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 7-amino derivative.

G cluster_suzuki Protocol 2: Suzuki Coupling cluster_buchwald Protocol 3: Buchwald-Hartwig s_start Combine: Intermediate, Boronic Acid, Base, Pd Catalyst s_react Heat in Dioxane/H2O (90-100°C) s_start->s_react s_purify Workup & Column Chromatography s_react->s_purify b_start Combine: Intermediate, Amine, Base, Pd/Ligand b_react Heat in Toluene (100-110°C) b_start->b_react b_purify Workup & Column Chromatography b_react->b_purify

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution on 7-Bromo-4,6-dichloroquinazoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and Its Strategic Importance

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2][3][4][5] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with a wide array of biological targets, including kinases, receptors, and enzymes.[4] Consequently, quinazoline derivatives have been successfully developed as anticancer agents (e.g., Gefitinib, Erlotinib), anti-inflammatory drugs, and antivirals.[1][4]

7-Bromo-4,6-dichloroquinazoline stands out as a particularly valuable starting material for the synthesis of novel drug candidates. Its three distinct halogenated positions offer a platform for sequential and regioselective functionalization. This guide provides a detailed exploration of the principles and experimental protocols for performing nucleophilic aromatic substitution (SNAr) on this versatile scaffold, enabling researchers to construct diverse chemical libraries for screening and lead optimization.

Mechanistic Insight: Understanding Regioselective Reactivity

The utility of this compound lies in the predictable and differential reactivity of its three halogenated carbons. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[6]

The regioselectivity of this process is governed by the electronic properties of the quinazoline ring system:

  • Position C4 (Most Reactive): The chlorine atom at the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate.[1][2][3][7] Theoretical studies using Density Functional Theory (DFT) on analogous 2,4-dichloroquinazolines confirm that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack.[1][2][3] Substitution at this position typically occurs under mild conditions (e.g., room temperature to moderate heating).

  • Position C6 (Moderately Reactive): The chlorine at the C6 position is the second most reactive site. Substitution at this position generally requires more forcing conditions, such as higher temperatures, stronger nucleophiles, or extended reaction times, and typically occurs only after the C4 position has been functionalized.

  • Position C7 (Least Reactive): The bromine at the C7 position is the least reactive towards SNAr. It is generally preserved during substitutions at C4 and C6, serving as a valuable handle for subsequent late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination).

This predictable hierarchy allows for a stepwise and controlled synthesis of trisubstituted quinazolines with high precision.

G cluster_0 Reactivity Hierarchy of this compound C4 C4-Cl (Most Reactive) C6 C6-Cl (Moderately Reactive) C4->C6 Requires Harsher Conditions C7 C7-Br (Least Reactive) C6->C7 Requires Cross-Coupling (e.g., Suzuki, Buchwald) G start Setup Reaction: This compound in Anhydrous Solvent add_reagents Add Amine (1.1 eq) & Base (2.5 eq) start->add_reagents react Stir at RT or Heat (80°C) 4-16 hours add_reagents->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up: Dilute, Extract, Wash, Dry monitor->workup Complete purify Purify: Flash Column Chromatography workup->purify end Characterize Product: NMR, HRMS purify->end

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Power of Selective Functionalization

Quinazoline derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including anticancer drugs like gefitinib and erlotinib. The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the quinazoline ring. Consequently, methods for the precise and selective functionalization of polysubstituted quinazolines are of paramount importance to researchers in the pharmaceutical sciences.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds in modern organic synthesis. Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and non-toxic boronic acid reagents. This guide provides a detailed exploration of the application of the Suzuki-Miyaura coupling to a specific, highly functionalized substrate: 7-Bromo-4,6-dichloroquinazoline. We will delve into the principles of regioselective coupling, provide a detailed experimental protocol for the selective arylation at the C-7 position, discuss strategies for further functionalization, and offer insights gleaned from extensive experience with related heterocyclic systems.

Understanding the Reaction: Mechanism and Regioselectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate boronate R²-B(OR)₂⁻ boronate->transmetalation base Base (e.g., CO₃²⁻) boronic_acid R²-B(OH)₂ boronic_acid->boronate + Base reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A key consideration when working with polyhalogenated substrates like this compound is regioselectivity. The widely accepted reactivity trend for halogens in Suzuki-Miyaura couplings is I > Br > OTf >> Cl.[1] This is primarily due to the differences in the carbon-halogen bond dissociation energies, with the C-Br bond being significantly weaker than the C-Cl bond. Consequently, the oxidative addition of the palladium catalyst, which is often the rate-determining step, occurs preferentially at the C-Br bond.

For this compound, this principle dictates that the initial Suzuki-Miyaura coupling will selectively occur at the C-7 position, leaving the C-4 and C-6 chloro substituents intact for potential subsequent transformations. While the quinazoline ring's electronic properties can sometimes influence reactivity, the inherent difference in bond strength between C-Br and C-Cl provides a strong basis for achieving high regioselectivity under appropriately controlled conditions.

Experimental Protocol: Selective C-7 Arylation of this compound

This protocol provides a general and robust method for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-7 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for reaction, workup, and purification (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of approximately 0.1-0.2 M with respect to the quinazoline starting material.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the reaction mixture.

  • Degassing: Briefly purge the reaction mixture with the inert gas for an additional 5-10 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-4,6-dichloroquinazoline.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters and expected outcomes for the selective C-7 arylation. These serve as a starting point, and optimization may be required for specific substrates.

ParameterRecommended Condition/ValueRationale & Field Insights
Substrate This compound-
Boronic Acid 1.1 - 1.5 eq.A slight excess ensures complete consumption of the starting material. Electron-rich boronic acids tend to react faster.
Catalyst Pd(PPh₃)₄ (2-5 mol%)A versatile and reliable catalyst for this transformation. Other catalysts like PdCl₂(dppf) can also be effective.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)Carbonate bases are generally effective. Cs₂CO₃ is more soluble and can sometimes lead to higher yields.
Solvent 1,4-Dioxane/Water (4:1 to 10:1)The aqueous mixture is crucial for activating the boronic acid and facilitating the transmetalation step.
Temperature 80 - 100 °CProvides a good balance between reaction rate and catalyst stability while maintaining selectivity for the C-Br bond.
Reaction Time 4 - 16 hoursMonitor by TLC or LC-MS for completion.
Yield 60 - 95%Highly dependent on the specific arylboronic acid used.

Workflow for Reaction Optimization

For challenging substrates or to improve yield and purity, a systematic optimization of reaction parameters is recommended.

Optimization_Workflow start Initial Reaction Setup (Based on General Protocol) base_screen Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) start->base_screen solvent_screen Optimize Solvent Ratio (Dioxane/H₂O, Toluene/H₂O, DME/H₂O) base_screen->solvent_screen catalyst_screen Screen Catalyst/Ligand (Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos) solvent_screen->catalyst_screen temp_screen Vary Temperature (80°C, 90°C, 100°C) catalyst_screen->temp_screen analysis Analyze Yield & Purity (LC-MS, NMR) temp_screen->analysis analysis->base_screen Low Conversion/ Side Products optimized Optimized Protocol analysis->optimized High Yield & Purity

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling.

Further Functionalization: Stepwise Suzuki-Miyaura Couplings

A significant advantage of the selective C-7 arylation is that the resulting 7-aryl-4,6-dichloroquinazoline can serve as a substrate for subsequent cross-coupling reactions. The C-4 and C-6 chloro positions can be functionalized, although this typically requires more forcing conditions or the use of more active catalyst systems designed for C-Cl bond activation.

The C-4 position in quinazolines is generally more electrophilic and thus more reactive than the C-6 position in nucleophilic aromatic substitution and some cross-coupling reactions.[2] Therefore, a second Suzuki-Miyaura coupling is likely to occur preferentially at the C-4 position. To achieve this, one might employ:

  • Higher Temperatures: Increasing the reaction temperature (e.g., to 110-120 °C).

  • More Active Catalysts: Utilizing catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, often in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Stronger Bases: Employing stronger bases like potassium phosphate (K₃PO₄).

By carefully controlling the reaction conditions and catalyst choice, a stepwise, regioselective synthesis of tri-substituted quinazolines can be achieved, providing access to a diverse library of complex molecules for drug discovery and materials science applications.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a reliable and highly selective route to novel 7-aryl-4,6-dichloroquinazoline derivatives. The inherent reactivity difference between the C-Br and C-Cl bonds provides a strong directing influence, allowing for a predictable and high-yielding transformation at the C-7 position. The provided protocol serves as a robust starting point for researchers, and the principles of regioselectivity and stepwise functionalization outlined herein open the door to the synthesis of complex, polysubstituted quinazoline scaffolds. Careful optimization of reaction parameters, particularly for subsequent couplings at the chloro positions, will be key to unlocking the full synthetic potential of this versatile building block.

References

  • Molecules. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. [Link]
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • National Center for Biotechnology Information. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes and Protocols for the Selective Derivatization of 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] Its rigid, planar structure and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in the design of kinase inhibitors. 7-Bromo-4,6-dichloroquinazoline is a highly versatile starting material for the synthesis of novel drug candidates. The three distinct halogen atoms at the C4, C6, and C7 positions offer orthogonal reactivity, allowing for a programmed and selective derivatization to explore chemical space and optimize pharmacological properties.[3][4] This guide provides a detailed exploration of the reaction conditions for the stepwise functionalization of this important synthetic building block.

Understanding the Reactivity Landscape

The derivatization strategy for this compound is governed by the inherent electronic properties of the quinazoline ring system and the relative reactivity of the three halogen substituents. A clear hierarchy of reactivity allows for a predictable and controlled synthetic sequence.

Reactivity Hierarchy:

  • C4-Cl (Most Reactive): The C4 position is the most electrophilic carbon on the quinazoline ring, making the C4-chloro group exceptionally labile to nucleophilic aromatic substitution (SNAr). This high reactivity is a well-documented characteristic of 2,4-dichloroquinazolines.[3][5][6]

  • C7-Br (Intermediate Reactivity): The C7-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions. Carbon-bromine bonds are generally more reactive than carbon-chlorine bonds in oxidative addition to palladium(0), the initial step in many cross-coupling catalytic cycles.[7][8]

  • C6-Cl (Least Reactive): The C6-chloro group is the least reactive of the three halogens. Its substitution typically requires more forcing conditions, either through a second SNAr reaction or a palladium-catalyzed cross-coupling.

This predictable reactivity allows for a stepwise approach to derivatization, as illustrated in the workflow below.

G A This compound B Step 1: Selective SNAr at C4 (e.g., Amination) A->B Nucleophile (e.g., R-NH2) C 7-Bromo-6-chloro-4-(substituted)quinazoline B->C D Step 2: Selective Cross-Coupling at C7 (e.g., Suzuki or Buchwald-Hartwig) C->D Pd Catalyst (e.g., R'-B(OH)2 or R''-NH2) E 6-Chloro-4,7-disubstituted-quinazoline D->E F Step 3: Functionalization at C6 (e.g., SNAr or Cross-Coupling) E->F Harsh Conditions G Trisubstituted Quinazoline F->G G A Pd(0)Ln B Ar-Pd(II)Ln-Br A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)Ln-R' B->C Transmetalation (R'-B(OH)2, Base) C->A Reductive Elimination D Ar-R' C->D

Sources

Application Notes & Protocols: Leveraging 7-Bromo-4,6-dichloroquinazoline as a Scaffold in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless rise of antimicrobial resistance (AMR) constitutes a grave threat to global public health, creating an urgent need for novel therapeutic agents that can overcome existing resistance mechanisms.[1] In this context, medicinal chemists are increasingly turning to "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. The quinazoline core is a quintessential example of such a scaffold, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, critically, antimicrobial effects.[1][2][3]

This guide focuses on 7-Bromo-4,6-dichloroquinazoline , a highly functionalized and versatile starting material for antimicrobial drug discovery. The strategic placement of three halogen atoms—a bromine and two chlorines—provides multiple reactive handles for chemical modification. This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) and develop potent new antimicrobial agents. The chloro-substituent at the C4 position is particularly susceptible to nucleophilic substitution, making it an ideal anchor point for introducing diverse chemical moieties. This document provides a series of detailed protocols and expert insights for researchers, scientists, and drug development professionals aiming to utilize this promising scaffold in their discovery pipelines.

Part 1: The this compound Scaffold: Properties and Potential

The utility of this compound in a drug discovery program stems from its inherent chemical reactivity and the established role of halogenation in modulating biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5] The C4-chloro group is the most reactive site for nucleophilic aromatic substitution, allowing for the facile introduction of amine, ether, or thioether linkages to build a diverse library of candidate molecules. The C6-chloro and C7-bromo positions are less reactive but can be modified using more advanced cross-coupling methodologies, offering a secondary avenue for structural optimization.

Caption: Key reactive positions on the this compound core.

Part 2: Core Protocols for Synthesis and Antimicrobial Evaluation

A systematic approach to drug discovery involves the synthesis of a focused library of compounds, followed by robust biological screening to identify initial hits. The following protocols provide a validated workflow for this initial phase.

Protocol 2.1: Synthesis of a Candidate Library via Nucleophilic Aromatic Substitution

This protocol describes a general method for synthesizing a library of 4-substituted-7-bromo-6-chloroquinazolines. The reaction's success hinges on the displacement of the highly reactive C4-chloro group.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like isopropanol or DMF is chosen to facilitate the dissolution of reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction without interfering with the nucleophile.

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile.

  • Temperature: Refluxing provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous isopropanol (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Add DIPEA (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Allow the reaction to cool to room temperature. A precipitate of the product may form.

  • If precipitation occurs, filter the solid product and wash with cold isopropanol. If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purify the crude product via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted quinazoline derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

cluster_Cell Bacterial Cell cluster_Cytoplasm Cytoplasm CW Cell Wall Synthesis (Target: PBPs, etc.) CM Cell Membrane Integrity DNA DNA Replication (Target: DNA Gyrase, Topoisomerase) RNA RNA Synthesis (Target: RNA Polymerase) PRO Protein Synthesis (Target: Ribosomes)

Caption: Major cellular pathways targeted by antimicrobial agents.

Protocol 3.1: Macromolecule Synthesis Inhibition Assay

This assay provides a rapid method to determine if a compound interferes with the synthesis of major classes of macromolecules. [6]It relies on measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall.

Step-by-Step Methodology (Conceptual):

  • Culture the test bacterium to the mid-logarithmic growth phase.

  • Aliquot the culture into separate tubes. Add the test compound at a concentration of 5-10x its MIC. Include a no-drug control and positive controls known to inhibit specific pathways (e.g., ciprofloxacin for DNA, rifampicin for RNA).

  • To respective tubes, add a radiolabeled precursor:

    • DNA Synthesis: [³H]thymidine

    • RNA Synthesis: [³H]uridine

    • Protein Synthesis: [³H]leucine

    • Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

  • Incubate for a short period (e.g., 30-60 minutes).

  • Stop the incorporation by adding cold trichloroacetic acid (TCA), which precipitates the large macromolecules.

  • Filter the samples and wash to remove unincorporated radiolabel.

  • Measure the radioactivity of the precipitate using a scintillation counter.

  • Interpretation: A significant reduction in radioactivity in a specific sample compared to the no-drug control indicates inhibition of that particular pathway.

Part 4: Structure-Activity Relationship (SAR) Analysis

SAR is an iterative process that guides the chemical modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. [7][8]By systematically altering parts of the molecule and measuring the effect on antimicrobial activity, researchers can build a model of the pharmacophore.

Data Presentation: A Deeper Dive into SAR

The following table expands on the initial screening data to build a more detailed SAR profile for the C4 position.

Table 2: SAR Analysis of the C4-Anilino Substituent against S. aureus ATCC 29213

Compound ID C4-Anilino Substitution Key Feature MIC (µg/mL) Rationale/Interpretation
Cmpd-01 4-Fluoro Electron-Withdrawing 8 Halogen substitution is well-tolerated and may enhance binding.
Cmpd-05 4-Chloro Electron-Withdrawing 8 Similar to fluoro, indicating a preference for halogens at this position.
Cmpd-06 4-Trifluoromethyl Strongly EWD 4 Strong electron-withdrawing groups appear to improve potency.
Cmpd-02 4-Methoxy Electron-Donating 32 Electron-donating groups reduce activity, suggesting an electronic effect is at play.
Cmpd-07 4-Methyl Weakly EDG 32 Confirms that electron-donating character is detrimental to activity.
Cmpd-08 3-Fluoro Positional Isomer 16 Moving the substituent from the para to the meta position reduces activity.

| Cmpd-09 | 2-Fluoro | Positional Isomer | 64 | Steric hindrance from the ortho position is highly unfavorable. |

Expert Insights: The SAR data from Table 2 strongly suggests that for the C4-anilino series, antibacterial activity against S. aureus is enhanced by the presence of a small, electron-withdrawing group at the para position of the phenyl ring. Both steric bulk (ortho-substitution) and electron-donating groups are detrimental to potency. This provides a clear directive for the next round of synthesis: focus on exploring other electron-withdrawing groups (e.g., -CN, -NO₂) at the para position.

Conclusion

This compound represents a highly promising and synthetically tractable scaffold for the discovery of new antimicrobial agents. Its well-defined reactive sites allow for the systematic and logical development of compound libraries. By employing the robust protocols for synthesis, antimicrobial screening (MIC), mechanism of action studies, and detailed SAR analysis outlined in this guide, researchers can efficiently navigate the early stages of the drug discovery process. The insights gained from these foundational experiments are crucial for transforming this privileged chemical starting point into a clinically relevant therapeutic candidate capable of combating the growing challenge of antimicrobial resistance.

References

  • Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. 2008;1(1). [Link]
  • Al-Ostath, A., Jaradat, N., Zaid, A. N., & Hussein, F. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
  • Tamma PD, Aitken SL, Bonomo RA, Mathers AJ, van Duin D, Clancy CJ. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect. [Link]
  • Gushchina, S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology. [Link]
  • Wielgomas, B., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences. [Link]
  • Farha, M. A., & Brown, E. D. (2016). Strategies for target identification of antimicrobial natural products.
  • Abdel-Gawad, I. K., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Iranian Chemical Society. [Link]
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Al-Suwaidan, I. A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. [Link]
  • Wadhwa, R., & Rai, S. (2023). Antimicrobial Susceptibility Testing.
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
  • Tooke, C. L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]
  • Farha, M. A., & Brown, E. D. (2016).
  • Haiba, M. E., et al. (2018). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives.
  • Wang, C., et al. (2017). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.
  • Iacob, E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]
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Application Notes & Protocols: Strategic Synthesis of 4-Aminoquinazoline Derivatives from 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous potent kinase inhibitors and therapeutic agents.[1][2][3] This guide provides a detailed technical overview and robust protocols for the synthesis of 4-aminoquinazoline derivatives, starting from the versatile building block, 7-Bromo-4,6-dichloroquinazoline. We will explore the underlying principles of regioselective nucleophilic aromatic substitution (SNAr), provide step-by-step experimental procedures, and discuss the critical parameters that ensure high-yield, selective synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic route for the creation of novel bioactive molecules.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] A key structural motif within this class is the 4-aminoquinazoline core, which is prevalent in several FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib, primarily known for their roles as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[4][6]

The strategic functionalization of the quinazoline ring is paramount for modulating biological activity and optimizing pharmacokinetic properties. The starting material, this compound, offers three distinct reaction sites, enabling sequential and controlled modifications to build molecular complexity. The chlorine atom at the C4 position is highly activated towards nucleophilic substitution, providing a reliable entry point for introducing a diverse range of amine functionalities.

Mechanistic Insight: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary transformation in the synthesis of 4-aminoquinazoline derivatives from this compound is a nucleophilic aromatic substitution (SNAr) reaction. Understanding the mechanism is crucial for controlling the reaction's outcome.

The Principle of Regioselectivity

The quinazoline ring system contains two nitrogen atoms, which are strongly electron-withdrawing. This property makes the carbons of the pyrimidine ring, particularly C2 and C4, electron-deficient and thus susceptible to nucleophilic attack.[1][7] In the case of this compound, the C4 carbon is significantly more electrophilic than the C6 carbon. This is due to the combined electron-withdrawing effects of both ring nitrogens (N1 and N3).

The reaction proceeds via an addition-elimination mechanism.[8] The incoming amine nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[8] This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing quinazoline ring system. In the final step, the chloride ion is eliminated, restoring the aromaticity and yielding the 4-amino-substituted product.

Computational studies, such as those using Density Functional Theory (DFT), have confirmed that the activation energy for nucleophilic attack at the C4 position is lower than at other positions, which aligns with the experimentally observed regioselectivity.[1][7]

cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Key Intermediate cluster_product Product Start_Quinazoline This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start_Quinazoline->SNAr Start_Amine Primary/Secondary Amine (R-NHR') Start_Amine->SNAr Meisenheimer Meisenheimer Complex (Stabilized Intermediate) SNAr->Meisenheimer Addition Product 4-Amino-7-bromo-6-chloroquinazoline Derivative Meisenheimer->Product Elimination of Cl-

Caption: General workflow of the SNAr reaction.

Synthesis of the Starting Material: this compound

While this compound may be commercially available, its synthesis from more fundamental precursors is often necessary. A common route involves the initial construction of the quinazolinone core, followed by chlorination.

Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one

A plausible route begins with a substituted anthranilic acid derivative which undergoes cyclization. For example, 2-amino-4-bromo-5-chlorobenzoic acid can be reacted with formamidine acetate to yield the quinazolinone core.[9][10]

Chlorination to this compound

The conversion of the 4-hydroxy group (the keto-enol tautomer of the 4-one) to a chloro group is a standard transformation. This is typically achieved by heating the quinazolinone with a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base or dimethylformamide (DMF).[11]

G A Substituted Anthranilic Acid B 7-Bromo-6-chloro- quinazolin-4(3H)-one A->B + Formamidine Acetate (Cyclization) C 7-Bromo-4,6- dichloroquinazoline B->C + POCl₃ or SOCl₂ (Chlorination)

Caption: Synthesis of the dichloroquinazoline starting material.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis of 4-aminoquinazoline derivatives. Optimization may be required depending on the specific amine used.[12][13]

Protocol 1: Conventional Heating Method

This robust method is suitable for a wide range of primary and secondary amines.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagents: Add a suitable solvent such as isopropanol, n-butanol, or dioxane (approx. 10-20 mL per mmol of quinazoline).

  • Amine Addition: Add the desired amine (1.1 - 1.5 eq). For amine hydrochlorides, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) should be added to liberate the free amine.[1]

  • Heating: Heat the reaction mixture to a temperature between 80 °C and reflux for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation:

    • If a precipitate forms, it can be collected by filtration, washed with cold solvent and/or water, and dried under vacuum.

    • Alternatively, the solvent can be removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous sodium bicarbonate solution.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[14]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq), the amine (1.1 - 1.5 eq), and a suitable solvent (e.g., ethanol, DMF). Add a base like DIPEA if an amine salt is used.[14]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-60 minutes.

  • Work-up and Purification: After cooling, the product is isolated and purified using the same procedures described in the conventional heating method (steps 5-7).[14]

ParameterConventional HeatingMicrowave-AssistedRationale & Causality
Temperature 80 °C - Reflux120 - 150 °CHigher temperatures accelerate the reaction rate. Microwave allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel.
Time 4 - 24 hours10 - 60 minutesMicrowave energy efficiently couples with polar molecules, leading to rapid localized heating and dramatically shorter reaction times.
Solvent Isopropanol, n-ButanolEthanol, DMFSolvents are chosen based on their ability to dissolve reactants and their boiling point. Higher boiling point solvents are used for less reactive amines.
Base (if needed) DIPEA, TEADIPEA, TEAA non-nucleophilic base is required to neutralize any acid formed (e.g., from an amine salt) without competing in the SNAr reaction.

Table 1: Comparison of Reaction Conditions.

Characterization of 4-Aminoquinazoline Derivatives

The synthesized products must be thoroughly characterized to confirm their structure and purity.

  • ¹H NMR: The successful substitution at C4 is often indicated by the appearance of a new N-H signal (if a primary or secondary amine was used) and signals corresponding to the protons of the newly introduced substituent.

  • ¹³C NMR: The carbon spectrum will show new signals for the substituent and a characteristic shift in the C4 signal.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the amine. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be distinctive.[4]

Data TypeExpected Observation for a Representative Product
¹H NMR (DMSO-d₆) Aromatic protons on the quinazoline ring (singlets), signals for the amine substituent, N-H proton (broad singlet).
¹³C NMR (DMSO-d₆) Signals for the quinazoline core carbons and the carbons of the amine substituent. The C=O signal from the starting quinazolinone (around 160 ppm) will be absent.[4]
MS (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight of the product.

Table 2: Representative Spectroscopic Data.

Subsequent Functionalization

The resulting 4-amino-7-bromo-6-chloroquinazoline is a valuable intermediate for further diversification. The remaining halogen atoms can be selectively functionalized:

  • C7-Bromo Position: This position is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups. It can also be a site for Buchwald-Hartwig amination.[15][16]

  • C6-Chloro Position: Substitution at this position via a second SNAr reaction is possible but typically requires harsher conditions (higher temperatures, stronger nucleophiles) than the initial C4 substitution.

This sequential reactivity allows for the controlled and systematic construction of complex, multi-substituted quinazoline libraries for structure-activity relationship (SAR) studies.[17][18]

Conclusion

The regioselective amination of this compound at the C4 position is a highly reliable and versatile method for synthesizing a wide array of 4-aminoquinazoline derivatives. A thorough understanding of the SNAr mechanism, coupled with careful control of reaction conditions, allows for the efficient production of these valuable scaffolds. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to explore this chemical space for the development of novel therapeutics.

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Application Note & Protocols: Leveraging 7-Bromo-4,6-dichloroquinazoline for the Synthesis of Novel EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged scaffold in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, forming the foundation of several FDA-approved drugs for cancer therapy.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 7-bromo-4,6-dichloroquinazoline as a versatile starting material for the synthesis of potent EGFR inhibitors. We will explore the chemical rationale behind its utility, provide detailed, field-proven protocols for its stepwise functionalization, and discuss the underlying principles that enable the systematic exploration of structure-activity relationships (SAR).

Introduction: The Central Role of EGFR and the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical mediator of cellular signaling pathways controlling growth, proliferation, and survival.[4][5] In numerous cancers, including non-small-cell lung cancer (NSCLC) and breast cancer, aberrant EGFR activation through mutation or overexpression is a key driver of tumorigenesis.[6][7] This makes EGFR a prime target for therapeutic intervention.

Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular catalytic domain of EGFR have proven to be a highly successful therapeutic strategy.[4][8] A significant number of these inhibitors are built upon the 4-anilinoquinazoline framework. This scaffold has demonstrated a high affinity for the EGFR kinase active site, making it a cornerstone of modern EGFR-targeted drug design.[1][2] First-generation inhibitors like Gefitinib and Erlotinib, and dual EGFR/HER2 inhibitors like Lapatinib, all feature this core structure, highlighting its importance.[1][7]

The starting material, this compound, represents a highly valuable and strategic platform for developing next-generation EGFR inhibitors. Its three distinct halogenated positions offer differential reactivity, allowing for a controlled, stepwise synthesis of complex molecules designed to enhance potency, improve selectivity, and overcome clinical resistance mechanisms.

Scientific Rationale: The Synthetic Advantage of this compound

The synthetic utility of this compound is rooted in the predictable and differential reactivity of its three halogen substituents. This allows for a logical and sequential introduction of various chemical moieties.

  • C4-Position (Highest Reactivity): The chlorine atom at the C4 position is the most electrophilic and highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3) in the pyrimidine ring, which stabilize the Meisenheimer intermediate formed during the reaction. This position is almost invariably reacted first with a substituted aniline to install the key pharmacophore that interacts with the hinge region of the EGFR ATP-binding pocket.[7]

  • C7-Position (Intermediate Reactivity): The bromine atom at the C7 position is significantly less reactive to SNAr than the C4-chloro group. However, the C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, which can be used to probe deeper pockets of the enzyme or to introduce solubilizing groups.

  • C6-Position (Lowest Reactivity): The chlorine atom at the C6 position is the least reactive of the three halogens towards both SNAr and standard palladium-catalyzed cross-coupling reactions. While it can be functionalized, it typically requires harsher reaction conditions or more specialized catalytic systems. This tiered reactivity is the key to the building block's versatility.

This hierarchy of reactivity enables a synthetic strategy where the core aniline is first attached at C4, followed by a selective cross-coupling reaction at C7, leaving the C6-chloro group untouched or available for later-stage modification if desired.

Visualization of Pathway and Process

To contextualize the therapeutic target and the synthetic strategy, the following diagrams are provided.

EGFR Signaling Pathway

The diagram below illustrates the canonical EGFR signaling cascade, which, when dysregulated, promotes cancer cell proliferation and survival. EGFR inhibitors aim to block this pathway at the receptor level.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding (EGF, TGF-α) RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

General Synthetic Workflow

The following workflow outlines the selective, stepwise functionalization of this compound.

Synthetic_Workflow Start This compound Step1 Step 1: Nucleophilic Aromatic Substitution (S N Ar) at C4 Start->Step1 + Substituted Aniline (R-NH2) Intermediate1 N-(Aryl)-7-bromo-6-chloro -quinazolin-4-amine Step1->Intermediate1 Step2 Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) at C7 Intermediate1->Step2 + Boronic Acid (R'-B(OH)2) FinalProduct Final Product: 7-(Aryl/Alkyl)-6-chloro-4-(anilino) -quinazoline Derivative Step2->FinalProduct

Caption: Stepwise synthesis strategy using this compound.

Experimental Protocols

The following protocols describe a representative two-step synthesis of a novel EGFR inhibitor. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 7-bromo-6-chloro-N-(3-ethynylphenyl)quinazolin-4-amine (Intermediate 1)

This first step involves the selective reaction at the C4 position. The choice of 3-ethynylaniline is illustrative, as the ethynyl group is a feature of the approved drug Erlotinib and provides a handle for further modification via "click" chemistry.[9]

Rationale: Isopropanol is a common solvent for this SNAr reaction as it has a suitable boiling point and effectively dissolves both the quinazoline starting material and the aniline nucleophile. The reaction is typically run at reflux to provide sufficient thermal energy to overcome the activation barrier. An acidic workup is avoided to prevent protonation of the product, which could affect its solubility during extraction.

Table 1: Reagents for Protocol 1

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
This compound 277.93 5.00 g 18.0 1.0
3-Ethynylaniline 117.15 2.32 g 19.8 1.1
2-Propanol (IPA) - 100 mL - -
Ethyl Acetate (EtOAc) - 200 mL - -
Saturated NaHCO₃ (aq) - 100 mL - -
Brine - 100 mL - -

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 18.0 mmol) and 2-propanol (100 mL).

  • Reagent Addition: Add 3-ethynylaniline (2.32 g, 19.8 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting material will have a different Rf value than the product.

  • Cooling and Precipitation: Once the reaction is complete (disappearance of the starting quinazoline), cool the mixture to room temperature. A precipitate (the product) should form.

  • Isolation: Filter the solid using a Büchner funnel and wash the filter cake with a small amount of cold 2-propanol (2 x 15 mL) to remove residual impurities.

  • Purification (Optional): If the product is not sufficiently pure, it can be further purified. The crude solid can be suspended in diethyl ether, stirred for 30 minutes, and re-filtered to wash away more soluble impurities. For higher purity, recrystallization from ethanol or column chromatography may be necessary.

  • Drying: Dry the pale yellow solid under vacuum at 50 °C to a constant weight. Expected yield: 5.5 - 6.0 g (85-93%).

Protocol 2: Synthesis of 6-chloro-N-(3-ethynylphenyl)-7-(pyridin-3-yl)quinazolin-4-amine (Final Product)

This second step demonstrates the selective functionalization of the C7-bromo position via a Suzuki cross-coupling reaction.

Rationale: The Suzuki coupling is a robust and widely used method for forming C-C bonds. The C-Br bond is significantly more reactive than the C-Cl bond under these palladium-catalyzed conditions, ensuring high selectivity for the C7 position. A mixture of an organic solvent (like 1,4-dioxane) and water is often used to dissolve both the organic-soluble intermediate and the water-soluble inorganic base (K₂CO₃). The base is crucial for the transmetalation step in the catalytic cycle. The palladium catalyst, Pd(PPh₃)₄, is a common and effective choice for this transformation. An inert atmosphere is required to prevent the oxidation and deactivation of the Pd(0) catalyst.

Table 2: Reagents for Protocol 2

Reagent MW ( g/mol ) Amount Moles (mmol) Equiv.
Intermediate 1 359.04 3.00 g 8.35 1.0
3-Pyridinylboronic acid 122.92 1.23 g 10.0 1.2
Pd(PPh₃)₄ 1155.56 0.48 g 0.42 0.05
Potassium Carbonate (K₂CO₃) 138.21 3.46 g 25.1 3.0
1,4-Dioxane - 60 mL - -

| Deionized Water | - | 20 mL | - | - |

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL Schlenk flask, add Intermediate 1 (3.00 g, 8.35 mmol), 3-pyridinylboronic acid (1.23 g, 10.0 mmol), and potassium carbonate (3.46 g, 25.1 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times to create an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (60 mL) and degassed deionized water (20 mL) via syringe.

  • Catalyst Addition: Briefly open the flask under a positive flow of inert gas and add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.48 g, 0.42 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (150 mL). Filter the solution through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient elution from dichloromethane (DCM) to 5% methanol in DCM, to afford the final product.

  • Drying: Dry the purified product under high vacuum. Expected yield: 2.3 - 2.6 g (75-85%).

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel EGFR inhibitors. Its well-defined hierarchy of halogen reactivity allows for a logical and efficient stepwise approach to construct complex molecules. By first establishing the crucial C4-anilino linkage and subsequently diversifying the C7 position through robust cross-coupling chemistry, researchers can rapidly generate libraries of compounds for SAR studies. This strategy facilitates the optimization of potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of next-generation targeted cancer therapeutics.

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Application Notes and Protocols for the Laboratory-Scale Synthesis of 7-Bromo-4,6-dichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Quinazolines in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Derivatives of quinazoline are integral to numerous FDA-approved therapeutics, particularly in oncology, where they form the core of several tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[2][3] The strategic placement of substituents on the quinazoline ring system is a fundamental approach for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules.[2][3]

Specifically, the incorporation of halogen atoms such as bromine and chlorine can significantly enhance the therapeutic potential of quinazoline analogs. Halogens can modulate the electronic properties of the molecule, influence binding affinity through halogen bonding, and improve metabolic stability. The 7-bromo-4,6-dichloroquinazoline core, in particular, represents a versatile intermediate for the development of novel kinase inhibitors and other targeted therapies. The chlorine atoms at the 4- and 6-positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various side chains, while the bromine at the 7-position offers a handle for further functionalization via cross-coupling reactions.[2]

This application note provides a comprehensive guide for the laboratory-scale synthesis of this compound, a key intermediate for the generation of diverse chemical libraries for drug discovery. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound can be approached through a multi-step sequence starting from a readily available substituted anthranilic acid derivative. The overall strategy involves the initial construction of the quinazolinone core followed by chlorination to yield the desired product.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The target molecule can be accessed from the corresponding 7-bromo-6-chloroquinazolin-4(3H)-one via chlorination of the 4-oxo group. This quinazolinone intermediate can, in turn, be synthesized from 2-amino-4-bromo-5-chlorobenzoic acid through cyclization with a suitable one-carbon source, such as formamide or formamidine acetate.

Retrosynthesis Target This compound Intermediate1 7-Bromo-6-chloroquinazolin-4(3H)-one Target->Intermediate1 Chlorination StartingMaterial 2-Amino-4-bromo-5-chlorobenzoic acid Intermediate1->StartingMaterial Cyclization

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Workflow

The forward synthesis will proceed in two key stages:

  • Cyclization: The synthesis commences with the reaction of 2-amino-4-bromo-5-chlorobenzoic acid with formamidine acetate. This reaction proceeds via an initial nucleophilic attack of the amino group on the formamidine, followed by an intramolecular cyclization and dehydration to form the stable 7-bromo-6-chloro-4(3H)-quinazolinone.[4] The choice of formamidine acetate provides a reliable and efficient method for the construction of the pyrimidine ring of the quinazoline system.[4]

  • Chlorination: The subsequent conversion of the 4-oxo group to a chloro group is a critical step. This is typically achieved by treating the quinazolinone with a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[5] The DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more reactive electrophile and facilitates the chlorination process.[5] This step is crucial as the 4-chloro substituent is a key reactive handle for introducing various nucleophiles to build a library of analogs.

Synthetic Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination A 2-Amino-4-bromo-5-chlorobenzoic acid B 7-Bromo-6-chloro-4(3H)-quinazolinone A->B Formamidine acetate, Reflux C 7-Bromo-6-chloro-4(3H)-quinazolinone D This compound C->D SOCl₂/DMF or POCl₃, Reflux

Caption: Forward synthesis workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water; handle with extreme care.

Part 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

This protocol is adapted from the general principles of quinazolinone synthesis from anthranilic acid derivatives.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-4-bromo-5-chlorobenzoic acid250.4510.0 g39.9
Formamidine acetate104.118.3 g79.7
Acetonitrile (anhydrous)41.05150 mL-
Cuprous Chloride (CuCl) (catalyst)99.000.4 g4.0
Potassium Iodide (KI) (catalyst)166.000.66 g4.0
Potassium Hydroxide (KOH)56.114.48 g79.8

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromo-5-chlorobenzoic acid (10.0 g, 39.9 mmol), formamidine acetate (8.3 g, 79.7 mmol), cuprous chloride (0.4 g, 4.0 mmol), potassium iodide (0.66 g, 4.0 mmol), and potassium hydroxide (4.48 g, 79.8 mmol).[4]

  • Add 150 mL of anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The starting material will have a different Rf value than the product.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Recrystallize the crude solid from ethanol or a mixture of ethanol and water to yield pure 7-bromo-6-chloro-4(3H)-quinazolinone as a solid.

  • Dry the purified product in a vacuum oven at 60 °C overnight.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of this compound

This protocol is based on established methods for the chlorination of quinazolinones.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
7-Bromo-6-chloro-4(3H)-quinazolinone261.465.0 g19.1
Thionyl chloride (SOCl₂)118.9725 mL-
N,N-Dimethylformamide (DMF)73.090.5 mL (catalytic)-
Toluene (anhydrous)92.1450 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 7-bromo-6-chloro-4(3H)-quinazolinone (5.0 g, 19.1 mmol) in anhydrous toluene (50 mL).

  • Carefully add thionyl chloride (25 mL) to the suspension at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (0.5 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should become a clear solution as the starting material is converted to the product. Monitor the reaction by TLC (ethyl acetate/hexane, 1:4).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure. Caution: The vapors are corrosive. Ensure the rotary evaporator is in a fume hood and use a trap.

  • The resulting crude solid is this compound. This compound is highly reactive and sensitive to moisture.[5]

  • Purify the product by recrystallization from a non-polar solvent like hexane or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Dry the final product under high vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Due to its reactivity, prompt characterization and use in subsequent reactions are recommended.

Characterization Data (Expected)

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

7-Bromo-6-chloro-4(3H)-quinazolinone:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.5 (br s, 1H, NH), ~8.2 (s, 1H), ~8.0 (s, 1H), ~7.8 (s, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~160 (C=O), ~150, ~145, ~135, ~130, ~125, ~120, ~118.

  • MS (ESI+): m/z calculated for C₈H₄BrClN₂O [M+H]⁺: 260.9, found: 260.9.

This compound:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.1 (s, 1H), ~8.5 (s, 1H), ~8.1 (s, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~162, ~155, ~152, ~140, ~135, ~130, ~125, ~120.

  • MS (ESI+): m/z calculated for C₈H₃BrCl₂N₂ [M+H]⁺: 278.9, found: 278.9.

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in cyclization step Incomplete reaction or side product formation.Increase the reaction time and ensure anhydrous conditions. The use of a catalyst like cuprous chloride is reported to improve yields in similar reactions.[4] Varying the base or solvent could also be explored.
Incomplete chlorination Insufficient chlorinating agent or reaction time.Ensure an adequate excess of thionyl chloride is used. The reaction can be monitored by TLC to ensure the disappearance of the starting material. The addition of a phase-transfer catalyst might be beneficial in some cases.
Product decomposition during workup The 4-chloroquinazoline is moisture-sensitive.[5]Minimize exposure to atmospheric moisture. Use anhydrous solvents for workup and purification. It is often best to use the crude product directly in the next step if possible.
Purification challenges Product co-elutes with impurities.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization from different solvent systems should also be attempted. For highly reactive intermediates, purification by trituration with a non-polar solvent can be effective.

Conclusion

The protocols detailed in this application note provide a reliable and scalable method for the synthesis of this compound, a valuable building block in medicinal chemistry. By understanding the underlying reaction mechanisms and adhering to the outlined procedures, researchers can efficiently produce this key intermediate for the development of novel therapeutic agents. The successful synthesis and characterization of this and related analogs will undoubtedly contribute to the expanding landscape of quinazoline-based drugs.

References

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125.
  • Rajveer, C., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 134-137.
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.
  • Nagy, G., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 25(20), 4818.
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Google Patents.
  • Abdel-Gawad, H., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Scientific Reports, 14(1), 9295.
  • Wang, L., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53692.
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045.
  • Nagy, G., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.
  • D'souza, D. M., & Mathew, B. (2021). Synthesis, Spectral Characterization, in silico Molecular Docking and Pharmacological Screening of Some Quinazoline Analogues as Anticonvulsants. Asian Journal of Chemistry, 33(8), 1831-1838.
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemistry, 2014, 395637.
  • Yamaguchi, E., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 833379.
  • Kumar, S., & Narasimhan, B. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1737-1744.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Al-Rashood, S. T., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(15), 4983.
  • Boroda, S., et al. (2023). In Silico Identification and Characterization of Spiro[5][7][8]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. International Journal of Molecular Sciences, 24(23), 16981.
  • Deulkar, A. (2024). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1).
  • Argyropoulou, I., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899.
  • Abdel Hamid, S. G., et al. (2007). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. Alexandria Journal of Pharmaceutical Sciences, 21(2).

Sources

Application Notes and Protocols for the Purification of 7-Bromo-4,6-dichloroquinazoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purification in Quinazoline-Based Drug Discovery

Quinazoline scaffolds are a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several approved anticancer drugs.[1][2] The specific derivative, 7-Bromo-4,6-dichloroquinazoline, serves as a vital intermediate in the synthesis of targeted therapies. Its multi-halogenated structure provides distinct points for chemical modification, allowing for the systematic development of potent and selective inhibitors of various kinases and other cellular targets.

The synthetic routes to these complex molecules often yield a crude product containing unreacted starting materials, isomers, and other by-products. The presence of these impurities can significantly confound downstream biological assays and impede the drug development process. Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of data quality and, ultimately, programmatic success. While methods like recrystallization can be effective, column chromatography offers a superior degree of separation, yielding a final compound of high purity essential for subsequent synthetic transformations and biological evaluation.[3]

This document provides a detailed guide to the purification of this compound derivatives using silica gel column chromatography. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of these important chemical entities. The protocols herein are grounded in established chromatographic principles and tailored to the specific physicochemical properties of halogenated quinazolines.

Understanding the Physicochemical Landscape of this compound

A successful chromatographic separation is predicated on a thorough understanding of the target molecule's properties. This compound is a heterocyclic aromatic compound with multiple halogen substituents. These features dictate its polarity, solubility, and interactions with the stationary and mobile phases.

Based on the structure and data from analogous compounds, this compound is expected to be a moderately polar molecule. The nitrogen atoms in the quinazoline ring and the halogen atoms contribute to its polarity. This moderate polarity makes it an ideal candidate for normal-phase chromatography on silica gel.

Solubility Profile: This compound is generally soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as moderately polar solvents such as ethyl acetate (EtOAc). It exhibits limited solubility in non-polar solvents like hexanes or petroleum ether. This solubility profile is crucial for both sample loading and the selection of the mobile phase.

Pre-Purification: The Foundational Role of Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the larger column separation, allowing for the optimization of the mobile phase to achieve the desired separation. The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.25-0.35. This Rf value typically provides the best balance between resolution and elution time in column chromatography.

Protocol: TLC Method Development
  • Preparation of TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase.

  • Solvent System Evaluation: Start with a binary system of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point for compounds of this type is a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the desired product: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the ratio of the solvents until the Rf of the target compound is in the optimal range (0.25-0.35) and there is clear separation from major impurities.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F254Provides good resolution for moderately polar compounds. The fluorescent indicator allows for easy visualization under UV light.
Mobile Phase (Initial) Hexanes:Ethyl Acetate (9:1 v/v)A standard starting system for compounds of moderate polarity. The ratio can be easily adjusted to modulate polarity.
Target Rf Value 0.25 - 0.35This range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.

Workflow for Column Chromatography Purification

The following diagram illustrates the overall workflow for the purification of this compound derivatives.

Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Method Development (Optimize Mobile Phase) Slurry Prepare Silica Gel Slurry TLC->Slurry Determines initial eluent Column_Packing Pack the Chromatography Column Slurry->Column_Packing Sample_Prep Prepare Sample for Loading Column_Packing->Sample_Prep Loading Load Sample onto the Column Sample_Prep->Loading Elution Elute with Optimized Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection TLC_Fractions Monitor Fractions by TLC Collection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify pure fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine->Solvent_Removal Purity_Analysis Verify Purity (NMR, MS, HPLC) Solvent_Removal->Purity_Analysis

Caption: Workflow for the purification of this compound.

Detailed Protocol: Column Chromatography

This protocol outlines the purification of crude this compound using a silica gel stationary phase.

Materials and Equipment
Category Item
Chemicals Crude this compound
Silica gel (230-400 mesh)[4]
Hexanes or Petroleum Ether (ACS grade)
Ethyl Acetate (ACS grade)
Dichloromethane (DCM, for sample loading)
Sand (acid-washed)
Equipment Glass chromatography column
Separatory funnel or solvent reservoir
Round bottom flasks
Test tubes or fraction collector
TLC plates (silica gel coated)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Glass wool or cotton
Step-by-Step Procedure
  • Column Preparation:

    • Ensure the column is clean, dry, and vertically clamped.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the packing.

    • Add a thin layer (approx. 1 cm) of sand over the plug.[3]

  • Packing the Column (Slurry Method):

    • In a beaker, weigh the appropriate amount of silica gel (typically 50-100 times the weight of the crude product).

    • Add the initial, least polar mobile phase (e.g., 100% hexanes or the optimized TLC mobile phase) to the silica gel to form a pourable slurry.

    • Gently swirl the slurry to remove air bubbles.

    • Quickly and carefully pour the slurry into the column. Use a funnel to aid in the process.

    • Continuously tap the side of the column gently to ensure even packing and to dislodge any trapped air.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed.

    • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (test tubes or vials). The size of the fractions will depend on the column dimensions.

    • Maintain a constant flow rate. A gentle positive pressure (using an inert gas or a pump) can be applied to speed up the elution (flash chromatography).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Monitoring the Separation:

    • Periodically, spot the collected fractions onto TLC plates and develop them using the optimized TLC solvent system.

    • Visualize the spots under a UV lamp to identify the fractions containing the pure product.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The resulting solid is the purified product. Determine its mass and calculate the yield.

Post-Purification Analysis and Quality Control

To confirm the purity and identity of the isolated this compound, it is essential to perform spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and confirms the absence of proton- and carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.

Troubleshooting Common Issues in Column Chromatography

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase.Re-optimize the solvent system using TLC. Consider a shallower gradient or isocratic elution.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Uneven column packing.Repack the column carefully, ensuring no air bubbles or cracks.
Compound Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.Adjust the solvent ratio based on TLC results.
Cracked or Channeled Column Bed Column ran dry.Never let the solvent level drop below the top of the silica bed.
Packing was not uniform.Ensure the slurry is homogenous and the column is tapped consistently during packing.

Safety Precautions

  • This compound and its derivatives are research chemicals and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

The purification of this compound derivatives by silica gel column chromatography is a reliable and effective method for obtaining high-purity material essential for drug discovery and development. A systematic approach, beginning with TLC for method development and followed by careful column packing and execution, will ensure a successful separation. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to purify these valuable synthetic intermediates with confidence.

References

  • Das, S. R., et al. (2016). Synthesis, Characterization of Novel Quinazoline Derivatives and Antimicrobial Screening. International Journal of Chemical Sciences, 14(4), 2751-2758.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2021). MDPI.
  • Ghosh, A., et al. (2017). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. ResearchGate.
  • American Elements. 7-Bromo-2,4-dichloroquinazoline.
  • PubChem. 6-Bromo-4-chloro-quinazoline.
  • Teledyne ISCO. Silica Gel Column Chromatography.
  • JoVE. (2015). Facile Preparation of 4-Substituted Quinazoline Derivatives.

Sources

analytical methods for characterizing 7-Bromo-4,6-dichloroquinazoline products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 7-Bromo-4,6-dichloroquinazoline

Abstract

This compound serves as a critical intermediate in the synthesis of pharmacologically active molecules. Its utility in drug discovery and development pipelines necessitates rigorous analytical characterization to confirm its identity, purity, and structural integrity. This application note provides a comprehensive suite of detailed protocols for the definitive analysis of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The methodologies are designed for researchers, quality control scientists, and drug development professionals, emphasizing not only procedural steps but also the underlying scientific principles and data interpretation strategies.

Introduction: The Imperative for Rigorous Characterization

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring three distinct halogen atoms, offers multiple reactive sites for synthetic elaboration, making it a valuable building block for creating diverse chemical libraries. However, the complexity of its synthesis can lead to impurities, including regioisomers and incompletely halogenated precursors.

Therefore, a multi-faceted analytical approach is not merely a quality control checkpoint but a fundamental necessity to ensure the reliability and reproducibility of downstream synthetic applications. This guide establishes a validated workflow to provide an unambiguous analytical profile of the target compound.

Integrated Analytical Workflow

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the material. The following workflow is recommended for a full characterization of a newly synthesized batch.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural & Compositional Verification synthesis Synthesized Product: This compound hplc HPLC Purity Analysis synthesis->hplc Assess Purity ms LC-MS Identity Confirmation synthesis->ms Confirm Mass final Fully Characterized Product (Identity, Purity, Structure Confirmed) hplc->final If Purity ≥ 95% nmr NMR Spectroscopy (1H & 13C) ms->nmr If Mass Correct elemental Elemental Analysis (CHN + Halogens) nmr->elemental If Structure Matches elemental->final If Composition Correct

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. For quinazoline derivatives, a reverse-phase method provides excellent resolution of the main product from potential impurities.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the octadecylsilyl (C18) stationary phase is ideal for retaining the moderately non-polar quinazoline ring system.

  • Acidic Mobile Phase Modifier: Quinazolines contain basic nitrogen atoms that can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[1] Adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates these nitrogens, minimizing secondary interactions and ensuring sharp, symmetrical peaks.

  • Gradient Elution: A gradient from a weaker solvent (water) to a stronger solvent (acetonitrile) is employed to ensure that both more polar and less polar impurities are eluted from the column in a reasonable time frame, providing a comprehensive purity profile.

Protocol 3.1: HPLC Purity Determination
  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound product and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 5 µL

    | Detection | UV at 254 nm |

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The system suitability (e.g., peak tailing factor, theoretical plates) should be established using a reference standard if available.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight, serving as an essential confirmation of the product's identity. For this compound, the presence of bromine and chlorine provides a highly characteristic isotopic pattern that is a powerful diagnostic tool.

The Isotopic Signature: The natural abundances of bromine (~50.5% ⁷⁹Br, ~49.5% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) create a unique cluster of peaks for the molecular ion.[2][3] Detecting this specific pattern provides extremely high confidence in the elemental composition of the ion.

Isotopic_Pattern Expected Isotopic Pattern for [M+H]+ of C8H3BrCl2N2 cluster_peaks cluster_axis p1 277 (100%) p2 279 (94%) p3 281 (44%) p4 283 (7%) xaxis m/z ->

Caption: Theoretical isotopic distribution for the [M+H]⁺ ion of this compound.

Protocol 4.1: LC-MS Analysis
  • Sample Preparation: Dilute the HPLC stock solution (from Protocol 3.1) 1:100 with acetonitrile/water (50:50).

  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC-MS Parameters:

    Parameter Value
    Ionization Mode ESI, Positive
    Mass Range 100 - 500 m/z
    Capillary Voltage 3.5 kV
    Source Temperature 120 °C

    | Gas Flow | As per instrument recommendation |

  • Data Analysis:

    • The molecular formula is C₈H₃BrCl₂N₂. The monoisotopic mass is 275.88 g/mol .

    • In positive ESI mode, look for the protonated molecular ion, [M+H]⁺.

    • The primary peak should appear at m/z ≈ 276.89 (for ¹²C₈¹H₄⁷⁹Br³⁵Cl₂¹⁴N₂).

    • Crucially, verify the presence of the isotopic cluster as depicted in the diagram above. The relative intensities and m/z spacing are definitive confirmation.

Structural Elucidation by NMR Spectroscopy

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity, confirming the structure and differentiating it from potential isomers. Both ¹H and ¹³C NMR are required for an unambiguous assignment.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[4][5]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see three distinct signals in the aromatic region.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. We expect to see 8 distinct signals for the 8 carbons of the quinazoline core.

Protocol 5.1: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Features:

    Nucleus Expected ¹H Chemical Shifts (δ, ppm) Expected ¹³C Chemical Shifts (δ, ppm)
    H-2 ~9.1 (singlet) ~157
    H-5 ~8.7 (singlet) ~124
    H-8 ~8.3 (singlet) ~132

    | Quaternary C's | N/A | Multiple signals, including C-4 (~163), C-4a, C-6, C-7, C-8a. |

    Note: Exact chemical shifts are dependent on solvent and concentration. The provided values are estimates based on structurally similar compounds.[4] The key diagnostic is observing three distinct singlets in the ¹H spectrum, confirming the substitution pattern.

Elemental Composition Verification

Elemental analysis provides the ultimate confirmation of the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen.

Causality Behind Experimental Choices: Combustion analysis is a robust and highly accurate technique for determining the CHN content of a pure organic compound.[6][7] The sample is combusted in a high-temperature, oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then chromatographically separated and quantified.[7] Halogen content can be determined separately by methods like ion chromatography after oxygen-flask combustion.[8]

Protocol 6.1: CHN Analysis
  • Sample Preparation: Submit a high-purity (as determined by HPLC), dry sample (~2-3 mg) for analysis.

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Data Analysis: Compare the experimental weight percentages to the theoretical values calculated from the molecular formula C₈H₃BrCl₂N₂.

ElementTheoretical Mass %Experimental Mass %
C 34.57%To be determined
H 1.09%To be determined
N 10.08%To be determined

A close correlation between theoretical and experimental values (typically within ±0.4%) provides strong evidence for the proposed molecular formula.

Conclusion

The analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. By following the detailed protocols in this guide, researchers can confidently establish the identity, purity, and structural integrity of their synthesized material. This rigorous approach ensures the quality of critical intermediates, thereby enhancing the reliability and success of subsequent stages in drug discovery and development.

References

  • Benchchem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.
  • Al-Suwaidan, I. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH).
  • Nguyen, H. D., et al. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.
  • Rojas, L., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. National Institutes of Health (NIH).
  • Lee, D. H., et al. (2007). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. ResearchGate.
  • Sakka, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.
  • Carey, F. A. (n.d.). Organohalogen compound. Britannica.
  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives.
  • Pulkrabova, J., et al. (2015). Multi-analyte Method for the Analysis of Various Organohalogen Compounds in House Dust. Analytica Chimica Acta.
  • Parente, J. E., et al. (2001). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed.
  • Rana, D. N., et al. (2014). Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. ResearchGate.
  • Zaharova, A., et al. (2023). Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Dalton Transactions.
  • Desai, N. C., et al. (2012). Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry.
  • Asian Journal of Research in Chemistry. (2011).
  • Benchchem. (2025). Technical Support Center: HPLC Methods for Quinazolinone Compounds.
  • Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Yang, S., et al. (2024). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI.
  • Kaczor, A. A., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate.
  • Weizmann Institute of Science. (n.d.). Elemental analysis.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Khlebnikov, A. F., et al. (2009). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Taylor & Francis Online. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Swansea University. (2020). Mass Spec 3f Halogenoalkanes. YouTube.

Sources

Application Notes & Protocols: Real-Time Monitoring of Reactions Involving 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 7-Bromo-4,6-dichloroquinazoline in Synthesis

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its polysubstituted and halogenated structure presents multiple reactive sites, making it a versatile scaffold for creating diverse molecular libraries.[1][2] The chlorine atoms, particularly the one at the C4 position, are highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at C7 is a prime handle for transition-metal-catalyzed cross-coupling reactions.[3][4]

Given this reactivity, precise monitoring of synthetic transformations is not merely a procedural step but a cornerstone of successful outcomes. Inefficient monitoring can lead to incomplete reactions, the formation of complex byproduct mixtures, low yields, and difficult purifications. This guide provides an in-depth analysis of the principles and methodologies for effectively monitoring reactions involving this crucial intermediate, ensuring reproducibility, optimizing yields, and accelerating the drug discovery process.

Core Characteristics and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reactant's properties and safety requirements is mandatory.

Physicochemical Properties
PropertyValueSource
CAS Number 1260847-61-7[5]
Molecular Formula C₈H₃BrCl₂N₂[5][6]
Molecular Weight 277.93 g/mol [5][6]
Appearance White to brown solid powder[7]
Storage Store in an inert atmosphere, at 2-8°C[5][7]
Safety and Handling Precautions

This compound and related halogenated heterocycles must be handled with care.

  • Hazard Profile: Classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid creating dust.[8] Ensure engineering controls like exhaust ventilation and safety showers are readily accessible.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Principles of Reaction Monitoring & Technique Selection

The goal of reaction monitoring is to answer critical questions in real-time: Is the reaction proceeding? Is the starting material consumed? Are there significant byproducts? When is the optimal time for work-up? The choice of analytical technique is dictated by the specific reaction, the properties of the compounds involved, and the available instrumentation.

TechniquePrincipleSpeedInformation ProvidedBest For
TLC Differential partitioning on a stationary phaseVery Fast (< 5 min)Qualitative assessment of reaction progress, spot presence/absenceQuick, frequent checks; initial reaction condition screening
HPLC/UPLC High-resolution separation on a packed columnFast (5-15 min)Quantitative data on reactant, product, and byproduct concentrationsAccurate determination of conversion and purity; complex mixtures
LC-MS HPLC separation followed by mass detectionFast (5-15 min)Quantitative data plus molecular weight confirmation of peaksIdentifying unknown byproducts and confirming product identity
¹H NMR Nuclear spin transitions in a magnetic fieldSlow (10-20 min)Detailed structural information; disappearance/appearance of specific signalsUnambiguous structural confirmation; monitoring reactions with distinct spectral changes

For reactions involving this compound, a combination of techniques is often the most robust approach. Thin-Layer Chromatography (TLC) is invaluable for rapid, frequent checks, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) provides the quantitative data necessary for precise determination of reaction endpoints and purity assessment.[11][12][13]

Analytical Techniques & Protocols

Thin-Layer Chromatography (TLC)

TLC is the workhorse of synthetic chemistry for its speed and simplicity. It operates on the principle of separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel) as they are carried along by a mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice for moderately polar compounds like quinazolines. Its polar surface interacts more strongly with more polar molecules, causing them to move slower.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane) is typical. The ratio is optimized to achieve good separation, ideally with the starting material and product Rf values between 0.2 and 0.8. For a typical SNAr reaction where a chlorine is replaced by a more polar amine, the product will be more polar than the starting material and thus have a lower Rf value.

  • Visualization: The aromatic quinazoline core allows for easy visualization under a UV lamp at 254 nm.[11][13]

Protocol: Monitoring a Nucleophilic Substitution Reaction by TLC

  • Preparation:

    • Prepare a TLC developing chamber with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). Place a filter paper inside to ensure solvent vapor saturation.

    • On a silica gel TLC plate, gently draw a baseline in pencil ~1 cm from the bottom. Mark three lanes: 'S' for Starting Material, 'C' for Co-spot, and 'R' for Reaction.

  • Sample Spotting:

    • Prepare a dilute solution of your starting material (this compound) in a volatile solvent (e.g., DCM or Ethyl Acetate).

    • Using a capillary tube, apply a small spot of this solution onto the 'S' lane.

    • At time t=0 (and subsequent time points), withdraw a small aliquot (~1-2 drops) from the reaction mixture using a glass capillary. Quench it in a vial containing ~0.5 mL of solvent (e.g., Ethyl Acetate).

    • Spot the quenched reaction mixture onto the 'R' lane.

    • On the 'C' (co-spot) lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.

  • Development & Visualization:

    • Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.

    • Visualize the plate under a UV lamp (254 nm) and circle the observed spots.

  • Interpretation:

    • 'S' Lane: Shows the Rf of the pure starting material.

    • 'R' Lane: At t=0, should show mainly the starting material spot. As the reaction progresses, this spot will diminish in intensity, and a new spot (the product) will appear. Byproducts may also appear as additional spots.

    • 'C' Lane: Confirms the identity of the starting material spot in the reaction lane. The starting material spots in all lanes should align horizontally.

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolution and quantitative analysis compared to TLC. It is the preferred method for accurately determining reaction conversion and profiling impurities.[7]

Causality Behind Experimental Choices:

  • Column: A reverse-phase C18 column is the most common starting point. The non-polar stationary phase separates compounds based on their hydrophobicity; less polar compounds are retained longer.

  • Mobile Phase: A mixture of water (often with 0.1% formic acid or TFA to improve peak shape) and an organic solvent like acetonitrile or methanol is used.

  • Detection: A UV detector is ideal, set to a wavelength where both the reactant and product absorb strongly (e.g., 254 nm or a wavelength maximum determined from a UV scan).

Protocol: Quantitative Monitoring by Reverse-Phase HPLC

  • System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Detector: UV at 254 nm.

    • Flow Rate: 1.0 mL/min.

  • Method Development (Initial Run):

    • Develop a gradient method to ensure separation of all components. A typical starting gradient might be: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate.

    • Inject a prepared standard of the starting material to determine its retention time (tR).

  • Reaction Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8 hours), carefully withdraw a small, accurately measured aliquot from the reaction mixture (e.g., 10 µL).

    • Quench the aliquot immediately in a known volume of a suitable diluent (e.g., 990 µL of acetonitrile) in an HPLC vial. This 100-fold dilution is crucial to stop the reaction and bring the concentration into the detector's linear range.

  • Data Acquisition & Analysis:

    • Inject the diluted sample into the HPLC system.

    • Record the chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (the product peak can be identified by its growth over time or by LC-MS).

    • Integrate the peak areas for the starting material (AreaSM) and the product (AreaP).

    • Calculate the percent conversion using the following formula (assuming equal response factors for a preliminary assessment): % Conversion = [AreaP / (AreaSM + AreaP)] x 100

LC-MS and NMR Spectroscopy

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used when byproduct identification is necessary. The setup is identical to HPLC, but the eluent is directed into a mass spectrometer.[14][15] This allows for the determination of the molecular weight of each peak in the chromatogram, providing definitive identification of the product and clues to the structure of any impurities.[16][17]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While less common for real-time monitoring due to longer acquisition times, NMR is invaluable for confirming the structural outcome of a reaction.[18][19] A small aliquot of the reaction mixture can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14][20] By observing the disappearance of a characteristic proton signal from the starting material and the appearance of a new, distinct signal from the product, the reaction's progress can be tracked. For example, in a substitution at the C4 position, changes in the chemical shifts of the aromatic protons H-5 and H-8 would be diagnostic.[20][21]

Workflow & Data-Driven Decisions

Effective reaction monitoring follows a logical workflow that enables informed decisions. The process involves iterative analysis and interpretation to guide the reaction to successful completion.

dot

ReactionMonitoringWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Interpretation & Decision cluster_outcome Action start Start Reaction (t=0) aliquot Withdraw Aliquot start->aliquot At time t quench Quench Aliquot aliquot->quench tlc Run TLC Analysis (< 5 min) quench->tlc Primary Check decision Reaction Complete? tlc->decision Qualitative Result hplc Run HPLC/LC-MS (10-15 min) hplc->decision Quantitative Result decision->hplc Yes / Unclear (Confirm with quantitative data) continue_rxn Continue Reaction (Monitor at t+Δt) decision->continue_rxn No (SM present) workup Proceed to Work-up & Purification decision->workup Yes (SM consumed, product stable) continue_rxn->aliquot After interval Δt

Caption: Workflow for reaction monitoring and decision-making.

Illustrative Reaction: Nucleophilic Aromatic Substitution

A common transformation of this compound is the selective substitution of the C4-chloride with a nucleophile, such as an amine. This reaction is readily monitored as the product is typically more polar than the starting material.

dot

Caption: Generic SNAr reaction at the C4 position. (Note: A placeholder image is used for the product structure, which would show the C4-Cl replaced by -NHR).

References

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO] and their Metal Ion Complexes.
  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • National Institutes of Health. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors.
  • MDPI. (n.d.).
  • National Institutes of Health. (2024).
  • National Institutes of Health. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • National Institutes of Health. (n.d.). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers.
  • American Elements. (n.d.). 7-Bromo-2,4-dichloroquinazoline.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
  • MDPI. (n.d.).
  • PubMed Central. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery.
  • BLDpharm. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC).
  • MDPI. (n.d.).
  • Thermo Fisher Scientific. (2012).
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (n.d.). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • SpringerLink. (2015).
  • AZA Mid-Year Meeting. (n.d.). This compound.
  • BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
  • Echemi. (n.d.).
  • CDH Fine Chemical. (n.d.).

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Application Notes and Protocols for Investigating the Anti-Inflammatory Potential of 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Numerous quinazoline derivatives have been developed and investigated for their therapeutic potential, including analgesic, anti-cancer, anti-hypertensive, and notably, anti-inflammatory properties.[1][2] The versatility of the quinazoline scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity. Marketed drugs such as proquazone, a non-steroidal anti-inflammatory agent (NSAID), underscore the clinical relevance of this chemical class in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis.[1][2]

7-Bromo-4,6-dichloroquinazoline is a halogenated quinazoline derivative. While specific anti-inflammatory data for this particular compound is not extensively documented in publicly available literature, its structural features—particularly the presence of electron-withdrawing groups which can enhance anti-inflammatory effects in some quinazolinone systems—make it a compelling candidate for investigation.[1] These application notes provide a comprehensive guide for researchers to explore the anti-inflammatory potential of this compound, from initial in vitro screening to mechanistic studies involving key inflammatory signaling pathways.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways.[3] Many anti-inflammatory agents exert their effects by modulating these pathways. Quinazoline derivatives have been shown to target several critical inflammatory cascades.[4][5] The primary hypothesized mechanisms of action for a novel quinazoline derivative like this compound would involve the inhibition of pro-inflammatory signaling pathways such as:

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][6][7] Its dysregulation is linked to a variety of inflammatory diseases.[6][7] Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of kinases (including p38, JNK, and ERK) plays a crucial role in cellular responses to external stress signals, including inflammatory stimuli.[8] These pathways regulate the production of pro-inflammatory cytokines and mediators.[8][9] Inhibitors targeting MAPK signaling have shown therapeutic potential in inflammatory diseases.[8][10][11]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is essential for signaling initiated by numerous cytokines and growth factors involved in inflammation and immunity.[12][13][14][15] Dysregulation of JAK/STAT signaling is implicated in autoimmune and inflammatory disorders, and JAK inhibitors are an emerging class of anti-inflammatory therapeutics.[12][13]

The following diagram illustrates the central role of these pathways in the inflammatory response.

inflammatory_pathways cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_transcription Transcription Factors cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TNFR_IL1R TNFR/IL-1R Cytokines->TNFR_IL1R CytokineR Cytokine Receptors Cytokines->CytokineR MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK TNFR_IL1R->MAPK TNFR_IL1R->IKK JAKs JAKs CytokineR->JAKs AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB activates STATs STATs JAKs->STATs phosphorylates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocate to nucleus STATs->Gene_Expression translocate to nucleus AP1->Gene_Expression translocate to nucleus Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines, iNOS, COX-2) Gene_Expression->Inflammatory_Mediators

Caption: Key inflammatory signaling pathways.

Experimental Workflow for Assessing Anti-Inflammatory Activity

A systematic approach is crucial for evaluating the anti-inflammatory properties of a test compound. The following workflow outlines the key experimental stages, from initial cytotoxicity assessment to detailed mechanistic studies.

experimental_workflow cluster_phase1 cluster_phase2 cluster_phase3 A Phase 1: Foundational Assays B Phase 2: In Vitro Anti-Inflammatory Screening C Phase 3: Mechanistic Studies Cytotoxicity Cytotoxicity Assay (MTT/CCK-8) Determine non-toxic concentration range LPS_Stimulation LPS-Induced Inflammation Model (e.g., RAW 264.7 macrophages) Cytotoxicity->LPS_Stimulation Solubility Solubility & Stability Testing Ensure compound is stable in culture media Solubility->Cytotoxicity NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB, MAPK, JAK/STAT pathway proteins) Cytokine_Assay->Western_Blot qPCR Quantitative PCR (qPCR) (iNOS, COX-2, cytokine gene expression) Cytokine_Assay->qPCR

Caption: Experimental workflow for anti-inflammatory evaluation.

Protocols

PART 1: Foundational Assays

1.1. Cell Culture

  • Cell Line: RAW 264.7 murine macrophage cell line is a well-established and widely used model for studying inflammation in vitro.[16][17]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

1.2. Cytotoxicity Assay (MTT or CCK-8)

  • Objective: To determine the non-toxic concentrations of this compound for subsequent anti-inflammatory assays.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Replace the medium with the prepared drug solutions and incubate for 24 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1.5-2 hours.[18]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group. Select concentrations that show >90% cell viability for further experiments.

PART 2: In Vitro Anti-Inflammatory Screening

2.1. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Cells

  • Objective: To evaluate the effect of this compound on the production of inflammatory mediators in a stimulated macrophage model.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[18][19] Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

    • After incubation, collect the cell culture supernatants for Nitric Oxide and cytokine analysis.

2.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To quantify the production of nitric oxide, a key inflammatory mediator.

  • Protocol:

    • Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent.[16][19]

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

2.3. Pro-inflammatory Cytokine Quantification (ELISA)

  • Objective: To measure the secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Protocol (Sandwich ELISA):

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.[20][21][22]

    • Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[21]

    • Sample Incubation: Add 100 µL of collected cell culture supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.[21]

    • Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[21]

    • Enzyme Conjugation: Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature, protected from light.[21]

    • Substrate Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.[21]

    • Stopping Reaction: Add a stop solution (e.g., 2N H2SO4).[23]

    • Reading: Measure the absorbance at 450 nm.

    • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[21]

Table 1: Representative Data for the Inhibitory Effect of this compound on Pro-inflammatory Mediators

Concentration (µM)NO Production (% of LPS Control)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)
0.1 95.2 ± 4.892.5 ± 5.198.1 ± 4.3
1 78.4 ± 3.975.1 ± 4.282.3 ± 5.5
10 45.6 ± 2.740.8 ± 3.351.7 ± 3.8
25 22.1 ± 1.918.9 ± 2.125.4 ± 2.6

Note: This data is illustrative and intended as a representative example. Actual values may vary.

PART 3: Mechanistic Studies

3.1. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Cell Lysis: After treatment with the compound and LPS, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[24]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[25]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, and β-actin as a loading control) overnight at 4°C.[24][25]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3.2. Quantitative PCR (qPCR)

  • Objective: To determine if the inhibition of inflammatory mediators occurs at the transcriptional level.

  • Protocol:

    • RNA Extraction: Treat cells as in the inflammation induction protocol (shorter LPS stimulation, e.g., 6 hours, may be optimal for gene expression studies). Extract total RNA using a suitable kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qPCR: Perform qPCR using SYBR Green master mix and primers specific for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Conclusion

These application notes provide a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By following this structured workflow, researchers can obtain reliable data on its cytotoxicity, efficacy in inhibiting inflammatory mediators, and its underlying mechanism of action. The insights gained from these studies will be crucial in determining the therapeutic potential of this and other novel quinazoline derivatives in the field of inflammation research and drug development.

References

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Application Notes and Protocols for the Synthesis of a Chemical Library Based on the 7-Bromo-4,6-dichloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core is a recurring motif in a multitude of biologically active molecules, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1] This heterocyclic system, composed of fused benzene and pyrimidine rings, is a cornerstone in the development of therapeutic agents across a wide range of diseases. Notably, quinazoline derivatives have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, and antihypertensive agents.[1] The clinical success of drugs like gefitinib and erlotinib, which are quinazoline-based EGFR inhibitors for cancer therapy, underscores the therapeutic promise of this structural class.[2]

The 7-Bromo-4,6-dichloroquinazoline scaffold is a particularly attractive starting point for the construction of a chemical library. The presence of three distinct halogen atoms at the C4, C6, and C7 positions offers a rich platform for regioselective functionalization, enabling the systematic exploration of chemical space and the generation of a diverse array of novel compounds. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for creating a chemical library based on this versatile scaffold, aimed at researchers, scientists, and drug development professionals.

Strategic Approach to Library Synthesis: Leveraging Differential Reactivity

The key to a successful library synthesis from the this compound scaffold lies in the strategic and selective functionalization of its three halogenated positions. The inherent differences in the reactivity of the chloro and bromo substituents, as well as the electronic environment of each position on the quinazoline ring, can be exploited to achieve a high degree of control over the synthetic outcome.

Our proposed strategy for library diversification is based on a hierarchical reactivity model:

  • Position C4 (Chloro): The chloro group at the C4 position is the most reactive site towards nucleophilic aromatic substitution (SNAг) . This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which activates this position for attack by nucleophiles.[2]

  • Position C7 (Bromo): The bromo substituent at the C7 position is the most susceptible to palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in these transformations due to the lower bond dissociation energy of the C-Br bond.[3][4]

  • Position C6 (Chloro): The chloro group at the C6 position is the least reactive of the three halogens towards both SNAr and palladium-catalyzed cross-coupling reactions. Its functionalization typically requires more forcing conditions.

This differential reactivity allows for a sequential and controlled diversification of the scaffold, as illustrated in the workflow diagram below.

G start This compound Scaffold step1 Step 1: Nucleophilic Aromatic Substitution at C4 start->step1  Primary & Secondary Amines, Alcohols, Thiols step2 Step 2: Suzuki or Buchwald-Hartwig Coupling at C7 step1->step2  Boronic Acids/Esters or Amines step3 Step 3: Suzuki or Buchwald-Hartwig Coupling at C6 step2->step3  Boronic Acids/Esters or Amines (harsher conditions) library Diverse Chemical Library step3->library

Caption: A strategic workflow for the sequential functionalization of the this compound scaffold.

Part 1: Synthesis of the this compound Scaffold

Step 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

This step involves the cyclization of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate to construct the quinazolinone core.

Reaction Scheme:

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dibromo-5-chlorobenzoic acid (1.0 eq), formamidine acetate (1.5 eq), cuprous bromide (0.05 eq), sodium iodide (0.05 eq), and sodium hydroxide (2.0 eq).

  • Add acetonitrile as the solvent to achieve a concentration of approximately 0.2 M with respect to the benzoic acid derivative.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture to pH 5-6 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 7-Bromo-6-chloro-4(3H)-quinazolinone.

Expected Outcome: This procedure should provide the desired quinazolinone as a solid in good yield. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Chlorination to this compound

The quinazolinone from the previous step is converted to the target dichloroquinazoline scaffold using a standard chlorinating agent like thionyl chloride or phosphorus oxychloride.[6]

Reaction Scheme:

Protocol:

  • In a fume hood, suspend 7-Bromo-6-chloro-4(3H)-quinazolinone (1.0 eq) in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

  • Heat the mixture to reflux (for SOCl₂, ~76 °C; for POCl₃, ~105 °C) for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS. The solid should completely dissolve.

  • Carefully remove the excess chlorinating agent under reduced pressure.

  • Cautiously quench the residue by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Outcome: This chlorination should yield the target this compound scaffold. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure.

Part 2: Library Diversification Protocols

The following protocols provide a framework for the selective functionalization of the this compound scaffold. It is important to note that these are general procedures and may require optimization for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution at the C4 Position

This protocol describes the selective substitution of the C4-chloro group with a variety of nucleophiles.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialPurpose
This compoundStarting scaffold
Amine, alcohol, or thiol nucleophile (1.1 eq)Building block for diversification
Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq)Base
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Solvent

Protocol:

  • Dissolve this compound (1.0 eq) in DMF or DMSO in a reaction vial.

  • Add the desired nucleophile (1.1 eq) followed by the base (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or preparative HPLC.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7 Position

This protocol details the palladium-catalyzed cross-coupling of the C7-bromo substituent with a variety of boronic acids or esters.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialPurpose
C4-substituted-7-bromo-6-chloroquinazolineStarting material
Boronic acid or boronic ester (1.2 eq)Coupling partner
Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)Palladium catalyst
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq)Base
1,4-Dioxane/Water (4:1) or Toluene/Ethanol/WaterSolvent system

Protocol:

  • To a reaction vial, add the C4-substituted-7-bromo-6-chloroquinazoline (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C for 8-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or preparative HPLC.

Protocol 3: Buchwald-Hartwig Amination at the C7 Position

This protocol describes the palladium-catalyzed amination of the C7-bromo position.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialPurpose
C4-substituted-7-bromo-6-chloroquinazolineStarting material
Primary or secondary amine (1.2 eq)Coupling partner
Pd₂(dba)₃ (0.02 eq)Palladium precatalyst
Xantphos or other suitable phosphine ligand (0.04 eq)Ligand
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq)Base
Toluene or 1,4-DioxaneSolvent

Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a reaction vial.

  • Add the C4-substituted-7-bromo-6-chloroquinazoline, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the vial and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography or preparative HPLC.

Protocol 4: Functionalization of the C6 Position

The functionalization of the C6-chloro position will generally require more forcing conditions than the C7-bromo position. The protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions at C6 are similar to those for C7, but may require higher temperatures, longer reaction times, and potentially different catalyst/ligand systems. It is recommended to start with the conditions outlined in Protocols 2 and 3 and optimize from there.

Part 3: Purification and Characterization of the Library

The successful synthesis of a chemical library requires robust methods for purification and characterization to ensure the quality and integrity of the compounds.

Purification Strategies

For small, focused libraries, traditional purification methods are often suitable:

  • Flash Column Chromatography: An effective method for purifying individual compounds on a multi-milligram to gram scale.

  • Preparative High-Performance Liquid Chromatography (HPLC): Ideal for purifying a large number of compounds in parallel and for obtaining high-purity samples.[7]

For larger libraries, high-throughput purification strategies can be employed:

  • Solid-Phase Extraction (SPE): Can be used to remove excess reagents and byproducts.[8]

  • Scavenger Resins: These are functionalized polymers that react with and remove specific types of excess reagents or byproducts.[8]

Characterization Techniques

The structure and purity of each library member should be confirmed using a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis of combinatorial libraries. It provides information on the molecular weight and purity of each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. For regiochemical analysis, 2D NMR techniques such as COSY, HSQC, and HMBC can be invaluable in unambiguously assigning the positions of the substituents.[9] For example, the substitution pattern on the quinazoline ring can be confirmed by observing the coupling patterns of the aromatic protons.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecules.

Data Presentation: A Hypothetical Library Example

The following table illustrates how the data for a small, synthesized library could be presented.

Compound IDR¹ (at C4)R² (at C7)R³ (at C6)MW ( g/mol )Purity (LC-MS)
QZ-001MorpholinoPhenylChloro391.25>95%
QZ-002Piperidino4-MethoxyphenylChloro421.32>95%
QZ-003AnilinoPyridin-3-ylChloro400.26>95%
QZ-004MorpholinoPhenyl4-Fluorophenyl467.31>95%

Conclusion

The this compound scaffold offers a versatile and powerful platform for the generation of diverse chemical libraries for drug discovery. By leveraging the principles of differential reactivity, researchers can systematically explore the chemical space around this privileged core. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of novel quinazoline-based compounds with the potential to become next-generation therapeutic agents.

References

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  • Stauffer, S. R., Lee, S., Stambuli, J. P., Hauck, S. I., & Hartwig, J. F. (2000). High Turnover Number and Rapid, Room-Temperature Amination of Chloroarenes Using Saturated Carbene Ligands. Organic Letters, 2(10), 1423–1426.
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  • Yang, D., & Li, Z. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17875–17885.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
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  • Zhang, X., Jia, F., Guo, X., & Liu, G. (2024). Pd-Catalyzed C(sp2)-C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters, 26(50), 10419–10429.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 7-Bromo-4,6-dichloroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-4,6-dichloroquinazoline. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common experimental hurdles, and ultimately optimize product yield and purity. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields. A common and effective strategy begins with a substituted benzoic acid, proceeds through a cyclization to form the quinazolinone core, and concludes with a chlorination step to yield the final product. Understanding the nuances of each step is critical for success.

SynthesisWorkflow A Starting Material (e.g., 2-Amino-4-bromo- 5-chlorobenzoic Acid) B Cyclization (e.g., with Formamide or Formamidine Acetate) A->B Step 1 C Intermediate (7-Bromo-6-chloro- quinazolin-4(3H)-one) B->C Formation of Quinazolinone Core D Chlorination (e.g., POCl3 or SOCl2/DMF) C->D Step 2 E Final Product (7-Bromo-4,6-dichloro- quinazoline) D->E Installation of 4-Chloro Group F Purification (Recrystallization or Chromatography) E->F Final Step

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

The most direct routes typically start from precursors that already contain the required halogen substitution pattern on the benzene ring. A highly effective starting material is 2-amino-4-bromo-5-chlorobenzoic acid .[1] An alternative, though more circuitous route, begins with m-chlorotoluene, which undergoes a series of transformations including bromination, oxidation, and amination to generate a suitable precursor for cyclization.[1]

Q2: What is the critical final step to install the 4-chloro group?

The final key transformation is the conversion of the 4-oxo group of the 7-bromo-6-chloroquinazolin-4(3H)-one intermediate into a chloro group. This is typically achieved using a potent chlorinating agent. Common reagents for this step are thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), or phosphorus oxychloride (POCl₃).[2] These reagents effectively replace the hydroxyl tautomer of the 4-oxo group with a chlorine atom.

Q3: Why is stringent temperature control so important throughout the synthesis?

Temperature control is paramount for several reasons:

  • Preventing Side Reactions: Many of the steps, particularly the initial halogenations of precursors and the final chlorination, can lead to undesired side products (e.g., isomers, over-halogenation) if the temperature is not carefully managed.[1]

  • Controlling Reaction Rate: Exothermic reactions, such as the formation of the Vilsmeier-Haack type reagent from SOCl₂/DMF, require initial cooling to prevent runaway reactions.[3] Subsequent heating is then precisely controlled to drive the reaction to completion at an optimal rate.[4]

  • Ensuring Stability: The intermediate diazonium salts used in some synthetic variations (e.g., via a Sandmeyer reaction) are notoriously unstable at elevated temperatures and require cooling (typically 0-5°C) to prevent decomposition.[5][6]

Q4: How can I effectively monitor the progress of my reactions?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, intermediates, and the final product. Visualizing the spots under UV light will show the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, leading to compromised yields or purity.

Troubleshooting A Problem: Low Yield Identify the problematic step via TLC/HPLC analysis B Incomplete Reaction - Purity of reagents? - Reaction time/temp sufficient? - Proper solvent/base used? A:f1->B Starting material remains C Side Product Formation - Temperature too high? - Incorrect stoichiometry? - Non-optimal solvent polarity? A:f1->C Unidentified spots appear D Purification Loss - Inefficient extraction? - Product co-eluting with impurity? - Decomposition on silica? A:f1->D Low mass recovery after workup

Caption: Logic diagram for troubleshooting low yield issues.

Problem 1: Low Overall Yield

Q: My overall yield is consistently below expectations. What are the most common culprits?

Low overall yield is a multifaceted problem. Systematically investigate the following potential causes:

  • Purity of Starting Materials: Impurities in your initial reagents, such as 2-amino-4-bromo-5-chlorobenzoic acid, can inhibit the reaction or introduce contaminants that complicate purification. Always verify the purity of starting materials by melting point or NMR spectroscopy.

  • Incomplete Reactions: Check each step for completion using TLC. If a reaction is stalling, consider extending the reaction time, increasing the temperature incrementally, or ensuring your reagents (e.g., chlorinating agent) have not degraded.[7]

  • Side Product Formation: The formation of alternative products, such as benzimidazoles, can occur if reaction conditions are not optimal, particularly the choice of solvent.[7] Polar aprotic solvents like DMF or DMSO are generally preferred for quinazoline synthesis over non-polar options like toluene.[7]

  • Mechanical Losses During Purification: Significant product loss can occur during workup and purification. Ensure efficient extraction by performing multiple extractions with your organic solvent. During filtration, wash the filter cake thoroughly to recover all dissolved product. If performing column chromatography, choose a solvent system that provides clear separation to avoid discarding mixed fractions.

Problem 2: Inefficient Cyclization to Quinazolinone Core

Q: The cyclization of 2-amino-4-bromo-5-chlorobenzoic acid to form the quinazolinone intermediate is sluggish and gives a poor yield. How can I optimize this?

This step is crucial for building the heterocyclic core. If you are experiencing issues, consider the following:

  • Choice of Reagent: The reaction of the aminobenzoic acid with formamide at high temperatures (reflux) is a standard method.[1] An alternative, often higher-yielding method, involves using formamidine acetate in a suitable solvent like acetonitrile.[8] This can sometimes proceed under milder conditions.

  • Temperature and Reaction Time: This cyclization typically requires elevated temperatures, often in the range of 160°C or higher, to proceed efficiently.[2] Ensure your reaction is heated sufficiently and for an adequate duration (often several hours). Monitor by TLC until the starting aminobenzoic acid is consumed.

  • Water Removal: The condensation reaction produces water, which can be inhibitory. If feasible for your setup, using a Dean-Stark apparatus to remove water as it forms can drive the reaction equilibrium toward the product.

Problem 3: Incomplete Chlorination of the Quinazolinone

Q: I am seeing a mix of the desired this compound and the 7-bromo-6-chloroquinazolin-4(3H)-one intermediate after the final step. How can I drive the reaction to completion?

This is a common issue indicating insufficient chlorination. Here’s how to troubleshoot it:

  • Reagent Stoichiometry and Activity: The chlorinating agent (POCl₃ or SOCl₂) must be used in excess. Ensure the reagent is fresh, as these are sensitive to atmospheric moisture and can degrade over time, reducing their activity.

  • Reaction Temperature and Duration: This reaction typically requires heating (e.g., 100°C to reflux) for several hours to go to completion.[2] If you observe starting material after a standard reaction time, consider extending the duration.

  • Catalyst Use: When using thionyl chloride (SOCl₂), the addition of a catalytic amount of DMF is crucial. The SOCl₂ and DMF react in situ to form a Vilsmeier-Haack type reagent, which is the active electrophilic species responsible for the chlorination.[3] Without the catalyst, the reaction is often significantly slower.

  • Workup Procedure: After the reaction is complete, the excess chlorinating agent must be carefully quenched and removed. This is often done by slowly pouring the reaction mixture onto crushed ice. The product can then be isolated by filtration or extraction. Incomplete removal of the acidic chlorinating agent can lead to product degradation.

Problem 4: Difficulty with Final Product Purification

Q: My crude this compound is an impure oil/solid that is difficult to purify. What are the best purification strategies?

Purification can be challenging due to the presence of residual reagents or side products.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. A patent for a related synthesis suggests using ethylene glycol monomethyl ether as a recrystallization solvent.[1] Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions that result in the precipitation of your product while leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next step. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. Be aware that some quinazoline derivatives can be sensitive to acidic silica gel; using silica gel that has been neutralized with a small amount of triethylamine in the eluent can sometimes prevent product degradation on the column.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis. Note that yields can vary significantly based on reaction scale and specific laboratory conditions.

StepStarting MaterialReagents & ConditionsProductReported YieldReference
1 2,4-dibromo-5-chlorobenzoic acidFormamidine acetate, CuBr, NaI, KOH, Acetonitrile, Reflux, 18-20h7-bromo-6-chloro-4(3H)-quinazolinone83-87%[8]
2 7-chloro-6-nitroquinazolin-4(3H)-oneSOCl₂ / cat. DMF, 100 °C4,7-dichloro-6-nitroquinazoline91.3%[2]
Overall 2-amino-4-chlorobenzoic acid3-step sequence (condensation, nitration, chlorination)4,7-dichloro-6-nitroquinazoline56.1%[2]

Note: Data for the exact target molecule is sparse; analogous transformations are presented to provide a reasonable benchmark.

Detailed Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of this compound, adapted from established literature procedures for analogous compounds.[1][2][8]

Protocol 1: Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dibromo-5-chlorobenzoic acid (1 equivalent), formamidine acetate (1.5 equivalents), cuprous bromide (0.05 equivalents), potassium iodide (0.05 equivalents), and potassium hydroxide (2 equivalents).

  • Solvent Addition: Add acetonitrile as the solvent (approx. 7 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 18-20 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Filter the solids and wash the filter cake with a small amount of cold acetonitrile.

  • Purification: The collected solid is then dissolved in water, treated with activated carbon, and stirred for 2 hours. After filtering off the carbon, the filtrate is acidified with hydrochloric acid to a pH of 2-3.

  • Isolation: The resulting precipitate is collected by suction filtration, washed with water, and dried under vacuum to yield 7-bromo-6-chloro-4(3H)-quinazolinone as a solid.

Protocol 2: Synthesis of this compound
  • Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes) with 7-bromo-6-chloroquinazolin-4(3H)-one (1 equivalent).

  • Reagent Addition: Add thionyl chloride (SOCl₂, approx. 5-10 equivalents) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approx. 76°C) or to 100°C for 3-4 hours. The solid should gradually dissolve. Monitor the reaction by TLC until all starting material is consumed.

  • Reagent Removal: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a base trap).

  • Workup: Cautiously pour the residual crude mixture onto a stirred slurry of crushed ice and water. A precipitate should form.

  • Isolation: Stir the mixture for 30 minutes, then collect the solid product by suction filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Dry the crude solid under vacuum. The final product, this compound, can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

References

  • Srinivasan, M., et al. (2009). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 48B(1), 143-147.
  • Reddy, C. S., et al. (2007). Facile Synthesis of 12‐Ketoquino[2,1‐b]Quinazolines via the Vilsmeier–Haack Reaction of 6‐Nitro‐2‐Methyl‐3‐Aryl‐4(3H)Quinazolones. Synthetic Communications, 37(13), 2205-2211.
  • El-Sayed, N. N. E., et al. (2018). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. ResearchGate.
  • Jiangxi Wanli Pharma Co Ltd. (2012). Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. CN102351765A.
  • Sarkar, A., et al. (2018). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology & Biotechnology.
  • Jiangxi Wanli Pharma Co Ltd. (2022). Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. CN114436974A.
  • NRO-Chemistry. (2025). Sandmeyer reaction - experimental procedure and set up. YouTube.
  • Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube.
  • Nguyen, T. H. T., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1161.

Sources

Technical Support Center: Navigating the Chemistry of 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Bromo-4,6-dichloroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Our goal is to provide field-proven insights and practical solutions to common challenges encountered during its chemical transformations. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

This compound is a highly functionalized scaffold, prized for its utility in constructing complex molecules, particularly in drug discovery. Its reactivity is dominated by three distinct halogenated positions, each offering a handle for selective modification. However, this trifecta of reactivity also presents unique challenges. This guide is structured to address side reactions and troubleshooting based on the specific transformation you are performing.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinazoline core is electron-deficient, making it susceptible to nucleophilic attack. The chlorine at the C4 position is significantly more electrophilic and thus more reactive than the chlorine at the C6 position. This inherent reactivity difference is the key to selective functionalization but also a source of common side reactions.[1][2]

FAQ 1: My SNAr reaction with a primary/secondary amine at the C4-position is slow, incomplete, or providing a very low yield. What are the likely causes?

Answer: This is a common issue that can almost always be traced back to reaction conditions or reagent quality. Let's break down the critical parameters.

  • Causality: The SNAr reaction proceeds through a Meisenheimer complex, a charged intermediate whose formation and subsequent collapse to product is highly dependent on the reaction environment.

  • Troubleshooting Steps:

    • Solvent Choice is Critical: The choice of solvent is paramount. Non-polar solvents like toluene or THF are often ineffective for this chemistry.[3] You should use polar aprotic solvents such as DMF, DMSO, or NMP . These solvents are effective at solvating the Meisenheimer intermediate, lowering the activation energy.

    • Insufficient Base or Incorrect pKa: An appropriate base is required to scavenge the HCl generated during the reaction. If the reaction is sluggish, your base may be too weak or insoluble. For amine nucleophiles, an excess of the reacting amine itself can sometimes serve as the base, but an external base is often cleaner. Consider switching to a stronger, non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ or Cs₂CO₃ .

    • Low Temperature: While starting at room temperature is a good practice to assess reactivity, many SNAr reactions on this scaffold require heating. Gradually increase the temperature to 80-120 °C and monitor by TLC or LC-MS.

    • Poor Nucleophile: If your amine is sterically hindered or has electron-withdrawing groups, it will be less nucleophilic, requiring more forcing conditions (higher temperature, longer reaction time).

Diagram: Troubleshooting Low Yield in SNAr Reactions

G start Low Yield in C4-Substitution q_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->q_solvent a_solvent_no Switch to a polar aprotic solvent. q_solvent->a_solvent_no No q_base Is the base strong enough and soluble? q_solvent->q_base Yes a_solvent_no->q_base a_base_no Use a stronger base (e.g., K2CO3, DIPEA). q_base->a_base_no No q_temp Has the reaction been heated? q_base->q_temp Yes a_base_no->q_temp a_temp_no Increase temperature incrementally (e.g., 80-120 °C). q_temp->a_temp_no No end_node Re-evaluate nucleophile reactivity and starting material purity. q_temp->end_node Yes a_temp_no->end_node

Caption: A logical workflow for diagnosing low-yield SNAr reactions.

FAQ 2: I'm seeing a significant byproduct with a mass corresponding to hydrolysis of my starting material. How do I prevent this?

Answer: The C4-chloro group is highly susceptible to hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water. This side reaction forms the corresponding 7-bromo-6-chloroquinazolin-4(3H)-one.

  • Mechanism: Water acts as a nucleophile, attacking the C4 position. The resulting quinazolinone is often less reactive than the starting material and can be difficult to separate. This is a known issue with highly activated chloro-heterocycles.[4]

  • Prevention:

    • Use Anhydrous Conditions: Ensure your solvent is anhydrous and that your reagents (especially inorganic bases like K₂CO₃) are thoroughly dried. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Control Temperature: If possible, run the reaction at the lowest effective temperature to minimize the rate of hydrolysis relative to the desired substitution.

    • Purify Reagents: Ensure your amine nucleophile is free of excessive water.

FAQ 3: How can I achieve selective substitution at C4 without reacting at C6? I am observing di-substitution.

Answer: The electronic properties of the quinazoline ring make the C4 position significantly more electrophilic than C6. However, under harsh conditions or with a large excess of a potent nucleophile, di-substitution can occur.

  • Controlling the Reaction:

    • Stoichiometry: Use a controlled amount of the nucleophile, typically between 1.0 and 1.2 equivalents. Using a large excess will drive the reaction towards the thermodynamically favored di-substituted product.

    • Temperature and Time: Monitor the reaction closely. Upon consumption of the starting material, cool the reaction to prevent the slower substitution at C6 from proceeding. Avoid unnecessarily high temperatures or prolonged reaction times.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C7-bromo position is the primary site for transformations like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While powerful, these reactions are sensitive to impurities and atmospheric oxygen.

FAQ 1: My Suzuki coupling at the C7-bromo position is failing, and I primarily recover starting material. What's the first thing to check?

Answer: Failure of a Pd-catalyzed reaction is most often due to catalyst deactivation or suboptimal reaction parameters.

  • Catalyst System Integrity: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. This species is highly sensitive to oxygen.[5][6]

    • Degassing: Did you thoroughly degas your solvent and reaction mixture? This is the single most common cause of failure. Before adding the catalyst, bubble argon or nitrogen through the solvent for at least 30 minutes, or use several freeze-pump-thaw cycles.

    • Ligand Choice: The choice of phosphine ligand is crucial. For aryl bromides, common ligands like PPh₃ can work, but more electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos) often provide better stability and reactivity.

  • Base and Solvent: The base is not just an acid scavenger; it plays a key role in the transmetalation step.[7] Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is soluble in your solvent system (e.g., Dioxane/water, Toluene/water, DMF).

  • Reagent Quality: Boronic acids can degrade over time to form boroxines. Use high-quality, fresh boronic acid if possible.

FAQ 2: I'm observing a major byproduct that has lost the bromine atom but has not coupled (hydrodehalogenation). How can I minimize this?

Answer: Hydrodehalogenation is a common side reaction where the aryl-bromide bond is cleaved and replaced with a hydrogen atom.

  • Mechanism: This can occur through several pathways, including the reaction of the organopalladium intermediate with trace water, solvent, or other proton sources. It can be particularly problematic if the catalyst system is not optimal or if the transmetalation step is slow.[8]

  • Minimization Strategies:

    • Anhydrous Conditions: While some Suzuki reactions use water, ensure all other components and solvents are as dry as possible if hydrodehalogenation is an issue.

    • Optimize Catalyst/Ligand: Some ligand systems are more prone to this side reaction. Experiment with different phosphine ligands.

    • Reagent Purity: Impurities in the boronic acid or base can sometimes be a source of protons.

Table 1: Common Side Products and Their Identification
Side ReactionCommon CauseExpected Mass Change (from C₈H₃BrCl₂N₂)Identification Method
C4-Hydrolysis Presence of water-16.46 Da (Cl replaced by OH)LC-MS, ¹H NMR (disappearance of a quinazoline proton, potential NH peak)
Di-substitution Excess nucleophile, high temp.Varies based on nucleophileLC-MS, NMR
Hydrodehalogenation Catalyst deactivation, proton source-78.92 Da (Br replaced by H)LC-MS, ¹H NMR (appearance of a new aromatic proton signal)
Boronic Acid Homocoupling Presence of oxygen, catalyst issuesN/A (byproduct from reagent)TLC, LC-MS (presence of a symmetrical biaryl species)

Section 3: General Experimental Protocols & Workflows

Protocol 1: Selective C4-Amination (SNAr)

This protocol provides a general method for the selective substitution of the C4-chloro group.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.) and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Add anhydrous DMF via syringe, followed by the amine nucleophile (1.1 equiv.).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: C7-Suzuki Cross-Coupling

This protocol outlines a standard procedure for Suzuki coupling at the C7-bromo position.

  • Reaction Setup: To a Schlenk flask containing a stir bar, add 7-bromo-4,6-dichloro-C4-substituted-quinazoline (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as K₂CO₃ (3.0 equiv.).

  • Degassing: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 ratio). Seal the flask and thoroughly degas the mixture by bubbling argon through it for 30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Diagram: Key Reactive Sites and Competing Pathways

G sub This compound C4_sub Desired C4-Mono-substitution (SNAr) sub->C4_sub Nucleophile (e.g., R2NH) C4_hyd Side Product: C4-Hydrolysis sub->C4_hyd H2O C7_coup Desired C7-Coupling (e.g., Suzuki) sub->C7_coup ArB(OH)2 Pd Catalyst C7_deh Side Product: C7-Hydrodehalogenation sub->C7_deh H+ Source Poor Conditions di_sub Side Product: C4,C6-Di-substitution C4_sub->di_sub Excess Nucleophile High Temp.

Caption: Reaction map for this compound.

References

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024).
  • Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. (2024).
  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (2022).
  • 7-Bromo-4-chloro-6-fluoro-2-methylquinazoline. PubChem. [Link]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. [Link]
  • Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016).
  • Hydrolysis Reactions. (2022). Chemistry LibreTexts. [Link]
  • Pd-Catalyzed Cross Coupling Reactions. (2021). Chemistry LibreTexts. [Link]
  • This compound. (2025). AZA Mid-Year Meeting. [Link]
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2017).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023).
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. [Link]
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (2015). SciELO. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 7-Bromo-4,6-dichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 7-Bromo-4,6-dichloroquinazoline. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during the synthesis of its derivatives. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of these reactions and optimize your experimental outcomes.

I. Understanding the Core Challenges

This compound is a versatile intermediate in medicinal chemistry, notable for its reactive sites that allow for diverse functionalization. The chloro-substituents at the 4- and 6-positions and the bromo-substituent at the 7-position are amenable to various chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1] However, achieving high conversion rates can be challenging due to the molecule's electronic properties and potential for side reactions. This guide will walk you through a systematic approach to diagnosing and resolving low conversion issues.

II. Troubleshooting Guides

Low conversion rates can stem from a variety of factors, from the quality of your starting materials to the specifics of your reaction setup. The following guides provide a structured approach to identifying and addressing the root cause of the problem.

A. Initial Diagnosis: A Step-by-Step Evaluation

Before making significant changes to your protocol, it's crucial to perform a thorough initial diagnosis. This process will help you pinpoint the most likely sources of error.

Experimental Protocol: Initial Reaction Diagnosis

  • Re-evaluate Starting Materials:

    • Purity Check: Confirm the purity of your this compound and other reagents using techniques like NMR or mass spectrometry. Impurities can inhibit the reaction or lead to unwanted byproducts.

    • Solvent Quality: Ensure all solvents are anhydrous and appropriately degassed. Residual water or oxygen can significantly impact the efficiency of many coupling reactions.[2]

  • Reaction Monitoring:

    • TLC Analysis: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress at regular intervals. This will help you determine if the reaction is stalling or proceeding slowly.

    • Control Reaction: If possible, run a small-scale control reaction with a substrate known to work well under your chosen conditions. This can help you determine if the issue is with your specific substrate or the overall reaction setup.

  • Work-up and Purification Analysis:

    • Extraction Efficiency: Ensure your extraction protocol is effectively separating the product from the reaction mixture.

    • Chromatography Check: If using column chromatography, verify that your chosen solvent system provides good separation and that your product is not being lost on the column.

B. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in your reactions.

Troubleshooting_Workflow cluster_start cluster_diagnosis Diagnosis cluster_optimization Optimization Strategies cluster_outcome Start Low Conversion Observed Reagent_Check Check Reagent Purity & Stoichiometry Start->Reagent_Check Condition_Check Verify Reaction Conditions (Temp, Time, Atmosphere) Reagent_Check->Condition_Check Reagents OK Reassess Re-evaluate & Consult Literature Reagent_Check->Reassess Impure Reagents Monitoring_Check Analyze In-Process Controls (TLC, LC-MS) Condition_Check->Monitoring_Check Conditions Correct Condition_Check->Reassess Incorrect Conditions Catalyst_Opt Optimize Catalyst & Ligand System Monitoring_Check->Catalyst_Opt Diagnosis Points to Reaction Chemistry Monitoring_Check->Reassess Monitoring Issues Solvent_Base_Opt Screen Solvents & Bases Catalyst_Opt->Solvent_Base_Opt Temp_Time_Opt Adjust Temperature & Reaction Time Solvent_Base_Opt->Temp_Time_Opt Success Improved Conversion Temp_Time_Opt->Success Optimization Successful Temp_Time_Opt->Reassess Still Low Conversion

Caption: A logical workflow for troubleshooting low conversion rates.

C. Optimizing Reaction Conditions

If the initial diagnosis does not reveal any obvious errors, the next step is to systematically optimize the reaction conditions.

1. Catalyst and Ligand Selection

For cross-coupling reactions, the choice of catalyst and ligand is critical.[3]

  • Palladium Source: Ensure you are using a reliable palladium pre-catalyst that efficiently generates the active Pd(0) species.

  • Ligand Choice: The electronic and steric properties of the ligand can have a profound impact on the reaction outcome. For challenging substrates, bulky, electron-rich phosphine ligands are often necessary to promote the reaction and prevent catalyst deactivation.[3]

2. Solvent and Base Effects

The solvent and base play crucial roles in stabilizing intermediates and facilitating key reaction steps.

  • Solvent: Use anhydrous, polar aprotic solvents like toluene, dioxane, or THF. The solvent must be thoroughly degassed to remove dissolved oxygen.[3]

  • Base: A strong, non-nucleophilic base is often required. The strength and solubility of the base can significantly affect the reaction rate.[3]

3. Temperature and Reaction Time
  • Temperature: While some modern catalyst systems are effective at room temperature, heating is often necessary to overcome activation barriers. A controlled, incremental increase in temperature can sometimes resolve low conversion issues.[2][3]

  • Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be necessary. Monitor the reaction by TLC to determine the optimal time.[2]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: Common side reactions include hydrolysis of the chloro groups, especially under basic conditions, and the formation of dimers or other byproducts from self-coupling or reaction with impurities. Careful control of reaction conditions and the use of high-purity starting materials can help minimize these side reactions.

Q2: How can I improve the solubility of my this compound derivative during work-up?

A2: If your product has poor solubility, consider using a co-solvent system during extraction. Additionally, performing the work-up at a slightly elevated temperature (if the product is stable) can sometimes improve solubility.

Q3: My reaction appears to stall after a certain point. What could be the cause?

A3: Reaction stalling can be due to several factors, including catalyst deactivation, consumption of a key reagent, or the formation of an inhibitory byproduct. To troubleshoot this, you can try adding a fresh portion of the catalyst or the limiting reagent. Analyzing the reaction mixture by LC-MS at the point of stalling can also provide valuable insights into the cause.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound and its derivatives should be handled with care. They are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4][5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Data Summary and Reference Protocols

To aid in your experimental design and optimization, the following tables summarize typical reaction conditions for common transformations of halogenated quinazolines.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling
ParameterConditionReference
Catalyst Pd(OAc)₂, PdCl₂(dppf)[7]
Ligand SPhos, XPhos[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃[7]
Solvent Dioxane, Toluene, DMF[8]
Temperature 80-120 °C[1]
Table 2: Typical Conditions for Buchwald-Hartwig Amination
ParameterConditionReference
Catalyst Pd₂(dba)₃, Pd(OAc)₂[3]
Ligand BINAP, Xantphos[3]
Base NaOtBu, K₃PO₄[3]
Solvent Toluene, Dioxane[3]
Temperature 80-110 °C[3]
Reference Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).[1]

  • Solvent Addition: Add the degassed solvent to the reaction mixture.[1]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

V. Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting. The following diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

VI. References

  • Babu, G. S., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. National Institutes of Health. [Link]

  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Google Patents.

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

  • Sharma, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

  • El-Sayed, M. A.-M., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PubMed Central. [Link]

  • Toth, G., et al. (2015). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. ResearchGate. [Link]

  • Sharma, S., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole. Google Patents.

  • Al-Hussain, S. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Faghih, Z., et al. (2021). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate. [Link]

  • 6-Bromo-4-chloro-quinazoline. PubChem. [Link]

  • 7-Bromo-2,4-dichloroquinazoline. American Elements. [Link]

  • 7-Bromo-2-chloroquinazoline. PubChem. [Link]

Sources

Technical Support Center: Purification of Brominated Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated quinazoline compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable molecules. Brominated quinazolines are a critical class of heterocyclic compounds, frequently utilized as intermediates in the synthesis of pharmacologically active agents. However, their purification presents unique challenges, from the formation of isomeric byproducts to potential instability during chromatographic separation.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common issues encountered in the lab. Our goal is to equip you with the knowledge to optimize your purification strategies, enhance yield and purity, and advance your research with confidence.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of brominated quinazoline compounds, offering probable causes and actionable solutions based on established chemical principles.

Problem 1: Poor Separation of Product from Starting Material or Non-brominated Quinazoline

  • Scenario: After running a flash column, TLC analysis of the collected fractions shows co-elution of the desired brominated quinazoline with the unreacted starting quinazoline.

  • Probable Cause: The polarity difference between the brominated and non-brominated quinazoline is insufficient for effective separation with the chosen solvent system. The addition of a bromine atom does not always drastically alter the compound's polarity.

  • Solution:

    • Optimize the Solvent System: A systematic approach to solvent selection is crucial.

      • Initial Screening: Use thin-layer chromatography (TLC) to screen various solvent systems. A good starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1]

      • Fine-Tuning Polarity: If separation is poor, try less common solvent combinations that offer different selectivities. For instance, substituting ethyl acetate with methyl tert-butyl ether (MTBE) or using a toluene/ethyl acetate mixture can alter the interactions with the silica gel and improve separation.

      • Ternary Systems: For particularly challenging separations, a three-component solvent system (e.g., hexanes/ethyl acetate/ethanol) can provide the necessary resolution.

    • Gradient Elution: Employ a shallow gradient during flash chromatography. A slow, gradual increase in the polar solvent concentration can effectively resolve compounds with similar Rf values.[2]

Problem 2: Presence of Multiple Product Spots on TLC, Indicating Isomers or Over-bromination

  • Scenario: The reaction mixture shows several new spots on the TLC plate post-bromination, all of which appear to be product-related.

  • Probable Cause: Bromination of quinazolines can lead to a mixture of products, including positional isomers (e.g., bromination at different positions on the benzene ring) and di- or tri-brominated species.[3][4] The reaction conditions heavily influence the selectivity of bromination.[5]

  • Solution:

    • High-Resolution Chromatography:

      • Flash Chromatography: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) and a long column to maximize theoretical plates. A very shallow solvent gradient is essential for separating isomers.

      • Preparative HPLC: For isomers that are inseparable by flash chromatography, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6][7] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, is typically effective.[1]

    • Recrystallization: If a significant amount of a single isomer is present, it may be possible to selectively crystallize it from the mixture. This requires careful screening of various solvents to find one in which the desired isomer has lower solubility than the others.

Problem 3: Streaking or Tailing of Brominated Quinazoline Spots on TLC and During Column Chromatography

  • Scenario: The compound streaks on the TLC plate instead of forming a tight spot, leading to poor resolution and broad peaks during column chromatography.

  • Probable Cause: The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[8] This can lead to non-ideal chromatographic behavior.

  • Solution:

    • Neutralize the Stationary Phase: Add a basic modifier to the mobile phase to suppress the interaction with the acidic silica.

      • Triethylamine (TEA): Add 0.1-1% triethylamine to the eluent. This is a common and highly effective method for mitigating tailing of basic compounds.[1][8]

      • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as a polar component in your mobile phase (e.g., in a dichloromethane/methanol system).[8]

    • Use an Alternative Stationary Phase:

      • Alumina: Basic or neutral alumina can be a good alternative to silica gel for particularly basic compounds.

      • Reversed-Phase Silica: For highly polar or basic compounds, reversed-phase chromatography (C18 silica) is an excellent option.

Problem 4: Apparent Decomposition of the Compound on Silica Gel

  • Scenario: You observe a significant loss of product after flash chromatography, and new, more polar spots appear on the TLC of the collected fractions.

  • Probable Cause: While many brominated compounds are stable, some quinazoline derivatives can be sensitive to the acidic nature of silica gel. The Lewis acidic sites on the silica surface can potentially catalyze degradation or rearrangement.

  • Solution:

    • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing 1-2% triethylamine. This will neutralize the most acidic sites.[1]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (hence, "flash" chromatography).

    • Alternative Purification Methods:

      • Recrystallization: If applicable, this is the best way to avoid decomposition on a stationary phase.

      • Preparative HPLC: Modern preparative HPLC systems are highly efficient and can minimize the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of a brominated quinazoline?

A1: A good starting point is a mixture of hexanes and ethyl acetate.[1] Begin by screening TLCs with varying ratios, for example, 9:1, 4:1, and 2:1 hexanes:ethyl acetate. The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[1] For more polar compounds, a dichloromethane/methanol system may be more appropriate.[9] Remember to add a small amount of triethylamine (~0.5%) if you observe tailing.[8]

Q2: How can I effectively separate positional isomers of my brominated quinazoline?

A2: Separating positional isomers is a significant challenge. While careful optimization of flash chromatography with a very shallow gradient may work, preparative HPLC is often necessary.[10][11] Developing a method on an analytical HPLC first is highly recommended to find the optimal mobile phase and gradient conditions before scaling up to a preparative column.

Q3: I can't find a single solvent that works well for recrystallization. What should I do?

A3: A two-solvent recrystallization is a powerful technique in this situation.[1] You will need a pair of miscible solvents: one in which your compound is readily soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). Dissolve your compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Then, allow it to cool slowly to induce crystallization.[1]

Q4: Is it better to dry-load or wet-load my sample onto the column?

A4: If your crude product dissolves easily in a small amount of the initial, low-polarity eluent, wet-loading is acceptable. However, if your compound has poor solubility in the eluent or requires a more polar solvent for dissolution, dry-loading is highly recommended. Dissolving the sample in a strong solvent and loading it directly can severely compromise the separation.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides a baseline separation of your components and gives the desired product an Rf of ~0.3.

    • Prepare the eluent with the addition of 0.5% (v/v) triethylamine.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry-Loading Method):

    • Dissolve your crude brominated quinazoline in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (air or nitrogen) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection:

    • Identify a "good" solvent in which your compound is soluble when hot (e.g., ethanol, ethyl acetate).

    • Identify a "poor" solvent in which your compound is insoluble or sparingly soluble, even when hot (e.g., water, hexanes). The two solvents must be miscible.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum volume of the hot "good" solvent required to fully dissolve the solid.

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.

    • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • For maximum yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Decision Workflow for Purification Method Selection

Purification_Workflow start Crude Brominated Quinazoline tlc_analysis TLC Analysis of Crude Mixture start->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot recrystallize Attempt Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No success_recrys Pure Solid? recrystallize->success_recrys flash_chrom Flash Column Chromatography success_recrys->flash_chrom No, Oily or Impure end_product Pure Product success_recrys->end_product Yes separable_tlc Good Separation by TLC? multiple_spots->separable_tlc separable_tlc->flash_chrom Yes (Rf diff > 0.1) isomers_or_close_spots Isomers or Very Close Spots separable_tlc->isomers_or_close_spots No flash_chrom->end_product prep_hplc Preparative HPLC isomers_or_close_spots->prep_hplc prep_hplc->end_product Tailing_Troubleshooting start Tailing Observed on TLC/Column cause Probable Cause: Basic quinazoline nitrogens interacting with acidic silica start->cause solution1 Add Basic Modifier to Eluent cause->solution1 solution2 Use Alternative Stationary Phase cause->solution2 solution1a 0.1-1% Triethylamine (TEA) solution1->solution1a solution1b 1-10% NH3 in MeOH (as polar component) solution1->solution1b result Improved Peak Shape & Separation solution1a->result solution1b->result solution2a Alumina (Basic/Neutral) solution2->solution2a solution2b Reversed-Phase (C18) solution2->solution2b solution2a->result solution2b->result

Sources

Technical Support Center: Regioselectivity in Substitutions on 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective substitutions on 7-Bromo-4,6-dichloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common experimental challenges.

Introduction to the Challenge: The Quinazoline Core

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] this compound, with its three distinct halogenated positions, presents a versatile yet challenging starting material for synthesizing novel derivatives. Achieving the desired regioselectivity in substitution reactions is paramount for the successful development of new chemical entities. This guide will address the key questions and troubleshooting scenarios you may encounter in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the expected order of reactivity for nucleophilic aromatic substitution (SNAr) on this compound?

A1: Understanding the Hierarchy of Reactivity

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the halogenated positions on the quinazoline ring is not uniform. The inherent electronic properties of the quinazoline nucleus dictate a specific order of reactivity.

  • Position C4 is the most electrophilic and, therefore, the most reactive towards nucleophilic attack. This is a well-documented phenomenon for 2,4-dichloroquinazolines.[3][4][5] The nitrogen atom at position 3 acts as a strong electron-withdrawing group, significantly activating the C4 position.

  • Position C6 is generally the next most reactive site.

  • Position C7, holding the bromo substituent, is typically the least reactive towards SNAr.

This reactivity pattern is primarily governed by the ability of the quinazoline ring to stabilize the negative charge of the Meisenheimer complex formed during the reaction.[6] Electron-withdrawing groups ortho and para to the leaving group enhance this stabilization.

Q2: How can I achieve selective monosubstitution at the C4 position?

A2: Leveraging the Inherent Reactivity

Selective substitution at the C4 position is the most straightforward transformation due to its high electrophilicity.

Core Strategy:

Employing a slight excess of the nucleophile under mild reaction conditions will predominantly yield the C4-substituted product.

Troubleshooting Common Issues:

  • Issue: Formation of disubstituted products.

    • Solution: Reduce the equivalents of the nucleophile to stoichiometric amounts or slightly less. Lowering the reaction temperature can also temper reactivity and improve selectivity.

  • Issue: Slow or incomplete reaction.

    • Solution: While maintaining a moderate temperature, consider using a stronger base or a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species.

Experimental Protocol: Selective Amination at C4

This protocol provides a general framework for the selective amination at the C4 position.

Parameter Condition Rationale
Solvent Dioxane, Acetonitrile, or IsopropanolProvides good solubility for the reactants and is relatively inert.
Base N,N-Diisopropylethylamine (DIPEA) or K₂CO₃Acts as a scavenger for the HCl generated during the reaction.
Temperature Room Temperature to 80 °CMild conditions favor selective substitution at the most reactive site.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS to determine completion.
Q3: Is it possible to favor substitution at the C6 or C7 position over C4 in an SNAr reaction?

A3: A Challenging Proposition with Limited Precedent

Direct selective SNAr at C6 or C7 without prior modification of the C4 position is highly challenging due to the inherent reactivity hierarchy. The significantly higher electrophilicity of the C4 position makes it the primary site of nucleophilic attack. To achieve substitution at the less reactive positions, the C4 position must first be blocked or the reaction conditions must be tailored for a different mechanism, such as a metal-catalyzed cross-coupling reaction.

Q4: How does the choice of a chloro versus a bromo leaving group influence reactivity in palladium-catalyzed cross-coupling reactions?

A4: Exploiting the "Halogen Dance" in Cross-Coupling

In contrast to SNAr, the reactivity order for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is generally I > Br > Cl > F.[7] This is due to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst.

Therefore, for this compound, the C-Br bond at the C7 position is expected to be more reactive than the C-Cl bonds at the C4 and C6 positions in palladium-catalyzed reactions. However, the electronic activation of the C4 position can sometimes override this trend.[8][9]

Key Considerations for Regioselectivity:

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can significantly influence which position reacts. Bulky ligands can favor reaction at less sterically hindered sites.

  • Catalyst System: Different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and additives can tune the selectivity.

  • Reaction Conditions: Temperature and the choice of base are critical parameters that can be optimized to favor one site over another.

Experimental Workflow: Decision-Making for Selective Cross-Coupling

Caption: Decision tree for targeting specific positions in cross-coupling reactions.

Q5: Can I achieve selective substitution at the C7 position using a Suzuki-Miyaura coupling?

A5: Yes, by Leveraging the Reactivity of the C-Br Bond

The greater reactivity of the C-Br bond at the C7 position in palladium-catalyzed reactions makes it a prime target for selective Suzuki-Miyaura coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C7

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Common and effective palladium catalysts for Suzuki reactions.
Base Na₂CO₃ or K₃PO₄Essential for the transmetalation step.
Solvent Toluene/Ethanol/Water or Dioxane/WaterBiphasic solvent systems are often used to dissolve both the organic substrate and inorganic base.
Temperature 80-110 °CSufficient to drive the catalytic cycle without promoting side reactions.

Troubleshooting Common Issues:

  • Issue: Low yield or no reaction.

    • Solution: Ensure the boronic acid is of high quality and use a fresh, anhydrous solvent. Degassing the reaction mixture to remove oxygen is crucial to prevent catalyst deactivation.

  • Issue: Formation of side products, including substitution at C4.

    • Solution: Lowering the reaction temperature and using a less active catalyst system may improve selectivity for the C7 position. Careful selection of the phosphine ligand can also play a role.

Q6: How can I achieve sequential substitutions to functionalize multiple positions?

A6: A Stepwise Approach to Polysubstituted Quinazolines

The differing reactivities of the C4, C6, and C7 positions can be exploited to perform sequential substitutions. A common and logical strategy is as follows:

  • First Substitution (SNAr at C4): React this compound with a nucleophile under mild conditions to selectively substitute the C4 position.

  • Second Substitution (Palladium-Catalyzed at C7): The resulting 7-bromo-4-(substituted)-6-chloroquinazoline can then undergo a palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) to functionalize the C7 position.

  • Third Substitution (SNAr or Palladium-Catalyzed at C6): The remaining chloro group at C6 can be substituted in a final step, which may require more forcing conditions.

Experimental Workflow: Sequential Substitution Strategy

Caption: A logical workflow for the sequential functionalization of this compound.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016). [Link]
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH.
  • Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions - Benchchem.
  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). [Link]
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers.
  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed. (1999). [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024). [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (2016). [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Welcome to the technical support center for the synthesis of 7-Bromo-4,6-dichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information provided herein is grounded in established chemical principles and validated methodologies to ensure reliability and reproducibility in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their primary challenges?

The synthesis of this compound typically originates from a substituted anthranilic acid derivative, proceeding through a quinazolinone intermediate followed by chlorination. A prevalent route starts with 2-amino-4-bromo-5-chlorobenzoic acid.

A key challenge in these multi-step syntheses is managing purification at each stage, as impurities generated in one step can be carried over and complicate subsequent reactions and the final isolation of the target compound.[1][2] For instance, the initial preparation of the substituted anthranilic acid can be difficult to purify, impacting the overall yield and purity of the final product.[1]

Troubleshooting Guide: Impurity Management

Q2: During the chlorination of 7-bromo-6-chloro-4(3H)-quinazolinone using POCl₃, I observe the formation of a significant amount of starting material upon workup. What is causing this, and how can it be prevented?

This is a classic issue of product hydrolysis. The target compound, this compound, is highly susceptible to hydrolysis, especially in the presence of water and bases, which converts it back to the quinazolinone starting material.[3] This is frequently observed during aqueous workup procedures.[3]

Causality: The chlorination reaction with phosphorus oxychloride (POCl₃) forms a highly reactive 4-chloroquinazoline. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by nucleophiles like water. Neutralizing the acidic reaction mixture with aqueous bases (e.g., sodium bicarbonate or ammonium hydroxide) creates conditions ripe for this hydrolysis.[3]

Preventative Measures & Protocol:

  • Minimize Water Contact: After the reaction is complete, remove the excess POCl₃ under reduced pressure as thoroughly as possible.

  • Anhydrous Workup: Instead of quenching the reaction mixture with ice water, consider pouring the concentrated reaction mixture into a slurry of ice and a non-polar organic solvent like dichloromethane (DCM) or chloroform.

  • Careful pH Adjustment: If an aqueous workup is unavoidable, perform the neutralization at low temperatures (0-5 °C) and as rapidly as possible. Extract the product immediately into an organic solvent.

  • Alternative Reagents: For some substrates, using thionyl chloride (SOCl₂) with a catalytic amount of DMF can be an effective alternative to POCl₃ and may simplify the workup.[3][4]

Q3: My final product shows impurities with similar retention times in chromatography. What are the likely structures of these impurities, and how do they form?

Besides the hydrolysis product mentioned in Q2, several other side-products can form, primarily due to incomplete reactions, over-reaction, or side reactions of intermediates.

Common Impurities & Their Formation Pathways:

  • Isomeric Impurities: If the starting materials are not regiochemically pure, you can carry over isomeric impurities throughout the synthesis. For example, incomplete bromination or chlorination of the initial aromatic ring can lead to products with missing or misplaced halogen atoms.

  • Over-chlorination: While the primary reaction is at the 4-position, harsh conditions (high temperature, prolonged reaction time) can potentially lead to chlorination at other positions on the quinazoline ring, although this is less common for this specific substrate.

  • Dimerization/Pseudodimer Formation: During the chlorination with POCl₃, phosphorylated intermediates are formed. These can react with unreacted quinazolinone starting material to form dimeric structures. This is more likely if the reaction temperature is not carefully controlled.[5][6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Impurity formation pathways during chlorination.

Troubleshooting Strategies:

  • Temperature Control: The reaction of quinazolones with POCl₃ is staged. An initial phosphorylation occurs at lower temperatures (<25 °C), followed by conversion to the chloroquinazoline at higher temperatures (70-90 °C).[5][6] Maintaining a lower temperature during the initial addition of POCl₃ can suppress the formation of pseudodimers.[5][6]

  • Stoichiometry: Ensure at least one molar equivalent of POCl₃ is used for efficient conversion to the product.[5][6]

  • Starting Material Purity: Use highly pure 7-bromo-6-chloro-4(3H)-quinazolinone to avoid carrying over impurities.

Q4: What are the best practices for the purification and characterization of this compound?

Given the product's instability, purification requires careful handling.

Purification Protocol:

  • Column Chromatography: This is the most effective method for removing polar impurities like the hydrolyzed starting material and baseline impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane. A gradient of 5-20% ethyl acetate in hexane is a good starting point.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be effective.

    • Solvent Selection: Solvents like ethanol, acetonitrile, or a mixture of ethyl acetate and hexane can be suitable.[2] The choice depends on the specific impurity profile. Perform small-scale solubility tests to find the optimal solvent system.

Characterization Techniques:

TechniqueExpected Observations for this compoundPurpose
¹H NMR Aromatic protons will appear as distinct singlets or doublets in the aromatic region (typically δ 7.5-9.0 ppm). The exact chemical shifts are sensitive to the substitution pattern.Confirms the structure and identifies major impurities.
¹³C NMR Will show the expected number of carbon signals for the quinazoline core, with shifts influenced by the electron-withdrawing halogen substituents.Provides further structural confirmation.
Mass Spec (MS) The molecular ion peak should correspond to the calculated mass (approx. 278 g/mol ) and display a characteristic isotopic pattern for one bromine and two chlorine atoms.Confirms molecular weight and elemental composition.
LC-MS A powerful tool for identifying and quantifying low-level impurities.[7]Assesses purity and identifies trace contaminants.
TLC Used for reaction monitoring and selecting conditions for column chromatography.Quick check of reaction progress and purity.

Experimental Protocols

Protocol 1: Chlorination of 7-bromo-6-chloro-4(3H)-quinazolinone
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromo-6-chloro-4(3H)-quinazolinone (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor the progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly pour the concentrated residue onto crushed ice with vigorous stirring.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel.

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} dot Caption: Workflow for the chlorination and purification.

References

  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. ResearchGate.
  • Method for synthesizing 7-bromo-6-chloro-4-quinazolinone. Patsnap.
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Google Patents.
  • POCl3 chlorination of 4-quinazolones. PubMed.
  • POCl3 Chlorination of 4-Quinazolones. ResearchGate.
  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate.
  • Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Asian Journal of Research in Chemistry.

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Couplings with 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving 7-Bromo-4,6-dichloroquinazoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing palladium-catalyzed cross-coupling reactions with this versatile but challenging substrate. Our focus is on the critical interplay of temperature and reaction time to achieve high yields, selectivity, and purity.

The this compound scaffold presents a unique challenge due to the presence of three halogen atoms with differential reactivity. In palladium-catalyzed cross-coupling reactions, the general reactivity trend is C–I > C–Br > C–Cl.[1][2] This inherent difference allows for selective functionalization, primarily at the C7-Br position, while leaving the C4-Cl and C6-Cl positions available for subsequent transformations. However, achieving this selectivity requires precise control over reaction parameters, as the electron-deficient nature of the quinazoline ring activates all three positions to varying degrees.[3][4]

This guide provides structured troubleshooting advice, frequently asked questions, and baseline protocols to empower you to overcome common hurdles and accelerate your research.

Troubleshooting Guide: Temperature & Reaction Time Optimization

This section addresses specific experimental issues in a problem-and-solution format. We explain the underlying chemical principles to help you make informed decisions.

Problem 1: Low or No Product Yield with Unconsumed Starting Material

This is one of the most common issues, typically indicating that the catalytic cycle is stalled or proceeding too slowly.

Potential Causes & Recommended Solutions:

  • Insufficient Thermal Energy: The activation energy for the oxidative addition of the Pd(0) catalyst to the C-Br bond has not been met.[5]

    • Solution 1 (Incremental Temperature Increase): Raise the reaction temperature in 10 °C increments. A typical starting point for Suzuki or Buchwald-Hartwig couplings is 80-100 °C.[6][7] Monitor the reaction at each new temperature for 2-4 hours before increasing it further. Be cautious not to exceed the decomposition temperature of your substrate, reagents, or solvent.

    • Solution 2 (Extended Reaction Time): If a moderate temperature is desired to maintain selectivity or substrate integrity, extend the reaction time. Run the reaction for 12-24 hours, taking aliquots to monitor progress by TLC, LC-MS, or GC-MS. Some sluggish couplings may require extended heating to reach completion.

  • Catalyst Inhibition or Deactivation: The active Pd(0) species may not be forming efficiently or is being deactivated. While not directly a temperature/time issue, it's a critical first check.

    • Solution: Ensure your palladium source and ligand are appropriate for the transformation. For C-N couplings, bulky electron-rich phosphine ligands are often required.[6][8] Consider using a pre-formed catalyst which can sometimes initiate the reaction at lower temperatures.[9][10]

Problem 2: Poor Selectivity (Reaction at C-Cl positions)

Observing products where coupling has occurred at the C4 or C6 chloro positions indicates that the reaction conditions are too harsh, overcoming the kinetic preference for C-Br activation.

Potential Causes & Recommended Solutions:

  • Excessive Temperature: High temperatures provide enough energy to activate the stronger C-Cl bonds, leading to a mixture of mono-, di-, and even tri-substituted products.[3] The C4 position is particularly activated due to the α-nitrogen effect.[4]

    • Solution 1 (Reduce Temperature): Lower the reaction temperature significantly. Aim for the minimum temperature required to activate the C-Br bond. This might be in the range of 60-80 °C.

    • Solution 2 (Reduce Reaction Time): Once the C7-coupled product is formed, prolonged heating can drive the reaction toward the less reactive sites. Monitor the reaction closely and quench it as soon as the starting material is consumed and the desired mono-substituted product is maximized.

  • Ligand Choice: The ligand can influence the selectivity of oxidative addition.

    • Solution: While the primary focus is temperature and time, consider that some ligands may lower the activation barrier for C-Cl insertion more than others. Screening different ligands at a controlled, lower temperature can sometimes improve selectivity.[11]

Problem 3: Formation of Side Products (e.g., Hydrodehalogenation)

The appearance of 4,6-dichloroquinazoline or 7-bromo-4-chloroquinazoline indicates that a halogen has been replaced by a hydrogen atom.

Potential Causes & Recommended Solutions:

  • Prolonged Reaction Time at High Temperature: This combination can promote catalyst decomposition or side reactions with solvent or base impurities that act as hydride sources.

    • Solution 1 (Time Optimization): Determine the optimal reaction time by creating a time course plot. Analyze aliquots every 1-2 hours to find the point where product formation plateaus and side product formation begins to increase. Quench the reaction at this optimal time.

    • Solution 2 (Temperature Reduction): Lower temperatures slow down most reaction pathways, including undesired ones. Find a balance where the main coupling reaction proceeds at an acceptable rate while minimizing hydrodehalogenation.

  • Base-Induced Decomposition: Certain strong bases, especially at elevated temperatures, can contribute to side reactions.

    • Solution: If using a very strong base like NaOtBu, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃ and adjusting the temperature accordingly. Weaker bases often require slightly higher temperatures but can provide a cleaner reaction profile.[6][12]

Frequently Asked Questions (FAQs)

  • Q1: What is a safe starting temperature and time for a Suzuki-Miyaura coupling at the C7-Br position?

    • A1: A robust starting point is 80-90 °C for 12-18 hours.[13][14] Use a solvent system like 1,4-dioxane/water or DME/water with a base such as K₂CO₃ or K₃PO₄.[7][15] This provides a good balance between reaction rate and selectivity for the C-Br bond.

  • Q2: My Buchwald-Hartwig amination is slow. Should I increase the temperature or let it run longer?

    • A2: First, ensure your catalyst system (Pd source + ligand) and base are appropriate for the amine nucleophile.[6][16] If the system is well-chosen, a modest temperature increase (e.g., from 90 °C to 100 °C) is often more effective than simply extending the reaction time, as it can more efficiently overcome the activation barrier.[6] However, if you are concerned about thermal degradation, extending the time at the lower temperature is the safer initial approach.

  • Q3: How does reaction time affect the potential for diarylation in Suzuki couplings?

    • A3: Prolonged reaction times, especially after the consumption of the initial bromo-substrate, increase the probability of a second oxidative addition event at one of the chloro positions, leading to diarylation.[17] If mono-arylation is the goal, it is critical to monitor the reaction and stop it once the desired product is formed.

  • Q4: Can I run these couplings at room temperature to maximize selectivity?

    • A4: Room temperature couplings are possible but typically require highly active catalyst systems (e.g., specific pre-catalysts and ligands) and may necessitate very long reaction times.[13][18] For this compound, achieving reasonable rates at room temperature for C-Br activation without a highly optimized system is challenging. Mild heating (e.g., 40-60 °C) is a more practical starting point for maximizing selectivity.

Data Presentation: Baseline Reaction Conditions

Use these tables as a starting point for your optimization. Yields are highly dependent on the specific coupling partners.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling (C7-Br Selective)

Parameter Condition Rationale & Reference
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) Widely used and effective for a range of aryl bromides.[5][13]
Ligand SPhos or XPhos (2-5 mol%) if using Pd₂(dba)₃ Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.) Effective bases with good functional group tolerance.[7]
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) Biphasic systems that facilitate dissolution of both organic and inorganic reagents.[15]
Temperature 80 - 100 °C Sufficient energy for C-Br activation while minimizing C-Cl reactivity.

| Time | 12 - 24 h | Typical duration for complete conversion. Monitor for optimal endpoint. |

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination (C7-Br Selective)

Parameter Condition Rationale & Reference
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) Common and reliable palladium precursors.[6][8]
Ligand XPhos, RuPhos, or BrettPhos (1.2 - 1.5x Pd) State-of-the-art ligands for challenging C-N couplings.[12][19]
Base NaOtBu or LHMDS (1.5-2 equiv.) for high rates; K₃PO₄ or Cs₂CO₃ (2-3 equiv.) for base-sensitive substrates. Strong bases promote faster reactions, often at lower temperatures. Weaker bases offer better functional group compatibility.[6][12]
Solvent Toluene, Dioxane, or 2-MeTHF Anhydrous, non-protic solvents are crucial for this reaction.
Temperature 80 - 110 °C Common temperature range; may be lowered with stronger bases or more active catalysts.[6]

| Time | 4 - 18 h | Highly dependent on the nucleophilicity of the amine and the reaction temperature. |

Experimental Protocols & Workflow Diagrams

General Protocol for a Trial Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.[15]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand, if separate.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.[15]

  • Heating and Monitoring: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Troubleshooting Logic Diagram

This diagram illustrates a decision-making workflow for optimizing your reaction based on the initial outcome.

Troubleshooting_Workflow Start Initial Reaction Outcome LowYield Low Yield / No Reaction Start->LowYield PoorSelectivity Poor Selectivity (Coupling at C-Cl) Start->PoorSelectivity GoodResult Good Yield & Selectivity Start->GoodResult ConsumedSM Is Starting Material (SM) Consumed? LowYield->ConsumedSM NotConsumedSM SM Not Consumed ConsumedSM->NotConsumedSM No SideProducts Side Products Observed (e.g., Hydrodehalogenation) ConsumedSM->SideProducts Yes Action_IncTemp Action: 1. Increase Temp by 10-20 °C 2. Extend Reaction Time NotConsumedSM->Action_IncTemp Action_CheckCatalyst Action: Verify catalyst/ligand activity. Ensure inert conditions. NotConsumedSM->Action_CheckCatalyst Action_DecTime Action: 1. Reduce Reaction Time 2. Monitor via Time Course SideProducts->Action_DecTime Action_DecTemp Action: 1. Reduce Temperature 2. Screen Weaker Bases SideProducts->Action_DecTemp PoorSelectivity->Action_DecTemp Action_Optimize Action: Consider reducing catalyst loading or reaction time for efficiency. GoodResult->Action_Optimize

Sources

overcoming solubility issues during 7-Bromo-4,6-dichloroquinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-4,6-dichloroquinazoline Reactions

Introduction: As a highly functionalized heterocyclic compound, this compound is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. However, its planar, rigid structure and multiple halogen substituents contribute to its notoriously poor solubility in many common organic solvents. This frequently leads to challenges in reaction setup, reproducibility, and overall yield. This guide provides practical, field-tested solutions to overcome these solubility-related hurdles, ensuring your reactions proceed efficiently and successfully.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with this compound.

Q1: My this compound won't dissolve in my initial reaction solvent (e.g., THF, Toluene). What should I do?

A1: This is the most common issue. The limited solubility of haloquinazolines is well-documented.[1] Your first line of action should be to switch to a more polar, aprotic solvent. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent starting points due to their ability to effectively solvate such compounds.[2] For many cross-coupling reactions, 1,4-dioxane is also a standard choice.[3] Gentle warming (40-60 °C) and sonication can also significantly aid dissolution before adding other reagents.

Q2: Why does my starting material precipitate out of solution after I add the base for my cross-coupling reaction?

A2: This often occurs when using common inorganic bases like K₂CO₃ or Cs₂CO₃, which have very low solubility in purely organic solvents.[4] The introduction of these insoluble salts can effectively crash out your sparingly soluble starting material. To mitigate this, consider one of the following:

  • Use a co-solvent system: Adding a small amount of water (e.g., a 10:1 or 5:1 ratio of organic solvent to water) can dissolve the inorganic base without significantly impacting the overall reaction.[5]

  • Switch to a soluble base: Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or soluble inorganic bases like NaOtBu can maintain a homogeneous reaction mixture.[4][6]

Q3: My reaction appears to stall, with starting material still present even after prolonged heating. Could this be a solubility issue?

A3: Absolutely. If a significant portion of your starting material is not in solution, it is not available to react with the catalyst or other reagents. The effective concentration is much lower than the theoretical concentration, leading to slow or incomplete reactions. Increasing the reaction temperature is a primary strategy to enhance solubility and reaction rate.[2] Solvents with high boiling points like DMF, DMSO, or propylene carbonate are advantageous here.[7]

Q4: Can the choice of palladium catalyst and ligand influence solubility?

A4: While the catalyst and ligand don't directly solubilize the quinazoline substrate, their own solubility and the stability of the resulting catalytic complexes are crucial. Bulky phosphine ligands, common in Buchwald-Hartwig and Suzuki couplings, help create soluble and active palladium complexes.[8][9] If the active catalyst itself precipitates from the reaction mixture, the reaction will halt. Ensure your chosen ligand and palladium source are soluble in your reaction solvent at the target temperature.

Part 2: Troubleshooting Guide for Common Reactions

This section provides in-depth solutions for specific, challenging scenarios organized by reaction type.

Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Problem: You are performing a Suzuki-Miyaura reaction to substitute the bromine at the C7 position, but you observe low conversion to the desired product.

Root Cause Analysis: The key challenge in Suzuki reactions with this substrate is maintaining a homogeneous environment for three key components: the haloquinazoline, the boronic acid/ester, and the inorganic base. Poor solubility of any of these can cripple the catalytic cycle.

Troubleshooting Workflow & Protocols:

G

Protocol 1: Co-Solvent System for Improved Homogeneity

  • To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), your boronic acid (1.2 eq), and the palladium catalyst/ligand (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add 1,4-dioxane as the primary solvent (e.g., 0.1 M concentration relative to the quinazoline).

  • Stir the mixture at room temperature for 10 minutes. You will likely have a suspension.

  • In a separate vial, dissolve your base (e.g., K₂CO₃, 2.5 eq) in deionized water to create a 2 M solution.

  • Add the aqueous base solution to the reaction mixture. The ratio of dioxane to water should be between 5:1 and 10:1.[5]

  • Heat the biphasic mixture to 90-100 °C. Vigorous stirring is essential to facilitate interaction between the phases.

  • Monitor the reaction by TLC or LC-MS until completion.

Rationale: The addition of water creates a biphasic system where the inorganic base is soluble in the aqueous phase, allowing it to participate effectively in the transmetalation step of the catalytic cycle without causing the organic-soluble components to precipitate.[10]

Scenario 2: Incomplete Conversion in Buchwald-Hartwig Amination

Problem: You are attempting to introduce an amine at either the C4 or C6 position via a Buchwald-Hartwig amination, but the reaction stalls, leaving a significant amount of starting material.

Root Cause Analysis: Buchwald-Hartwig aminations are highly sensitive to the reaction environment. Strong, sterically hindered bases like NaOtBu or LHMDS are often required.[4] These bases can be poorly soluble in non-polar solvents like toluene, a common choice for these reactions. If the base is not sufficiently available, the catalytic cycle cannot proceed efficiently.

Troubleshooting & Protocols:

Table 1: Solvent Properties and Recommendations

SolventBoiling Point (°C)Dielectric ConstantKey Advantages for This Reaction
Toluene1112.4Good for many standard Buchwald-Hartwig protocols, but poor substrate solubility.
1,4-Dioxane1012.2Better solvating power than toluene for the substrate; often used with water.[3]
THF667.6Good general solvent, but low boiling point limits reaction temperature.
DMF 153 36.7 Excellent solvating power for both substrate and some bases; allows high temperatures. [2]
DMSO 189 46.7 Superior solvating power; ideal for very stubborn solubility issues. [2]

Protocol 2: Homogeneous System Using a Soluble Base and Polar Solvent

  • In an oven-dried flask under an inert atmosphere, add this compound (1.0 eq), your amine (1.1 eq), a suitable palladium pre-catalyst (e.g., XantPhos Pd G3, 2 mol%), and the ligand if not using a pre-catalyst (e.g., XantPhos, 4 mol%).[6]

  • Add anhydrous DMF or DMSO as the solvent to achieve a concentration of 0.1-0.2 M.

  • Stir the mixture until all solids are fully dissolved. Gentle warming may be applied if necessary.

  • Add a strong, soluble base such as Sodium tert-butoxide (NaOtBu, 1.5 eq) portion-wise. The reaction may exotherm slightly.

  • Heat the homogeneous solution to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress. The homogeneous nature of the reaction often leads to faster conversion times.

Rationale: By pairing a highly polar aprotic solvent with a soluble alkoxide base, you create a fully homogeneous system.[6] This ensures that all components—substrate, amine, catalyst, and base—are available in the solution phase, maximizing the reaction rate and driving the reaction to completion.

Scenario 3: Using Phase-Transfer Catalysis for Heterogeneous Reactions

Problem: You must use an insoluble inorganic base and a less-polar solvent (e.g., for downstream purification reasons), but are still facing solubility and reactivity issues.

Root Cause Analysis: In a solid-liquid heterogeneous system, the reaction can only occur at the interface between the solvent and the solid base. This severely limits the reaction rate.

Solution: Phase-Transfer Catalysis (PTC)

A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can transport the base's anion (e.g., carbonate) from the solid phase into the organic phase, allowing the reaction to proceed in solution.

G

Protocol 3: PTC-Mediated Cross-Coupling

  • Charge a reaction vessel with this compound (1.0 eq), your coupling partner (e.g., amine or boronic acid, 1.2 eq), the palladium catalyst system, and the solid inorganic base (e.g., K₂CO₃, 3.0 eq).

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), at a loading of 10-20 mol%.[11]

  • Add a moderately polar solvent such as acetonitrile or a non-polar solvent like toluene.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • The TBAB will facilitate the transfer of the base into the organic phase, enabling the reaction to proceed under pseudo-homogeneous conditions.

Rationale: PTC is an effective strategy for overcoming the mutual insolubility of reagents.[11] It is particularly useful for scaling up reactions where handling large volumes of DMF or DMSO might be undesirable.

References

  • CIBTech Journal of Pharmaceutical Sciences. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (2020). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

characterization of unexpected byproducts in 7-Bromo-4,6-dichloroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-4,6-dichloroquinazoline. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical intermediate. My goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts. We will delve into the characterization of common but often unexpected byproducts, providing actionable insights rooted in mechanistic understanding.

Part 1: Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a multi-step pathway. A common and scalable route begins with 2-amino-4-bromobenzonitrile. This pathway is chosen for its relative accessibility of starting materials and robust reaction conditions. However, each step presents unique challenges and potential for byproduct formation.

The logical flow of the synthesis is outlined below. Understanding this intended pathway is the first step in diagnosing any deviations.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-bromobenzonitrile B 7-Bromo-6-chloro-3,4-dihydroquinazolin-4-one A->B Formamide or Formamidine Acetate C This compound (Target Molecule) B->C POCl₃ or SOCl₂/DMF

Caption: High-level overview of the synthetic route.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. The format is designed to quickly identify your problem and find a scientifically grounded solution.

Question 1: My yield for the final chlorination step is significantly lower than expected, and I have a significant amount of a water-soluble byproduct. What is happening?

Answer: This is the most common issue encountered in this synthesis. The primary culprit is almost certainly the hydrolysis of the target molecule, this compound, back to its precursor, 7-Bromo-6-chloroquinazolin-4(3H)-one.

  • Mechanistic Insight: The C4 position of the quinazoline ring is highly electrophilic. The two electron-withdrawing chlorine atoms and the nitrogen atoms in the ring make it extremely susceptible to nucleophilic attack. Water, even in trace amounts from solvents, reagents, or atmospheric moisture during workup, will readily attack this position, leading to the displacement of the C4-chloro group and formation of the thermodynamically stable quinazolinone.[1] This high reactivity to moisture is a known characteristic of similar chloroquinazoline intermediates.[1]

  • Troubleshooting & Prevention:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled or anhydrous grade solvents. Handle all reagents under an inert atmosphere (Nitrogen or Argon).

    • Careful Workup: Quench the reaction by pouring it onto crushed ice, not into water. This minimizes the contact time with aqueous media at higher temperatures. Extract the product swiftly with a non-polar organic solvent like dichloromethane (DCM) or chloroform.

    • Avoid Protic Solvents: Do not use alcohols (methanol, ethanol) for recrystallization, as this can lead to the formation of 4-alkoxy byproducts.[1]

Question 2: My NMR spectrum of the final product shows two distinct singlets in the aromatic region around 8.5-9.0 ppm, but I only expect one for the H2 proton. What could be the second peak?

Answer: You are likely observing a mixture of your desired product and the hydrolyzed quinazolinone byproduct as discussed in Question 1.

  • Chemical Shift Analysis:

    • This compound: The H2 proton will typically appear as a sharp singlet at a higher chemical shift (e.g., ~8.7-8.9 ppm) due to the deshielding effect of the adjacent nitrogen and the overall electron-deficient nature of the ring.

    • 7-Bromo-6-chloroquinazolin-4(3H)-one: The H2 proton in this hydrolyzed byproduct will appear slightly upfield (e.g., ~8.2-8.4 ppm) compared to the dichloro- species.[1] The presence of the C4-oxo group changes the electronic environment of the ring.

See the table below for a comparison of expected spectral data.

Question 3: I am using SOCl₂ with a catalytic amount of DMF for the chlorination step and I'm struggling to remove a highly polar, insoluble impurity from my crude product. What is it?

Answer: When using a thionyl chloride (SOCl₂) and dimethylformamide (DMF) system, you are likely forming a Vilsmeier-Haack type reagent, (chloromethylene)dimethylammonium chloride. If not handled correctly, this can lead to the formation of highly polar formamidinium salt byproducts which are often difficult to remove.

  • Preventative Measures:

    • Order of Addition: Add the SOCl₂ to the quinazolinone precursor first, and then add the catalytic DMF dropwise at a low temperature (0 °C).

    • Stoichiometry: Use only a catalytic amount of DMF (0.05 - 0.1 equivalents). Excess DMF can lead to more significant byproduct formation.

    • Alternative Reagents: Consider using phosphorus oxychloride (POCl₃), often with a tertiary amine base like N,N-diisopropylethylamine (DIPEA), which can be a cleaner, albeit more hazardous, alternative.

Part 3: Characterization of Key Byproducts

Accurate identification of byproducts is crucial for process optimization. Below is a summary of the expected analytical data for the most common impurities.

CompoundMolecular Weight ( g/mol )Expected ¹H NMR Signals (DMSO-d₆)Key IR Bands (cm⁻¹)Mass Spec (m/z) [M+H]⁺
This compound (Product) 277.94~8.8 ppm (s, 1H, H-2), ~8.2 ppm (s, 1H, H-5), ~7.9 ppm (s, 1H, H-8)1620 (C=N), 750 (C-Cl)278, 280, 282
7-Bromo-6-chloroquinazolin-4(3H)-one (Hydrolysis Byproduct) 259.50~12.5 ppm (br s, 1H, NH), ~8.3 ppm (s, 1H, H-2), ~7.9 ppm (s, 1H, H-5), ~7.6 ppm (s, 1H, H-8)3300-3100 (N-H), 1680 (C=O, Amide)260, 262
2-Amino-4-bromobenzonitrile (Starting Material) 196.03~7.5 ppm (d, 1H), ~7.2 ppm (d, 1H), ~7.0 ppm (dd, 1H), ~6.5 ppm (br s, 2H, NH₂)3400-3200 (N-H), 2220 (C≡N)197, 199

Part 4: Advanced Protocols for Impurity Profiling

When simple NMR is insufficient, a more detailed impurity profile is required. The following protocols provide a starting point for method development.

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling

This method is designed to separate the non-polar product from more polar byproducts and starting materials.

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Mass Spectrometer (e.g., Single Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm and 340 nm.

    • MS Detection: ESI positive mode, scanning a mass range of 150-500 m/z.

  • Sample Preparation:

    • Dissolve ~1 mg of the crude reaction mixture in 10 mL of Acetonitrile/Water (1:1).

    • Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Extract the mass spectrum for each peak to identify the molecular weight of the parent ion.

    • Compare the retention times and mass data with the table in Part 3 to identify known byproducts.

G A Crude Sample B Dissolve & Filter A->B C Inject into HPLC-MS B->C D Separate Compounds (C18 Column) C->D E Detect by UV/DAD D->E F Detect by MS D->F G Identify Byproducts (Retention Time & Mass) E->G F->G

Caption: Workflow for HPLC-MS impurity profiling.

References

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 92. [Link]
  • Patel, V. R., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2). [Link]
  • Mureşan, A., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. DarU Journal of Pharmaceutical Sciences, 32(1), 12. [Link]
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
  • AMS Biopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link]
  • PubChem. (n.d.). 2-Amino-4-bromobenzonitrile.

Sources

Technical Support Center: Strategies to Minimize Catalyst Poisoning with 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-4,6-dichloroquinazoline in palladium-catalyzed cross-coupling reactions. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to overcome common challenges, particularly catalyst poisoning and deactivation, ensuring the success and reproducibility of your experiments.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry, but its multiple halogen substituents and the presence of nitrogen atoms in the quinazoline core present unique challenges in cross-coupling reactions. The nitrogen atoms can coordinate strongly with the palladium catalyst, leading to catalyst poisoning, while the presence of multiple reactive sites can result in complex product mixtures if not controlled. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure with this substrate are often due to catalyst poisoning or deactivation. The lone pairs of electrons on the nitrogen atoms of the quinazoline ring can strongly coordinate to the palladium center, inhibiting its catalytic activity.[1] Additionally, impurities in reagents or solvents can act as poisons. A systematic approach to troubleshooting, starting with the purity of your starting materials and optimization of the catalytic system, is crucial.

Q2: Which halogen is most likely to react first in a cross-coupling reaction?

A2: In polyhalogenated quinazolines, the reactivity of the halogen positions generally follows the order C-4 > C-2 > C-7. The C-4 position is the most electrophilic and therefore the most reactive towards oxidative addition to the Pd(0) catalyst.[2][3] This selectivity is attributed to the electronic influence of the adjacent nitrogen atom. Therefore, you can expect initial functionalization to occur selectively at the C-4 chloro position.

Q3: What is dehalogenation, and how can I prevent it?

A3: Dehalogenation is a common side reaction where a halogen atom is replaced by a hydrogen atom, leading to an undesired byproduct. This can be promoted by certain bases, protic solvents, or impurities. To minimize dehalogenation, consider using anhydrous solvents, carefully selecting a non-protic and moderately strong base (e.g., K₃PO₄ or Cs₂CO₃), and thoroughly degassing your reaction mixture to remove oxygen.[4]

Q4: Can I use the same catalyst and ligand for both Suzuki and Buchwald-Hartwig reactions with this substrate?

A4: While some catalyst systems can be effective for both, it is often necessary to screen and optimize the ligand for each reaction type. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[5][6] For Buchwald-Hartwig aminations, ligands from the Buchwald family (e.g., XPhos, RuPhos) are also excellent starting points, but the optimal choice will depend on the specific amine coupling partner.[7]

Troubleshooting Guide: A Systematic Approach to Overcoming Catalyst Poisoning

This section provides a structured workflow for diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Low Yield or No Reaction check_purity Verify Purity of Starting Materials & Reagents start->check_purity catalyst_screening Systematic Catalyst & Ligand Screening check_purity->catalyst_screening Purity Confirmed base_solvent_opt Optimize Base & Solvent System catalyst_screening->base_solvent_opt Suboptimal Results success Successful Reaction catalyst_screening->success Good Yield temp_conc_opt Adjust Temperature & Concentration base_solvent_opt->temp_conc_opt Further Optimization Needed base_solvent_opt->success Good Yield dehalogenation Dehalogenation Observed base_solvent_opt->dehalogenation Side Reaction temp_conc_opt->success Improved Yield no_improvement No Improvement temp_conc_opt->no_improvement Still Low Yield dehalogenation->base_solvent_opt Modify Conditions no_improvement->start Re-evaluate

Caption: A systematic workflow for troubleshooting challenging cross-coupling reactions.

Step 1: Verify the Purity of Starting Materials and Reagents

Rationale: Impurities are a common and often overlooked source of catalyst poisoning. Elemental sulfur, for instance, can be present in starting materials and is a potent palladium catalyst poison.[8][9]

Protocol: Starting Material Purity Check

  • This compound:

    • Confirm identity and purity by ¹H NMR, ¹³C NMR, and LC-MS.

    • If necessary, recrystallize from a suitable solvent to remove impurities.

  • Boronic Acid/Ester or Amine:

    • Use freshly purchased or recently purified coupling partners. Boronic acids can degrade over time.

  • Solvents and Bases:

    • Use anhydrous, degassed solvents. Traces of water or oxygen can lead to side reactions and catalyst deactivation.[10]

    • Ensure the base is of high purity and stored under an inert atmosphere.

Step 2: Systematic Catalyst and Ligand Screening

Rationale: The electronic and steric properties of the ligand play a critical role in stabilizing the palladium catalyst and promoting the desired reaction pathway. For electron-deficient and sterically hindered substrates like this compound, a systematic screening of catalysts and ligands is essential.[11]

Recommended Catalyst and Ligand Combinations for Initial Screening:

Catalyst SourceLigandTypical Loading (mol%)Target ReactionNotes
Pd₂(dba)₃XPhos1-3Suzuki, Buchwald-HartwigA robust and versatile system for many challenging substrates.[12]
Pd(OAc)₂SPhos1-3SuzukiOften effective for electron-deficient heteroaryl halides.
Pd(PPh₃)₄-2-5SuzukiA classic catalyst, can be effective but may require higher loadings.
[Pd(allyl)Cl]₂RuPhos1-2Buchwald-HartwigHighly active catalyst system for aminations.
PdCl₂(dppf)-2-5SuzukiA reliable catalyst for a range of Suzuki couplings.

Protocol: Catalyst/Ligand Screening

  • Set up a parallel array of reactions in small vials.

  • To each vial, add this compound (1 equiv), the coupling partner (1.2-1.5 equiv), and the base (2-3 equiv).

  • Add the palladium source and ligand to each respective vial.

  • Add the degassed solvent.

  • Seal the vials and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Compare the conversion and product formation across the different catalyst systems to identify the most promising candidates for further optimization.

Step 3: Optimize the Base and Solvent System

Rationale: The choice of base and solvent can significantly impact reaction rate, yield, and the prevalence of side reactions. The base not only facilitates the catalytic cycle but can also influence catalyst stability. The solvent affects the solubility of reagents and the stability of catalytic intermediates.[13]

Base and Solvent Recommendations:

BaseSolventRationale
K₃PO₄1,4-Dioxane/H₂O, TolueneA moderately strong, non-nucleophilic base that is often effective in Suzuki couplings.[8]
Cs₂CO₃1,4-Dioxane, THFA stronger base that can be beneficial for less reactive substrates.
K₂CO₃DME/H₂O, AcetonitrileA milder base that can sometimes suppress dehalogenation.[14]
NaOtBuToluene, THFA strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.

Protocol: Base and Solvent Optimization

  • Using the best catalyst/ligand combination from Step 2, set up a new array of reactions.

  • Vary the base and solvent according to the table above.

  • Maintain all other reaction parameters constant.

  • Monitor the reactions to determine the optimal base and solvent for your specific transformation.

Step 4: Consider the Use of Scavengers (Post-Reaction)

Rationale: While typically used for product purification to remove residual palladium, understanding the principles of metal scavenging can inform strategies to prevent catalyst deactivation.[15] Certain functional groups present on scavenger resins, such as thiols and amines, have a high affinity for palladium and can be considered analogous to catalyst poisons.

Note on In-Situ Scavengers/Protecting Agents: The use of in-situ sacrificial agents to protect the catalyst is an emerging area. These agents would ideally bind reversibly to the catalyst or preferentially react with poisons. However, for this compound, a more established approach is to focus on optimizing the primary reaction components (ligand, base, solvent) to maintain catalyst stability.

Advanced Troubleshooting: Deeper Mechanistic Insights

Understanding Oxidative Addition and Reductive Elimination

The success of your cross-coupling reaction hinges on the delicate balance between oxidative addition of the aryl halide to the Pd(0) catalyst and the subsequent reductive elimination of the product. For this compound, the electron-deficient nature of the quinazoline ring generally favors oxidative addition. However, strong coordination of the quinazoline nitrogens to the palladium center can inhibit the subsequent steps of the catalytic cycle.

The Role of Ligands in Preventing Catalyst Deactivation

Bulky, electron-rich ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), are effective for several reasons:

  • Steric Hindrance: The bulkiness of the ligand can disfavor the formation of inactive palladium dimers and promote the formation of the active monoligated Pd(0) species.

  • Electron Donation: The electron-donating nature of the ligand increases the electron density on the palladium center, which can facilitate oxidative addition and stabilize the catalytic intermediates.

Diagram: Ligand-Mediated Catalyst Stabilization

ligand_stabilization Pd_L Pd(0)L Quinazoline Quinazoline Substrate Pd_L->Quinazoline Coordination Active_Complex Active Catalytic Intermediate Pd_L->Active_Complex Oxidative Addition (with bulky ligand) Pd_L2 Pd(0)L2 Pd_L2->Pd_L Dissociation Poisoned_Pd Poisoned Catalyst Quinazoline->Poisoned_Pd Strong Coordination (No Ligand) Active_Complex->Pd_L Reductive Elimination

Caption: Bulky ligands promote the formation of the active monoligated Pd(0) species and prevent strong, deactivating coordination of the quinazoline substrate.

Conclusion

Successfully employing this compound in cross-coupling reactions requires a proactive and systematic approach to mitigate catalyst poisoning. By carefully selecting and optimizing your catalyst, ligand, base, and solvent, and by ensuring the purity of all reagents, you can overcome the inherent challenges posed by this substrate. This guide provides a framework for troubleshooting and a deeper understanding of the underlying chemical principles to enhance the efficiency and reproducibility of your synthetic efforts.

References

  • Benchchem. (2025). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions. Benchchem Technical Support.
  • Phillips, S., & Kauppinen, P. (2010). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644–648.
  • Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem Technical Support.
  • Ackermann, L., et al. (2017). Palladium-Catalyzed Amination/C–H Functionalization Domino Reaction for the Synthesis of Phenazines. Organic Letters, 19(18), 4872–4875.
  • Zheng, Y., et al. (2022).
  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4476–4479.
  • Bahrami, K., & Ghashang, M. (2010). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. Tetrahedron, 66(27-28), 5057-5062.
  • Anderson, K. W., et al. (2006). The Development of a General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids and Esters. Journal of the American Chemical Society, 128(33), 10694–10695.
  • Murray, P. R., & Sandford, G. (2017). Ligand and Solvent Selection in Challenging Catalytic Reactions. Johnson Matthey Technology Review, 61(3), 205-215.
  • de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521–532.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 43(1), 412-443.
  • Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644–648.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Hartwig, J. F., et al. (2010). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. Journal of the American Chemical Society, 132(33), 11452–11454.
  • McNally, A., et al. (2016). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses, 93, 536-553.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. Synthesis, 2001(11), 1704-1710.
  • Daugulis, O., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(26), 5513–5515.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed.
  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
  • BioDuro. (2016).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • WuXi AppTec. (2020). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Vertex. (2024).
  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3043–3050.
  • Buchwald, S. L., & Hartwig, J. F. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • de Vries, J. G. (2009). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. CHIMIA International Journal for Chemistry, 63(4), 185-189.
  • Boyle, R. G., et al. (2013). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 78(15), 7407–7416.
  • Chemistry For Everyone. (2025).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Urbano, F. J., & Marinas, J. M. (2001). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts.
  • Nova, A., et al. (2018). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 5(12), 1936-1949.
  • Nolan, S. P., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.
  • Engle, K. M., & Yu, J. Q. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9324–9335.
  • Gouverneur, V., et al. (2022). Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics. Chemical Science, 13(42), 12516–12522.

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Technical Support Center: Enhancing the Stability of 7-Bromo-4,6-dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-4,6-dichloroquinazoline and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the stability challenges associated with these potent, yet sensitive, chemical scaffolds. Our goal is to empower you with the scientific understanding and practical protocols needed to ensure the integrity of your compounds and the reliability of your experimental outcomes.

Understanding the Inherent Instability of the this compound Scaffold

The this compound core is a versatile building block in medicinal chemistry, notably in the development of kinase inhibitors. However, its utility is often challenged by inherent instability. The primary drivers of degradation are the two chlorine atoms, which activate the quinazoline ring for nucleophilic attack. The chlorine at position 4 is particularly labile due to its position adjacent to a ring nitrogen, making it highly susceptible to displacement by nucleophiles such as water.[1][2]

Common Degradation Pathways:

  • Hydrolysis: The most common degradation pathway involves the reaction with water (hydrolysis), leading to the formation of 4-hydroxy-7-bromo-6-chloroquinazoline (a quinazolinone). This can occur during aqueous workups, purification on silica gel, or storage in non-anhydrous solvents.

  • Amination: Reaction with primary or secondary amines, often used in subsequent synthetic steps, readily displaces the 4-chloro group.[2] While this is a desired reaction for derivatization, unwanted amination can occur if trace amine impurities are present.

  • Photodecomposition: Halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum.[3][4] Exposure to ambient laboratory light over extended periods can lead to the formation of a complex mixture of degradation products.[5]

Below is a diagram illustrating the primary hydrolytic degradation pathway.

Caption: Primary hydrolytic degradation of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis, purification, and storage of this compound derivatives.

Q1: My reaction mixture shows complete conversion to a new, more polar spot on TLC after an aqueous workup. What is happening?

A1: You are likely observing hydrolysis. The 4-chloro group is highly susceptible to displacement by water, especially under neutral or slightly basic conditions, to form the corresponding 4-hydroxy (quinazolinone) derivative.

  • Causality: The electron-withdrawing nature of the quinazoline nitrogens and the halogen substituents makes the C4 position electron-deficient and prone to nucleophilic attack. Water, although a weak nucleophile, is often present in high enough concentrations during workup to drive this reaction.

  • Troubleshooting Steps:

    • Minimize Contact with Water: Perform aqueous washes quickly and with cold, deionized water.

    • Use Brine Washes: Wash the organic layer with saturated NaCl solution (brine) to remove bulk water.

    • Thorough Drying: Dry the organic layer meticulously with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent removal.

    • Acidify the Aqueous Layer: In some cases, a mildly acidic aqueous wash (e.g., dilute HCl) can suppress hydrolysis by protonating the ring nitrogens, making them less activating for nucleophilic attack. However, this must be compatible with your target compound.

Q2: I'm seeing multiple unknown peaks in my LC-MS analysis after leaving my compound on the benchtop for a few days. What could be the cause?

A2: This suggests potential photodecomposition. Halogenated aromatic systems can be light-sensitive.[3][5] Ambient laboratory light, especially sources with a UV component, can induce degradation over time, leading to a complex mixture of byproducts.

  • Causality: UV energy can excite the molecule, leading to homolytic cleavage of the carbon-halogen bonds or other complex photochemical reactions.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil.

    • Work in Dimmed Light: When handling the compound for extended periods (e.g., weighing, preparing solutions), minimize exposure to direct, bright light.

    • Use UV-Filtered Lighting: If working in a particularly sensitive environment, consider using yellow or UV-filtered light covers in the laboratory.

    • Conduct a Photostability Study: To confirm light sensitivity, perform a controlled photostability test as outlined in the ICH Q1B guidelines.[3][4] (See Protocol 2).

Q3: What are the optimal storage conditions for solid this compound and its solutions?

A3: Proper storage is critical to maintaining the purity and stability of your compound.

  • Solid Storage:

    • Temperature: Store at low temperatures (2-8°C is recommended) to slow the rate of any potential degradation reactions.[6]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.

    • Container: Use a tightly sealed container, preferably amber glass, to protect from light and moisture.[6]

  • Solution Storage:

    • Solvent Choice: Use only high-purity, anhydrous aprotic solvents (e.g., DMF, NMP, acetonitrile, THF).[7][8] Avoid protic solvents like methanol or ethanol for long-term storage as they can act as nucleophiles. Studies have shown that some quinazoline derivatives are unstable in DMSO, showing modifications immediately after preparation, while being stable in ultrapure water for extended periods.[9]

    • Concentration: More concentrated stock solutions are often more stable than highly dilute solutions.[9][10]

    • Temperature & Light: Store solutions frozen (-20°C or -80°C) and protected from light.

Q4: My purification on a standard silica gel column is giving low yields and shows signs of product degradation on the column.

A4: This is a common issue. Standard silica gel is slightly acidic and contains adsorbed water, both of which can promote the hydrolysis of the 4-chloro group during chromatography.

  • Causality: The long contact time with the stationary phase in the presence of even trace amounts of water can lead to significant on-column degradation.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure your mobile phase solvents are of high purity and are anhydrous.

    • Deactivate the Silica: Prepare a slurry of silica gel in your mobile phase containing 1% triethylamine (or another volatile base compatible with your compound) to neutralize acidic sites.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Load the sample and elute it as efficiently as possible.

    • Alternative Purification: Consider alternative purification methods such as recrystallization or chromatography on a less reactive stationary phase like alumina (basic or neutral).

Key Experimental Protocols

Protocol 1: Forced Degradation Study for Liability Identification

A forced degradation (or stress testing) study is essential to identify the potential degradation pathways and intrinsic stability of your molecule.[5] This information is crucial for developing stability-indicating analytical methods.

Objective: To intentionally degrade the this compound derivative under various stress conditions to identify degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: In separate, light-protected vials, subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60-80°C for 2-8 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 30 minutes to 2 hours (this reaction is often rapid).

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 2-8 hours.

    • Thermal Stress (Solution): Heat the stock solution at 60-80°C for up to 48 hours.

    • Thermal Stress (Solid): Store the solid compound at a high temperature (e.g., 80°C) for one week.

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by a high-resolution method like LC-MS/UV. Aim for 5-20% degradation of the parent compound.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and characterize the major degradation peaks.

Protocol 2: Confirmatory Photostability Study (ICH Q1B)

This protocol helps determine if your compound is sensitive to light and if special handling or packaging is required.[3][4]

Objective: To expose the compound (in solid and solution states) to a standardized light source to assess its photostability.

Methodology:

  • Sample Preparation:

    • Solid Sample: Place a thin layer of the solid compound in a chemically inert, transparent container (e.g., a petri dish).

    • Solution Sample: Prepare a solution of the compound in a suitable, photostable solvent (e.g., acetonitrile) in a quartz cuvette or other transparent vessel.

    • Dark Control: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.

  • Exposure Conditions:

    • Place the test and dark control samples in a calibrated photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[3]

    • The light source should be a combination of a cool white fluorescent lamp and a near-UV lamp.[3]

  • Analysis:

    • After exposure, analyze both the light-exposed samples and the dark controls using a validated stability-indicating HPLC method.

    • Compare the purity, peak areas, and the presence of any new degradation products. A significant change in the light-exposed sample compared to the dark control indicates photolability.

Below is a workflow diagram for conducting a photostability study.

PhotostabilityWorkflow cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis A Prepare Solid & Solution Samples B Prepare Dark Controls (Wrap in Foil) C Place Samples in Photostability Chamber A->C B->C D Expose to ≥ 1.2M lux-hr & ≥ 200 W-hr/m² UV C->D E Analyze Exposed & Dark Samples via HPLC/LC-MS D->E F Compare Chromatograms E->F G Assess Purity & Degradants F->G

Caption: Workflow for a confirmatory photostability study.

Data Summary: Solvent Compatibility

The choice of solvent is critical for both reaction and storage. The following table summarizes the suitability of common laboratory solvents for handling this compound derivatives.

Solvent CategoryExamplesSuitability for Storage/ReactionRationale & Key Considerations
Aprotic Polar DMF, DMAc, NMP, AcetonitrileExcellent (if anhydrous)Solubilizes the compound well without providing a nucleophilic proton. Must use anhydrous grade to prevent hydrolysis.[8]
Aprotic Ethereal THF, 2-MeTHF, DioxaneGood (if anhydrous)Generally compatible. Peroxide formation in aged ethers can be a concern for some reactions.
Aprotic Halogenated Dichloromethane (DCM), ChloroformFair to Good Suitable for short-term use (e.g., extractions). Can contain acidic impurities that may promote degradation.
Aprotic Non-polar Toluene, HexanesFair Low solubility is often a limiting factor. Suitable as co-solvents in chromatography.
Protic Water, Methanol, EthanolPoor (Avoid for storage) Highly likely to cause degradation via nucleophilic attack (hydrolysis or alcoholysis) on the C4-Cl bond.
Other DMSOUse with Caution While a good solvent, some studies report instability of quinazoline derivatives in DMSO over time.[9] Recommended for immediate use only.

References

  • Connolly, D.J., Cusack, D., O'Sullivan, T.P., & Guiry, P.J. (2005). Synthesis of Quinazolinones and Quinazolines. Tetrahedron.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Bakavoli, M., Nikpour, M., & Rahimizadeh, M. (Year). Synthesis of 4-chloroquinazolines. Journal of Receptors and Signal Transduction.
  • Baig, M.F., et al. (2012). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. [Link]
  • Patel, K., et al. (2021). Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. MDPI. [Link]
  • Roge, A.B., Tarte, P.S., Kumare, M.M., Shendarkar, G.R., & Vadvalkar, S.M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
  • Singh, B., et al. (2003).
  • Various Authors. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC - PubMed Central. [Link]
  • Various Authors. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science. [Link]
  • Various Authors. (Year). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Halo-Quinazoline Reactivity: A Comparative Analysis of 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Quest for Synthetic Precision

The quinazoline core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics, including kinase inhibitors like gefitinib and erlotinib.[1][2] The efficacy of these molecules is intrinsically linked to the precise arrangement of substituents around the heterocyclic framework. Consequently, the ability to selectively functionalize specific positions on a polysubstituted quinazoline is of paramount importance in drug discovery and development.

This guide provides an in-depth comparison of the reactivity of 7-Bromo-4,6-dichloroquinazoline against other key halo-quinazolines. We will move beyond simple protocol recitation to explore the underlying electronic principles that govern their reactivity. By understanding the causal factors behind regioselectivity in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, researchers can harness these substrates as versatile platforms for building molecular complexity with surgical precision. This guide is designed for the laboratory scientist, offering both theoretical insights and actionable experimental data to inform synthetic strategy.

Chapter 1: Fundamental Principles of Reactivity in the Quinazoline Ring

The reactivity of any halo-quinazoline is dictated by the inherent electronic nature of the fused heterocyclic system. The pyrimidine ring, containing two nitrogen atoms, is significantly electron-deficient. This electron deficiency is not uniform across the ring, leading to a predictable hierarchy of reactivity for its halogenated positions.

  • Electronic Activation: The nitrogen atoms strongly withdraw electron density via induction and resonance, rendering the carbon atoms of the pyrimidine ring (C2 and C4) highly electrophilic. The C4 position is particularly activated due to its proximity to the N3 nitrogen, making it the most susceptible site for nucleophilic attack.[3]

  • Leaving Group Ability: In the benzene portion of the scaffold (the carbocyclic ring), halogen reactivity is lower and is primarily influenced by standard leaving group ability (I > Br > Cl > F) and the electronic effects of other substituents.

  • Reaction-Dependent Hierarchy: The preferred site of reaction is not absolute and depends critically on the chosen chemical transformation. SNAr reactions are governed by the electrophilicity of the carbon center, whereas palladium-catalyzed cross-coupling reactions are primarily dictated by the strength of the carbon-halogen bond and the ease of oxidative addition.

Caption: General reactivity hierarchies for halo-quinazolines.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr) - The C4 Position Reigns Supreme

SNAr is a cornerstone reaction for installing amine, ether, and thioether functionalities onto the quinazoline scaffold. The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as the Meisenheimer complex.[4] The stability of this intermediate is the key determinant of the reaction rate.

For nearly all polyhalogenated quinazolines, the C4-chloro group is overwhelmingly the most reactive site for SNAr. This is a direct consequence of the powerful electron-withdrawing effect of the adjacent N3 nitrogen, which effectively stabilizes the negative charge developed in the Meisenheimer complex.[3]

G start Halo-Quinazoline + Nucleophile (Nu:) step1 Step 1: Nucleophilic Attack Rate-Determining Step Formation of Meisenheimer Complex start->step1 step2 { Meisenheimer Intermediate | Resonance Stabilized Anion} step1->step2 step3 Step 2: Elimination Fast Step Restoration of Aromaticity step2->step3 end_node Substituted Quinazoline + Leaving Group (X-) step3->end_node

Caption: The Addition-Elimination mechanism of SNAr reactions.

Comparative Reactivity Data for SNAr

The data below clearly illustrates the exceptional reactivity of the C4 position across various substrates. Even in the presence of other halogens on the carbocyclic ring, substitution occurs selectively at C4 under relatively mild conditions.

SubstrateNucleophileConditionsSite of SubstitutionApprox. YieldReference
This compound BenzylamineEtOH, refluxC4Good (Implied)[5]
2,4-DichloroquinazolineVarious AminesiPr2NEt, Dioxane, 80 °CC460-90%[3]
4-Chloro-6-iodo-2-phenylquinazolineN-MethylanilinesTHF/H2O, MWC470-85%[2]
2,4-Dichloro-6,7-dimethoxyquinazolineAmmoniaN/AC4Good[1]
Experimental Protocol: Selective Amination of this compound at C4

This protocol is a representative procedure for the selective SNAr reaction at the C4 position, leveraging its enhanced electrophilicity. The choice of a mild base and a protic solvent like ethanol is typical for activating the amine nucleophile without promoting side reactions at the less reactive C6-Cl or C7-Br positions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add absolute ethanol to create a suspension with a concentration of approximately 0.1 M.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.2 eq) to the suspension.

  • Base (Optional but Recommended): For amine hydrochlorides or less nucleophilic amines, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the mixture in vacuo.

  • Purification: The crude product is purified by trituration with diethyl ether or by column chromatography on silica gel to afford the 4-amino-7-bromo-6-chloroquinazoline product.

Chapter 3: Palladium-Catalyzed Cross-Coupling - The Power of Orthogonal Reactivity

While SNAr is dominated by electronic activation at C4, palladium-catalyzed cross-coupling reactions are governed by the relative strength of the carbon-halogen bonds. The established reactivity order for oxidative addition to a Pd(0) center is C–I > C–Br > C–OTf > C–Cl.[6][7] This differential reactivity is the key to the synthetic utility of mixed-halide substrates like this compound. It allows for orthogonal or site-selective functionalization, where each halogen can be addressed in a stepwise manner.

For this compound, this hierarchy predicts that the C7-Br bond will react selectively in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, leaving the two chloro substituents at C4 and C6 untouched for subsequent transformations.[8][9]

G cluster_0 Sequential Functionalization Pathway A This compound B Step 1: Suzuki Coupling (Reacts at C7-Br) A->B Pd(0), Ar-B(OH)₂ Base C 7-Aryl-4,6-dichloroquinazoline B->C D Step 2: SNAr (Reacts at C4-Cl) C->D R₂NH, Heat E 4-Amino-7-aryl-6-chloroquinazoline D->E F Step 3: 2nd Cross-Coupling (Reacts at C6-Cl) E->F Pd(0), Coupling Partner Forcing Conditions G Fully Substituted Quinazoline F->G

Caption: Orthogonal synthesis using this compound.

Comparative Reactivity Data for Cross-Coupling

The following table contrasts the site-selectivity observed in cross-coupling reactions. The choice of catalyst and conditions is crucial, but the inherent reactivity of the C-X bond is the dominant factor.

SubstrateReaction TypeConditionsSite of SubstitutionApprox. YieldReference
This compound SuzukiPd catalyst, boronic acid, baseC7 (selectively)Good (Implied)[5]
2,4,7-TrichloroquinazolineSuzukiPd(PPh₃)₄, K₂CO₃, PhB(OH)₂C4 (major), C2 (minor)Low (hydrolysis)[10]
6-Bromo-2,4-dichloroquinazolineAlkynylationPdCl₂(PPh₃)₂, CuIC4 and C6 (3:1 ratio)N/A[10]
2-Chloro-7-bromo-quinolineSuzukiPd(dppf)Cl₂C7Good[11]

This comparison highlights a critical point: while the C4 position is electronically activated, the C-Cl bond is robust. In substrates with mixed halogens, like this compound, the more labile C-Br bond provides a reliable synthetic handle for initial cross-coupling, a feat that is difficult to achieve with a trichloro-substituted analogue due to competing reactions and the inertness of the C-Cl bonds.[10]

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling of this compound

This self-validating protocol is designed for the selective arylation at the C7-bromo position. The use of a robust palladium catalyst and appropriate base allows for efficient coupling at the C-Br bond while leaving the C-Cl bonds intact.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME. The total volume should give a concentration of 0.1-0.2 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction by LC-MS for the consumption of the starting material and formation of the C7-arylated product. Reactions are generally complete in 4-24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 7-aryl-4,6-dichloroquinazoline.

Conclusion: Strategic Selection for Synthetic Success

The reactivity of halo-quinazolines is a nuanced interplay of electronic effects and bond strengths. While the C4 position is the undisputed center for nucleophilic aromatic substitution across a wide range of substrates, the landscape of palladium-catalyzed cross-coupling is more varied and offers greater strategic depth.

This compound emerges as a particularly valuable building block for researchers. Its differentiated halogen atoms provide a blueprint for reliable, sequential, and site-selective functionalization. The C7-bromo position serves as a primary handle for cross-coupling, the C4-chloro for nucleophilic substitution, and the C6-chloro for further diversification under more forcing conditions. This predictable, orthogonal reactivity contrasts sharply with tri-chloro analogues, where achieving selectivity is often problematic.[10] By understanding these fundamental principles, scientists can leverage this compound to streamline the synthesis of complex, polysubstituted quinazolines, accelerating the engine of drug discovery and materials science.

References

  • [No Title Provided] (n.d.). Google Search.
  • Barbosa, M. L. de C., Pinheiro, P. de S. M., da Conceição, R. A., Pires, J. R., Franco, L. S., Sant’Anna, C. M. R., Barreiro, E. J., & Lima, L. M. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5537. MDPI AG.
  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Dar-u Journal of Pharmaceutical Sciences, 22(1), 13. BioMed Central.
  • Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone. (n.d.). Google Patents.
  • Mphahulo, E. T., & Maluleka, M. M. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 26(11), 3376. MDPI AG.
  • Welsh, C. A., Ashenhurst, J. A., & Britton, R. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(12), 3222–3225. American Chemical Society.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Ghorab, M., Al-Said, M., El-Gazzar, A., & Al-Qasoumi, S. (2021). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Future Journal of Pharmaceutical Sciences, 7(1), 1-25.
  • Barros, F. W. A., de Oliveira, B. G., de Oliveira, R. B., & de Oliveira, M. C. F. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 1416–1423. Beilstein-Institut.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2016). ResearchGate.
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  • Munday, R. H., Martin, E., & Tluszcz, J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5772-5794.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024). [No Source Provided].
  • Buchwald-Hartwig Amin
  • Nucleophilic Aromatic Substitution (NAS) | Haloalkanes and Haloarenes | Chemistry | Khan Academy. (2024). YouTube.
  • Pospíšil, J., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 579-585.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. (2022). YouTube.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PubMed Central.

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structure-activity relationship (SAR) studies of 7-Bromo-4,6-dichloroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) Studies of 7-Bromo-4,6-dichloroquinazoline Derivatives as Potential Kinase Inhibitors

This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals interested in the structure-activity relationship (SAR) of this compound derivatives. While comprehensive SAR studies on this specific scaffold are emerging, this document synthesizes data from structurally related quinazoline analogs to provide a predictive framework and guide for future research. We will explore the rationale behind experimental design, detail key protocols, and present comparative data to inform the development of novel kinase inhibitors.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs such as Gefitinib, Erlotinib, and Lapatinib[1]. These small molecules primarily target protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention[2]. The 4-anilinoquinazoline derivatives, in particular, have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1]. The quinazoline ring system mimics the adenine portion of ATP, allowing these inhibitors to competitively bind to the ATP-binding site of kinases[2].

The this compound scaffold offers a unique substitution pattern that can be exploited to achieve enhanced potency and selectivity. The halogens at positions 4, 6, and 7 provide multiple reactive sites for further chemical modification and can influence the compound's electronic properties and binding interactions. This guide will compare the known bioactivity of related bromo- and chloro-substituted quinazolines to extrapolate a foundational SAR for the target scaffold.

Comparative Analysis of Structurally Related Quinazoline Derivatives

While specific data on a series of this compound derivatives is limited, we can infer potential SAR trends by examining related compounds. The following table summarizes the cytotoxic activity of various substituted quinazolines, providing a basis for comparison.

Compound IDStructureTarget Cell Line(s)IC50 (µM)Key Structural Features & SAR InsightsReference
8a 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-oneMCF-7, SW48015.85 (MCF-7), 17.85 (SW480)The 6-bromo substituent is well-tolerated. An aliphatic linker at the 2-position is more potent than an aromatic one.[1][3][1][3][4]
1f & 1g 6,8-dibromo-2-arylquinazolin-4(3H)-one derivativesMCF-7, A549, SKOV3101.4 - 156 (MCF-7)Di-bromo substitution can lead to potent cytotoxicity. The nature of the 2-aryl substituent is critical for activity.[5][5]
WHI-P154 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineU373, U87 (Glioblastoma)Micromolar concentrationsA 4-anilino substitution with a brominated phenyl ring shows significant cytotoxicity.[6][6][7]
4g 4-[2-(5-bromo-1H-3-indolylmethylene)hydrazino]-2,6-dichloroquinazolineNot specifiedNot specifiedA di-chloro substituted quinazoline with a bromo-indole moiety. Highlights the feasibility of complex substitutions.[8]

Key Inferences for this compound SAR:

  • Position 4: The chloro group at C4 is a versatile handle for introducing various amine-containing side chains, a common feature in many potent kinase inhibitors. The nature of the substituent at this position is expected to be a primary determinant of target specificity and potency.

  • Position 6: The chloro group at C6 can contribute to the overall electronic character of the molecule and may be involved in key interactions within the kinase ATP-binding pocket.

  • Position 7: The bromo group at C7 offers another point for modification, potentially through cross-coupling reactions, to explore the deeper regions of the binding site or to modulate physicochemical properties.

Proposed Experimental Workflow for SAR Studies

The following workflow is recommended for a systematic SAR investigation of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization Synthesis Synthesis of This compound Core Derivatization Derivatization at C4 (Nucleophilic Substitution) Synthesis->Derivatization Core Scaffold Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay) Derivatization->Primary_Screening Library of Derivatives Kinase_Panel Kinase Inhibition Profiling (Panel of relevant kinases, e.g., EGFR, VEGFR) Primary_Screening->Kinase_Panel Active Hits Dose_Response Dose-Response & IC50 Determination Kinase_Panel->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis IC50 Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization SAR Insights Lead_Optimization->Derivatization Iterative Design

Caption: Proposed experimental workflow for SAR studies.

Key Experimental Protocols

Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one (A Key Intermediate)

This protocol is adapted from methodologies for similar quinazolinone syntheses[9][10].

Reaction Scheme:

2-Amino-4-bromo-5-chlorobenzoic acid + Formamide → 7-Bromo-6-chloroquinazolin-4(3H)-one

Materials:

  • 2-Amino-4-bromo-5-chlorobenzoic acid

  • Formamide

  • Dimethylformamide (DMF)

  • Absolute ethanol

  • Ethylene glycol monomethyl ether

Procedure:

  • Combine 2-amino-4-bromo-5-chlorobenzoic acid and formamide in a round-bottom flask.

  • Add DMF to dissolve the reactants.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for precipitation.

  • Filter the precipitate and wash with absolute ethanol.

  • Recrystallize the crude product from ethylene glycol monomethyl ether to yield pure 7-bromo-6-chloroquinazolin-4(3H)-one.

Note: The this compound core can then be synthesized from this intermediate via chlorination using reagents such as thionyl chloride or phosphorus oxychloride, a common procedure for converting quinazolinones to 4-chloroquinazolines[11].

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents[1][3][4].

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Predicted Signaling Pathway Inhibition

Based on the activity of known quinazoline derivatives, the this compound scaffold is predicted to inhibit receptor tyrosine kinase signaling pathways, such as the EGFR pathway, which is critical for cancer cell proliferation and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline This compound Derivative Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Predicted inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides a foundational framework for initiating SAR studies by leveraging data from related quinazoline derivatives. The proposed workflow, experimental protocols, and predictive analysis of signaling pathway inhibition are designed to accelerate the discovery of potent and selective drug candidates. Future work should focus on the synthesis of a diverse library of derivatives with substitutions at the C4 position and a thorough evaluation of their biological activity against a panel of cancer cell lines and kinases.

References

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A Researcher's Guide to the In Vitro Biological Evaluation of 7-Bromo-4,6-dichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro biological evaluation of novel 7-Bromo-4,6-dichloroquinazoline analogs. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved anticancer drugs like Gefitinib and Erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR).[1][2] The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold is a well-established method to enhance biological activity and modulate pharmacokinetic properties.[1][3]

This document moves beyond a simple listing of protocols. It is designed to provide the strategic rationale behind the experimental workflow, empowering researchers to conduct a thorough, self-validating investigation into the therapeutic potential of their synthesized compounds. We will proceed from initial broad-spectrum cytotoxicity screening to more focused mechanistic studies, including target engagement and cellular response analysis.

I. Foundational Step: Synthesis of the Core Scaffold

The starting point for this class of analogs is the successful synthesis of the 7-bromo-6-chloro-4(3H)-quinazolinone intermediate. A patented one-step method involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate, which provides an efficient route to this key precursor, avoiding the higher costs and isomeric separation issues associated with older methods.[4] Subsequent modifications at various positions on the quinazoline ring will yield the library of analogs for evaluation.

II. Primary Evaluation: Antiproliferative and Cytotoxicity Screening

The initial and most critical step is to determine the concentration-dependent effect of the novel analogs on cancer cell viability. This primary screen helps identify the most potent compounds and establishes a working concentration range for subsequent, more complex assays.

The Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard for this purpose. It is a colorimetric assay that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of this color, measured spectrophotometrically, is directly proportional to the number of living cells, providing a robust and quantifiable measure of cytotoxicity.

Experimental Workflow: From Screening to Mechanistic Studies

The following diagram outlines the logical progression of experiments for evaluating a new library of quinazoline analogs.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (MoA) Studies cluster_2 Phase 3: Lead Candidate Validation start Library of Novel This compound Analogs mtt MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) start->mtt data1 Determine IC50 Values Identify Hit Compounds mtt->data1 apoptosis Apoptosis Assays (Annexin V/PI Staining) data1->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) data1->cell_cycle kinase Target-Based Kinase Assay (e.g., EGFR Inhibition) data1->kinase western Western Blot Analysis (Pathway Protein Expression) apoptosis->western cell_cycle->western kinase->western lead Selection of Lead Candidate(s) for Further Development western->lead

Caption: Experimental workflow for in vitro evaluation of quinazoline analogs.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing the cytotoxicity of quinazoline derivatives.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer, HeLa for cervical cancer).[1][6][8]

  • A non-cancerous cell line (e.g., MRC-5) to assess selectivity.[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well microtiter plates.

  • Test compound stock solutions (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[7]

  • DMSO (for formazan solubilization).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO, at the same final concentration as the highest compound dose) and a positive control (e.g., Doxorubicin or Erlotinib).[1][8]

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells will metabolize the MTT into visible purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

III. Secondary Evaluation: Elucidating the Mechanism of Action

Once "hit" compounds with potent cytotoxic activity are identified, the next phase is to understand how they kill cancer cells. This involves investigating their impact on specific cellular pathways.

A. Target Engagement: Kinase Inhibition Assays

Rationale: The quinazoline scaffold is a well-known "privileged structure" for targeting the ATP-binding site of kinases, particularly EGFR.[9] Dysregulation of the EGFR signaling pathway is a major driver in many cancers.[5] Therefore, directly assessing the inhibitory activity of the analogs against key kinases like EGFR is a logical and critical step.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Quinazoline This compound Analog (Inhibitor) Quinazoline->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Growth PI3K->Proliferation RAS->Proliferation

Caption: Simplified EGFR signaling pathway and the site of quinazoline inhibition.

A standard method to assess this is through in vitro kinase assays, which can be performed using various formats (e.g., radiometric or luminescence-based). These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the target kinase. The reduction in this signal in the presence of the test compound indicates inhibitory activity.

B. Cellular Mechanisms: Apoptosis and Cell Cycle Analysis

Rationale: Many effective chemotherapy agents function by disrupting the cell cycle or inducing apoptosis (programmed cell death).[1] Analyzing these cellular events provides invaluable insight into the compound's mechanism of action.

  • Cell Cycle Analysis: This determines if the compounds cause cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M).[10] Such an arrest prevents cell division and can trigger apoptosis. This is typically analyzed by staining DNA with a fluorescent dye (like Propidium Iodide) and measuring the DNA content per cell using flow cytometry.

  • Apoptosis Induction: The Annexin V/Propidium Iodide (PI) assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. Flow cytometry analysis of cells stained with both can distinguish between viable, early apoptotic, late apoptotic, and necrotic populations.[11]

Cell_Cycle G1 G1 (Growth) S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 (Growth) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1 Arrest1 G1 Arrest (Checkpoint) Arrest1->S Arrest2 G2/M Arrest (Checkpoint) Arrest2->M

Caption: The cell cycle, indicating potential arrest points for anticancer agents.

IV. Comparative Data Analysis

To facilitate a clear comparison between analogs, all quantitative data should be summarized in a structured table. This allows for the rapid identification of structure-activity relationships (SAR), where specific chemical modifications can be correlated with changes in biological potency.

Table 1: Comparative Anticancer Activity of Hypothetical Analogs

Compound IDModificationIC₅₀ (µM) vs. MCF-7[1][8]IC₅₀ (µM) vs. SW480[1][8]IC₅₀ (µM) vs. MRC-5 (Normal Cells)[8]Selectivity Index (SI)¹
Analog-1 R = -CH₃25.5 ± 2.130.2 ± 3.5>100>3.9
Analog-2 R = -OCH₃18.9 ± 1.822.5 ± 2.995.1 ± 7.35.0
Analog-3 R = -Cl8.7 ± 0.911.4 ± 1.388.2 ± 6.510.1
Erlotinib (Standard)9.9 ± 0.14[1]N/AN/AN/A
Doxorubicin (Standard)0.8 ± 0.051.2 ± 0.11.5 ± 0.21.9

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (e.g., MCF-7). A higher SI indicates greater selectivity for cancer cells.

V. Optional Screening: Antimicrobial Activity

While the primary focus is often anticancer activity, quinazoline and related quinoline scaffolds have also demonstrated antimicrobial properties.[4][12] A simple yet effective method for preliminary screening is the agar-diffusion (cup plate) method.[13]

Brief Protocol: Agar-Diffusion Method

  • Prepare nutrient agar plates seeded with a specific bacterial strain (e.g., S. aureus or E. coli).

  • Create small wells (cups) in the agar.

  • Add a standardized concentration of the test compound solution into each well.

  • Incubate the plates for 24 hours at 37°C.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger diameter indicates greater antibacterial activity.

VI. Conclusion

This guide outlines a logical and robust strategy for the in vitro biological evaluation of novel this compound analogs. By progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can effectively characterize their compounds, identify potent and selective lead candidates, and build a strong data package for further preclinical development. The emphasis on understanding the "why" behind each experimental choice ensures a scientifically rigorous investigation into the therapeutic potential of this promising class of molecules.

References

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry.
  • Chaudhary, M., et al. (2021). 4-Bromo 4'-chloro pyrazoline analog of curcumin augmented anticancer activity against Human cervical cancer, HeLa cells: In-silico guided analysis, synthesis and in-vitro cytotoxicity. Journal of Biomolecular Structure and Dynamics.
  • Al-Suwaidan, I. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules.
  • Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • ResearchGate. (2024). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • ResearchGate. (n.d.). The effect of compounds 7, 11, 12, 15, 19, 22, 26 and 28 on cell cycle....
  • Fatima, G. N., et al. (2021). Synthesis and Antimicrobial Activity of Some Novel 7-Chloro-4-aminoquinoline Derivatives. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay.
  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • MDPI. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
  • Abuelizz, H. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal.
  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society.
  • Bissy, W. A., et al. (2020). Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. Nutrients.
  • Journal of Medicinal Chemistry. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure.
  • PubMed. (2019). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity.
  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • MDPI. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
  • Hassani, M., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences.

Sources

A Comparative Guide to Kinase Selectivity Profiling of Inhibitors Derived from the 7-Bromo-4,6-dichloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The quinazoline scaffold, a privileged heterocyclic motif, has given rise to a multitude of potent kinase inhibitors, including several FDA-approved drugs. This guide provides an in-depth technical comparison of the kinase selectivity profiles of inhibitors derived from the 7-Bromo-4,6-dichloroquinazoline backbone and its analogs, juxtaposed with established clinical alternatives. We will delve into the causality behind experimental choices for profiling kinase selectivity and provide detailed, self-validating protocols for key methodologies.

The Quinazoline Scaffold: A Foundation for Potent Kinase Inhibition

The 4-anilinoquinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) family.[1][2] Modifications to this core structure, such as the introduction of bromo and chloro substituents at the 7 and 6 positions, respectively, can significantly influence the inhibitor's potency and selectivity. The synthesis of the key intermediate, 7-bromo-6-chloro-4(3H)-quinazolinone, can be achieved through a one-step reaction from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate, providing a versatile starting point for the development of a diverse library of inhibitors.[3]

Understanding Kinase Selectivity: The Key to Efficacy and Safety

The human kinome comprises over 500 kinases, many of which share structural homology in their ATP-binding pockets.[4] Consequently, achieving high selectivity for the intended kinase target is a critical challenge in drug development. Poor selectivity can lead to off-target effects and associated toxicities. Kinase selectivity profiling is therefore an indispensable tool for characterizing novel inhibitors and understanding their therapeutic potential and possible liabilities.

A common metric used to quantify selectivity is the Selectivity Score (S-score) , which represents the fraction of kinases in a given panel that are inhibited above a certain threshold at a specific inhibitor concentration. A lower S-score indicates higher selectivity.

Comparative Kinase Selectivity Profiles

While comprehensive kinome-wide profiling data for a large panel of inhibitors derived directly from this compound is not extensively available in the public domain, we can draw valuable insights from closely related quinazoline-based inhibitors and compare them to established drugs.

Here, we present a comparative analysis of a highly selective macrocyclic quinazoline-based EGFR inhibitor, Compound 3f , against the first-generation EGFR inhibitors Gefitinib and Erlotinib , and the multi-kinase inhibitor Sorafenib .

InhibitorPrimary Target(s)Selectivity ProfileSelectivity Score (S-score)
Compound 3f (Macrocyclic Quinazoline)EGFR (mutant-selective)Highly selective for Del19 and L858R EGFR mutants over wild-type EGFR and the broader kinome.[4]S35(1µM) = 0.026 (against 468 kinases)[4]
Gefitinib EGFRPrimarily targets EGFR.[5]Generally considered selective for EGFR, but broader kinome scan data is less publicly available for direct S-score comparison.
Erlotinib EGFRPrimarily targets EGFR.[6]Similar selectivity profile to Gefitinib.[1][7]
Sorafenib VEGFR, PDGFR, RAF kinasesMulti-kinase inhibitor with a broad target profile.[8][9]Significantly less selective than EGFR-targeted inhibitors.

Compound 3f , a macrocyclic derivative of the quinazoline scaffold, demonstrates exceptional selectivity for mutant forms of EGFR (Del19 and L858R) over the wild-type enzyme.[4] A KINOMEscan™ screen against 468 kinases at a concentration of 1 µM revealed a remarkable selectivity score (S35) of 0.026, indicating that it inhibits very few off-target kinases.[4] This high degree of selectivity is a promising feature for minimizing side effects often associated with wild-type EGFR inhibition, such as skin rash and diarrhea.

In contrast, Gefitinib and Erlotinib , both first-generation 4-anilinoquinazoline-based EGFR inhibitors, are known to be relatively selective for EGFR but also inhibit the wild-type receptor, leading to the characteristic side effects observed in the clinic.[7][10] While they are effective in EGFR-mutated non-small cell lung cancer (NSCLC), their application can be limited by these toxicities.[1][11]

Sorafenib , on the other hand, is a multi-kinase inhibitor designed to target several key signaling pathways involved in tumor growth and angiogenesis, including VEGFR, PDGFR, and RAF kinases.[8][9] Its broad activity profile is therapeutically beneficial in certain cancers like renal cell carcinoma and hepatocellular carcinoma, but it also contributes to a wider range of off-target effects.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the methodologies for its assessment, the following diagrams illustrate the EGFR signaling pathway and a general workflow for kinase selectivity profiling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P-EGFR EGFR (Activated) EGFR->P-EGFR Autophosphorylation RAS RAS P-EGFR->RAS PI3K PI3K P-EGFR->PI3K Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->P-EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Gene Expression (Proliferation, Survival)

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Kinase_Profiling_Workflow Compound_Library Quinazoline Inhibitor Library Assay_Plate Assay Plate Preparation (Inhibitor + Kinase) Compound_Library->Assay_Plate Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay_Plate Detection_Reagent Addition of Detection Reagents (e.g., ATP, Substrate, Labeled Tracer) Assay_Plate->Detection_Reagent Signal_Measurement Signal Measurement (Luminescence, Fluorescence, etc.) Detection_Reagent->Signal_Measurement Data_Analysis Data Analysis (IC50, % Inhibition, S-score) Signal_Measurement->Data_Analysis Selectivity_Profile Kinase Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General Workflow for Kinase Selectivity Profiling.

Experimental Protocols for Kinase Selectivity Profiling

The choice of assay platform for kinase selectivity profiling is critical and depends on the specific research question, throughput requirements, and the nature of the inhibitors being tested. Below are detailed protocols for three widely used and robust platforms.

KINOMEscan™ Competition Binding Assay (Eurofins DiscoverX)

This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. This method is ATP-independent, allowing for the determination of true equilibrium binding constants (Kd).[6][12][13]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize test compounds in 100% DMSO to create a 100X stock solution (e.g., 1 mM).

  • Assay Plate Preparation: In a suitable microplate, add the test compound to the kinase-tagged beads and the immobilized ligand.

  • Competition Binding: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase.

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Elution and Quantification: Elute the bound kinase from the beads and quantify the amount of kinase-associated DNA tag using qPCR.

  • Data Analysis: The amount of kinase captured is inversely proportional to the affinity of the test compound. Results are typically reported as percent of control (%Ctrl), where the DMSO control represents 100% kinase binding. A lower %Ctrl value indicates stronger binding of the inhibitor. The Selectivity Score (S-score) is calculated based on the number of kinases that show inhibition above a certain threshold (e.g., S(35) for kinases with <35% of control).[14][15]

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the binding of a fluorescently labeled, ATP-competitive tracer to a kinase.[16][17] An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[19]

    • Prepare serial dilutions of the test compound in the kinase buffer.

    • Prepare a solution containing the kinase and a europium (Eu)-labeled anti-tag antibody.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the test compound dilution to the assay wells.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the emission ratio indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

ADP-Glo™ Kinase Assay (Promega)

This is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[8] It is a universal assay applicable to virtually any kinase. The assay is performed in two steps: first, the remaining ATP is depleted, and second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction.

Step-by-Step Methodology for IC50 Determination (96-well plate):

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the inhibitor in 1X kinase reaction buffer.

    • In a 96-well plate, add 10 µL of the kinase and substrate mixture to each well.

    • Add 10 µL of the inhibitor dilutions to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal indicates inhibition of the kinase. Plot the luminescence against the inhibitor concentration to calculate the IC50 value.

Conclusion

The this compound scaffold and its derivatives represent a promising class of kinase inhibitors. As demonstrated by the highly selective macrocyclic quinazoline inhibitor Compound 3f , strategic modifications to the quinazoline core can lead to compounds with exceptional selectivity profiles, a key attribute for developing safer and more effective targeted therapies.

This guide has provided a framework for understanding and comparing the kinase selectivity of these novel inhibitors against established drugs like Gefitinib, Erlotinib, and Sorafenib. The detailed experimental protocols for leading kinase profiling platforms offer researchers the necessary tools to rigorously characterize their compounds. By employing these methodologies, drug discovery professionals can make more informed decisions, ultimately accelerating the development of the next generation of precision medicines.

References

  • Langer, T., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 238, 114458. [Link]
  • Maheswari, E., et al. (2020). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research, 151(5), 459-466. [Link]
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  • Hsieh, H. P., et al. (2017). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 8(2), 2596–2612. [Link]
  • Gouda, M. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Journal of the Iranian Chemical Society. [Link]
  • Su, S., et al. (2019). Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations. Journal of Thoracic Disease, 11(11), 4645–4655. [Link]
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  • ResearchGate. (2016).
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  • BMG LABTECH. (2022). Promega ADP-Glo kinase assay. [Link]
  • Drewry, D. H., et al. (2020). Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1437–1444. [Link]
  • Wang, C. C., et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Oncotarget, 9(4), 5003–5014. [Link]
  • Drewry, D. H., et al. (2020). Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1437–1444. [Link]
  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Technology Networks. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]
  • PharmGKB. Sorafenib Pharmacodynamics. [Link]
  • Mellema, W. W., et al. (2019). A Comparative Analysis of EGFR Inhibition: 4-Methyl Erlotinib vs. Gefitinib. Journal of Medicinal Chemistry, 62(17), 7869-7880.
  • Mellema, W. W., et al. (2019). A Comparative Analysis of EGFR Inhibition: 4-Methyl Erlotinib vs. Gefitinib. Journal of Medicinal Chemistry, 62(17), 7869-7880.
  • Mellema, W. W., et al. (2019). A Comparative Analysis of EGFR Inhibition: 4-Methyl Erlotinib vs. Gefitinib. Journal of Medicinal Chemistry, 62(17), 7869-7880.
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comparing the anticancer activity of different 7-Bromo-4,6-dichloroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2][3] Its rigid, bicyclic structure provides an excellent framework for designing molecules that can selectively interact with key biological targets. The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval and are now integral components of treatment regimens for specific cancer types, primarily those driven by aberrant signaling from the epidermal growth factor receptor (EGFR).[1][2][4]

This guide provides a comparative analysis of the anticancer activity of a specific class of these compounds: 6-bromo quinazoline derivatives. The introduction of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to significantly influence the biological activity of these molecules, often enhancing their anticancer effects.[2][5] We will delve into the synthesis of these compounds, present comparative experimental data on their cytotoxic effects against various cancer cell lines, and discuss their potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of molecules.

Synthetic Strategies for 6-Bromo Quinazoline Derivatives

The synthesis of 6-bromo quinazoline derivatives typically begins with a halogenated anthranilic acid precursor. A common and effective route involves the reaction of 5-bromoanthranilic acid with various reagents to construct the quinazoline core, followed by further modifications to introduce diversity at different positions of the scaffold. A representative synthetic scheme for a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives is outlined below.[2][5]

General Synthetic Protocol[2][5]
  • Formation of the Benzoxazinone Intermediate: 5-Bromoanthranilic acid is reacted with an acylating agent, such as acetic anhydride, to form the corresponding benzoxazinone. This step activates the carboxyl group and sets the stage for the subsequent cyclization.

  • Reaction with an Amine: The benzoxazinone intermediate is then treated with an appropriate amine (e.g., aniline) to yield an N-substituted anthranilamide.

  • Cyclization to form the Quinazolinone Core: The anthranilamide is cyclized, often by heating with a suitable reagent like phenyl isothiocyanate, to form the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one core structure. The isothiocyanate provides the carbon atom for the 2-position and the sulfur atom for the mercapto group.

  • Derivatization at the 2-position: The thiol group at the 2-position is a versatile handle for introducing a wide range of substituents. This is typically achieved by S-alkylation or S-arylation reactions with various alkyl or benzyl halides in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. This step is crucial for generating a library of diverse derivatives for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2-3: Quinazolinone Core Synthesis cluster_2 Step 4: Derivatization A 5-Bromoanthranilic Acid B Benzoxazinone Intermediate A->B Acetic Anhydride C N-substituted Anthranilamide B->C Amine (e.g., Aniline) D 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one C->D Phenyl Isothiocyanate, Heat E Diverse 6-Bromo Quinazoline Derivatives D->E Alkyl/Benzyl Halides, K2CO3, DMF

A generalized workflow for the synthesis of 6-bromo quinazoline derivatives.

Comparative Anticancer Activity

The anticancer potential of newly synthesized compounds is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A study on a series of 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivatives revealed significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and colon adenocarcinoma (SW480) cell lines.[2][5] The results, summarized in the table below, provide valuable insights into the structure-activity relationships of these compounds.

CompoundR Group at 2-thio positionIC50 (µM) vs. MCF-7[5]IC50 (µM) vs. SW480[5]
8a Ethyl15.85 ± 3.3217.85 ± 0.92
8b Propyl35.14 ± 6.8763.15 ± 1.63
8c Benzyl59.15 ± 5.7372.45 ± 2.90
Erlotinib (Standard)9.9 ± 0.14Not Reported
Cisplatin (Standard)12.3 ± 0.8210.1 ± 0.45
Structure-Activity Relationship (SAR) Insights

The data clearly indicates that the nature of the substituent at the 2-thio position plays a critical role in the cytotoxic activity of these 6-bromo quinazoline derivatives.[2][5]

  • Aliphatic vs. Aromatic Substituents: Compounds with short aliphatic chains (e.g., ethyl in compound 8a ) at the 2-thio position exhibited significantly higher potency compared to those with aromatic substituents (e.g., benzyl in compound 8c ).[5] This suggests that a less bulky and more flexible side chain at this position may be favorable for interaction with the biological target.

  • Alkyl Chain Length: An increase in the length of the alkyl chain from ethyl (8a ) to propyl (8b ) resulted in a decrease in activity against both MCF-7 and SW480 cell lines.[5] This highlights the sensitivity of the target's binding pocket to the size and conformation of the substituent.

  • Selectivity: Interestingly, compound 8a showed better potency against the MCF-7 cell line compared to the standard drug erlotinib.[5] Furthermore, the cytotoxic effects on normal cell lines (MRC-5) were significantly lower, with an IC50 value of 84.20 ± 1.72 µM for compound 8a , indicating a degree of selectivity for cancer cells over normal cells.[2][5]

Mechanism of Action: Targeting EGFR Signaling

The quinazoline scaffold is a well-established pharmacophore for inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[1][4][6] EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[8] Molecular docking and simulation studies on 6-bromo quinazoline derivatives have suggested that they can effectively bind to the active site of EGFR.[2][5]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline 6-Bromo Quinazoline Derivative Quinazoline->EGFR Inhibition

Inhibition of the EGFR signaling pathway by 6-bromo quinazoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is essential to follow standardized experimental protocols. Below is a detailed methodology for the MTT cytotoxicity assay, a cornerstone technique in the in vitro evaluation of anticancer compounds.

MTT Cytotoxicity Assay Protocol

This protocol is adapted from standard procedures used for assessing the antiproliferative effects of chemical compounds on cancer cell lines.[5][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • Test compounds (6-bromo quinazoline derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or erlotinib).

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the doubling time of the specific cell line.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The 6-bromo quinazoline scaffold represents a promising framework for the development of novel anticancer agents. The available data demonstrates that strategic modifications, particularly at the 2-position, can lead to compounds with potent and selective cytotoxic activity against various cancer cell lines. The likely mechanism of action involves the inhibition of key signaling pathways such as the EGFR pathway, which is a validated target in oncology. The structure-activity relationships discussed in this guide provide a rational basis for the future design and optimization of more effective 6-bromo quinazoline derivatives. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of these compounds.

References

  • Royal Society of Chemistry.
  • National Center for Biotechnology Information.
  • ResearchGate. (PDF)
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  • PubMed. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [Link]
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7-Bromo-4,6-dichloroquinazoline: A Critical Evaluation of a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, offering a fertile ground for the generation of diverse and potent compound libraries. The quinazoline core is a quintessential example of such a scaffold, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2] This guide provides an in-depth technical validation of a specific, highly functionalized quinazoline analog: 7-Bromo-4,6-dichloroquinazoline . We will explore its synthetic viability, delve into its potential as a superior scaffold for kinase inhibitors, and provide a comparative analysis against established alternatives, supported by experimental data and detailed protocols.

The Quinazoline Scaffold: A Foundation of Success in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has proven to be an exceptionally versatile scaffold in medicinal chemistry.[3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] In the realm of oncology, the 4-anilinoquinazoline substitution pattern has been particularly fruitful, leading to the development of several blockbuster epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib.[1]

The success of the quinazoline scaffold lies in its ability to mimic the adenine hinge-binding motif of ATP, allowing for competitive inhibition at the kinase active site. The nitrogen atoms at positions 1 and 3 are crucial for forming key hydrogen bond interactions with the hinge region of the kinase domain.[1] Furthermore, the scaffold's rigid structure and multiple points for substitution allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound: A Versatile Starting Point

The strategic placement of three halogen atoms on the quinazoline core makes this compound a highly attractive starting material for medicinal chemists. The differential reactivity of the chloro groups at the 4- and 6-positions, along with the bromo group at the 7-position, allows for selective and sequential derivatization, enabling the exploration of a vast chemical space.

A plausible and efficient synthesis of this scaffold begins with the formation of the quinazolinone precursor, followed by a chlorination step. A one-step method for the synthesis of the key intermediate, 7-bromo-6-chloro-4(3H)-quinazolinone, has been reported, starting from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.[5] The subsequent conversion to the target dichloroquinazoline can be achieved through a standard chlorination reaction.

Synthesis_Workflow A 2,4-Dibromo-5-chlorobenzoic Acid C 7-Bromo-6-chloro-4(3H)-quinazolinone A->C One-pot Reaction B Formamidine Acetate B->C E This compound C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->E

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol:

Step 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone [5]

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid, a catalytic amount of cuprous bromide and sodium iodide, an inorganic base such as sodium hydroxide, and formamidine acetate in a suitable solvent like acetonitrile.

  • Heat the mixture under reflux with stirring for 18-20 hours.

  • Upon completion of the reaction, cool the mixture and perform an appropriate work-up to isolate the 7-bromo-6-chloro-4(3H)-quinazolinone product.

Step 2: Synthesis of this compound

  • Treat the 7-bromo-6-chloro-4(3H)-quinazolinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), optionally in the presence of a catalyst like dimethylformamide (DMF).

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, carefully quench the reaction mixture and extract the product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

The Privileged Nature of the 7-Bromo-4,6-dichloro Substitution Pattern

The specific halogenation pattern of this scaffold is not arbitrary. Each halogen atom is strategically placed to enhance the molecule's potential as a kinase inhibitor.

  • 4-Chloro Group: This is the most reactive site, readily undergoing nucleophilic aromatic substitution. This allows for the facile introduction of various aniline derivatives, which are crucial for targeting the ATP-binding site of kinases and establishing key interactions that determine potency and selectivity.[1]

  • 6-Chloro and 7-Bromo Groups: Halogen atoms at these positions can significantly influence the electronic properties of the quinazoline ring and provide additional points for interaction within the kinase active site. They can also serve as handles for further diversification through cross-coupling reactions, allowing for the exploration of deeper pockets within the binding site and the optimization of pharmacokinetic properties. Studies have shown that the presence of a halogen atom at the 6-position of the quinazoline ring can improve anticancer effects.[4]

Comparative Analysis: this compound vs. Alternative Scaffolds

To validate the potential of the this compound scaffold, we will compare the biological activity of its derivatives against those of established alternative scaffolds in kinase inhibition. While direct experimental data for derivatives of this specific scaffold is limited in the public domain, we can draw strong inferences from closely related 6-bromo-quinazoline analogs.

Target Focus: Epidermal Growth Factor Receptor (EGFR)

EGFR is a well-validated target in oncology, and as mentioned, the quinazoline scaffold has a proven track record in developing potent EGFR inhibitors.[1]

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation Quinazoline_Inhibitor Quinazoline-based Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Performance Data: A Comparative Overview

The following tables summarize the IC₅₀ values of kinase inhibitors based on the quinazoline scaffold and two common alternative scaffolds: pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine.

Table 1: Comparison of Quinazoline-based Kinase Inhibitors

Compound IDScaffoldTarget(s)IC₅₀ (µM)Cell LineReference
8a 6-Bromo-quinazolineCytotoxicity15.85MCF-7[4]
Erlotinib QuinazolineEGFR9.9MCF-7[4]
7i 6-Arylureido-quinazolineEGFR0.017-[2]
Gefitinib QuinazolineEGFR0.025-[2]

Table 2: Comparison with Alternative Scaffolds

Compound IDScaffoldTargetIC₅₀ (µM)Reference
16 Pyrazolo[3,4-d]pyrimidineEGFR0.034[6]
12b Pyrazolo[3,4-d]pyrimidineVEGFR-20.041[7]
5k Pyrrolo[2,3-d]pyrimidineEGFR0.079[8]
12i Pyrrolo[2,3-d]pyrimidineEGFR (T790M)0.00021[3]

Analysis of Comparative Data:

The data indicates that the quinazoline scaffold is highly competitive. Compound 8a , a 6-bromo-quinazoline derivative, demonstrates potent cytotoxicity against the MCF-7 breast cancer cell line, even outperforming the approved drug Erlotinib in this specific assay.[4] Furthermore, the highly derivatized quinazoline 7i shows a very low nanomolar IC₅₀ against EGFR, comparable to Gefitinib.[2]

When compared to alternative scaffolds, the pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores also yield highly potent kinase inhibitors, with some derivatives exhibiting picomolar to low nanomolar IC₅₀ values.[3][6] This highlights the competitive landscape of kinase inhibitor design. However, the extensive clinical validation and proven drug-like properties of the quinazoline scaffold provide a strong foundation for further development. The this compound scaffold, with its multiple points for strategic derivatization, offers the potential to fine-tune activity and selectivity to a degree that may surpass these alternatives.

Experimental Protocols for Scaffold Validation

To empirically validate the potential of derivatives from the this compound scaffold, a series of in vitro assays are essential. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR.

Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Step1 Step2 Incubate Kinase, Substrate, and Test Compound Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Stop Reaction and Detect Signal (e.g., Luminescence) Step3->Step4 Step5 Data Analysis: Calculate IC50 Step4->Step5 End End Step5->End

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human EGFR), a suitable substrate peptide, ATP, and serial dilutions of the test compound in an appropriate assay buffer.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase and substrate to each well. Then, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Initiate the reaction by adding ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. For luminescent assays (e.g., ADP-Glo™), this involves adding a reagent that converts the ADP produced into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, a human lung cancer cell line with an EGFR mutation) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising, albeit underexplored, platform for the development of next-generation kinase inhibitors. Its synthetic accessibility and multiple, differentially reactive handles for substitution provide a powerful tool for medicinal chemists to generate diverse and potent compound libraries. While direct biological data for this specific scaffold is emerging, the strong performance of closely related 6-bromo-quinazoline derivatives in both enzymatic and cellular assays provides a compelling validation of its potential.

The comparative analysis with alternative scaffolds such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines demonstrates that while the field is competitive, the quinazoline core remains a "privileged" and highly viable starting point. The strategic halogenation pattern of this compound offers unique opportunities to optimize binding interactions and pharmacokinetic properties, potentially leading to inhibitors with superior potency, selectivity, and clinical profiles.

Future research should focus on the systematic derivatization of this scaffold and the comprehensive biological evaluation of the resulting compounds against a panel of relevant kinases and cancer cell lines. The detailed protocols provided in this guide offer a robust framework for such investigations. It is with high confidence that we predict the exploration of the this compound scaffold will yield novel and impactful contributions to the field of targeted cancer therapy.

References

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125.
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Google Patents.
  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 686582.
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(15), 5865.
  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2469-2487.
  • El-Naggar, M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Journal of the Iranian Chemical Society, 20(11), 2939-2956.
  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
  • Raffa, D., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(23), 8577.

Sources

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors synthesized from the 7-Bromo-4,6-dichloroquinazoline scaffold. We will explore the significance of this chemical starting point, analyze the selectivity of resulting inhibitors, and provide detailed experimental protocols for assessing kinase inhibitor specificity, offering a comprehensive resource for researchers in drug discovery and chemical biology.

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[2][3] Small molecule kinase inhibitors have revolutionized cancer treatment, with over 80 agents approved by the FDA.[4] Many of these successful drugs, including gefitinib, erlotinib, and lapatinib, are built upon the quinazoline core structure.[2][5]

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While targeting a specific disease-driving kinase is the primary goal, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7][8] Understanding an inhibitor's cross-reactivity—its propensity to bind to kinases other than its intended target—is therefore a critical step in drug development.[1][9]

The this compound scaffold serves as a versatile and powerful starting point for synthesizing potent kinase inhibitors. Its specific halogenation pattern provides key reactive sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize both potency and selectivity. This guide will focus on derivatives of this scaffold, comparing their performance and illustrating the methodologies used to characterize them.

The Quinazoline Scaffold: A Privileged Structure for Kinase Inhibition

The 4-anilinoquinazoline framework is a well-established pharmacophore for ATP-competitive kinase inhibitors.[10][11][12] These molecules mimic the adenine portion of ATP, inserting into the nucleotide-binding pocket of the kinase. The quinazoline ring system typically forms crucial hydrogen bonds with the "hinge" region of the kinase, a conserved motif connecting the N- and C-lobes of the catalytic domain.[11] Variations on the aniline ring and substitutions on the quinazoline core allow for fine-tuning of the inhibitor's affinity and selectivity for different kinases.[5][13][14]

The specific starting material, this compound, offers distinct advantages for chemical synthesis. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, providing a straightforward attachment point for various aniline derivatives. The bromine at the 7-position and chlorine at the 6-position offer additional handles for further modification to explore interactions with solvent-exposed regions or allosteric pockets, which can significantly enhance selectivity.[13][15]

Comparative Cross-Reactivity Analysis: Case Studies

While specific cross-reactivity data for a wide panel of inhibitors derived directly from this compound is not consolidated in single public sources, we can analyze the profiles of well-known 4-anilinoquinazoline inhibitors like Lapatinib and Erlotinib, which share this core structure, to understand the principles of their selectivity.

Lapatinib (Tykerb®) is a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[16][17] Its approval for HER2-positive breast cancer underscores the success of this inhibitor class.[16]

Erlotinib (Tarceva®) is primarily an EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[18][19] Its selectivity for EGFR is crucial for its therapeutic window.

The selectivity of these drugs is not absolute. Off-target activities have been identified and are a subject of ongoing research, as they can contribute to both adverse effects and potential new therapeutic applications.[6][7][20] For example, Erlotinib has been shown to have off-target effects on JAK2 and STK10, which may contribute to its efficacy in certain leukemias and also to skin-related side effects.[6][7]

Inhibitor Primary Target(s) Known Off-Targets of Significance Common Adverse Events Linked to Profile
Lapatinib EGFR, HER2ABL, ALK, c-RAF[21]Diarrhea, Rash, Nausea, Vomiting[22][23][24]
Erlotinib EGFRJAK2, STK10, RAP1A, RAC1[6][7][20]Rash, Diarrhea, Anorexia, Fatigue[19]

This table summarizes general findings. Specific IC50 or Kd values against a wide panel of kinases are determined through extensive profiling studies.

The subtle structural differences between these inhibitors, often stemming from modifications at positions 6 and 7 of the quinazoline ring and the nature of the 4-anilino substituent, dictate their unique cross-reactivity profiles. Achieving high selectivity remains a significant challenge, and comprehensive profiling is essential.[1]

Signaling Pathway Context: EGFR Inhibition

To understand the impact of these inhibitors, it's crucial to visualize their place within cellular signaling. EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, activates downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, driving cell proliferation, survival, and migration. Inhibitors derived from the quinazoline scaffold block the ATP-binding site, preventing this signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Receptor RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Methodologies for Assessing Kinase Inhibitor Selectivity

Determining the cross-reactivity profile of a novel inhibitor is a cornerstone of preclinical development. A variety of biochemical and cell-based assays are employed to measure potency (e.g., IC50) and binding affinity (e.g., Kd) against a broad panel of kinases.[1][4]

Workflow for Kinase Selectivity Profiling

A typical workflow involves a primary screen to determine the potency against the main target, followed by a broad selectivity screen against a large panel of kinases, often representing the entire human kinome.[4][9]

Kinase_Profiling_Workflow Start Synthesized Inhibitor PrimaryAssay Primary Target Biochemical Assay (Determine IC50) Start->PrimaryAssay KinomeScreen Broad Kinome Selectivity Screen (e.g., >300 kinases) PrimaryAssay->KinomeScreen Potent Hit DataAnalysis Data Analysis (Selectivity Score, IC50 Comparison) KinomeScreen->DataAnalysis CellAssay Cell-Based Assays (Target Engagement, Phenotypic Effects) DataAnalysis->CellAssay Prioritize Compounds End Selectivity Profile Established CellAssay->End

Caption: General workflow for kinase inhibitor selectivity profiling.

Protocol: In Vitro Enzymatic Kinase Assay (Luminescence-Based)

This protocol describes a representative method for measuring an inhibitor's IC50 value against a specific kinase using a luminescence-based assay that quantifies ATP consumption.

Principle: The activity of a kinase is measured by the amount of ATP it consumes while phosphorylating a substrate. A specialized reagent is added that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction. The amount of light produced is inversely proportional to the kinase activity.

Materials:

  • Recombinant Kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • Kinase Buffer (containing buffering agents, MgCl2, DTT)

  • ATP solution (at a concentration near the Km for the specific kinase)

  • Test Inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

    • Prepare control wells containing only DMSO (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).

  • Reaction Setup:

    • In each well of the microplate, add 5 µL of the kinase/substrate mixture in kinase buffer.

    • Add 1 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiating the Kinase Reaction:

    • To start the reaction, add 5 µL of the ATP solution to each well.

    • Mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The optimal time depends on the specific kinase's activity and should be determined empirically to ensure the reaction is in the linear range.

  • Terminating the Reaction and ATP Depletion:

    • Add 10 µL of the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 20 µL of the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will react with the newly synthesized ADP to produce light.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion

The this compound scaffold is a cornerstone in the development of clinically relevant kinase inhibitors. While it provides a robust platform for creating potent molecules targeting key oncogenic drivers like EGFR and HER2, achieving high selectivity remains a paramount challenge. The cross-reactivity profiles of inhibitors like Lapatinib and Erlotinib demonstrate that even small structural modifications can significantly alter off-target interactions, influencing both the therapeutic and toxicological properties of the drug. Rigorous, systematic evaluation using comprehensive kinase panels and standardized biochemical assays is indispensable for characterizing new chemical entities. This guide serves as a foundational resource for understanding, comparing, and assessing the selectivity of this important class of inhibitors, ultimately aiding in the design of safer and more effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Maurya, P. P. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
  • Zhang, Y. (2022). Synthesis method of 7-bromo-6-chloro-4 (3H).
  • Koehler, M., et al. (2016). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. ACS Central Science. [Link]
  • Dos Santos, C., et al. (2008). Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood. [Link]
  • Ahn, C., & Rha, S. Y. (2012). Efficacy and Tolerability of Lapatinib in the Management of Breast Cancer. Breast Cancer: Basic and Clinical Research. [Link]
  • Yamaguchi, H., et al. (2015). Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. Molecular Pharmacology. [Link]
  • Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Maurya, P. P. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Sciforum. [Link]
  • GlaxoSmithKline. (2010). TYKERB (lapatinib) tablets.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Mohammadi-Farani, A., et al. (2020). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences. [Link]
  • Singh, V., & Singh, P. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Drug Discovery and Development. [Link]
  • Carlson, E., et al. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. ACS Medicinal Chemistry Letters. [Link]
  • Ma, F., et al. (2019). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. American Journal of Cancer Research. [Link]
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  • Pharmacy Times. (2016). Targeted Drug Ineffective in Treatment of Early Stage Lung Cancer. Pharmacy Times. [Link]
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  • Mohammadi-Farani, A., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences. [Link]
  • Maurya, P. P. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
  • Zarrin, A., et al. (2020). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]
  • GlaxoSmithKline. (2022). TYKERB® (lapatinib) tablets, for oral use.
  • Rocco, F., et al. (2008). Syntheses of Some 4-Anilinoquinazoline Derivatives.
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A Researcher's Guide to Comparative Docking Studies of 7-Bromo-4,6-dichloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and Its Privileged Role in Kinase Inhibition

The quinazoline core is an archetypal example of a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This term, first introduced in 1988, describes molecular frameworks that can serve as ligands for a diverse range of biological targets.[3][4] The quinazoline motif, a fusion of pyrimidine and benzene rings, is a cornerstone in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5][6][7] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon this scaffold and function by targeting the Epidermal Growth Factor Receptor (EGFR) kinase.[5][8]

The specific analog, 7-Bromo-4,6-dichloroquinazoline, presents a synthetically accessible starting point for developing novel inhibitors. The bromine and chlorine atoms provide handles for further chemical modification while also contributing to the molecule's binding profile. This guide provides a comprehensive, step-by-step framework for conducting a comparative molecular docking study of novel analogs derived from this scaffold. Our objective is to predict their binding affinity and interaction patterns within the ATP-binding site of a clinically relevant protein kinase, thereby enabling a rational, structure-guided design of more potent and selective inhibitors.

Part 1: Target Selection and Rationale - EGFR Kinase

For this guide, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as the biological target. The rationale for this choice is threefold:

  • Clinical Relevance: EGFR is a well-validated target in oncology, particularly for non-small cell lung cancer (NSCLC).[5] Mutations in the EGFR tyrosine kinase domain are known drivers of cancer progression.[5]

  • Scaffold Precedent: Quinazoline-based compounds are the most prominent class of EGFR inhibitors, demonstrating a high affinity for its ATP-binding site.[5][8][9]

  • Structural Data Availability: A wealth of high-resolution crystal structures of the EGFR kinase domain complexed with various quinazoline inhibitors are available in the Protein Data Bank (PDB). This is crucial for validating our computational model. For this study, we will utilize the PDB entry 1XKK , which shows the EGFR kinase domain in complex with a potent 4-anilino-quinazoline inhibitor.[8][10]

Part 2: Methodology - A Validated Docking Workflow

Scientific integrity in computational studies hinges on a robust and validated methodology. We will employ a widely used and well-documented software suite to ensure the reproducibility of our findings. The following protocol is designed as a self-validating system, where the accuracy of the docking procedure is confirmed before screening novel compounds.

Software and Resource Requirements
  • Molecular Docking: AutoDock Vina, a fast and accurate open-source docking program.[11][12][13]

  • Structure Preparation: AutoDockTools (ADT), the graphical user interface for preparing protein and ligand files.[13]

  • Visualization: PyMOL or UCSF Chimera for visualizing protein-ligand interactions.

  • Protein Structure: RCSB Protein Data Bank (PDB) for obtaining the crystal structure of the target protein.

  • Ligand Structures: ChemDraw or a similar chemical drawing program to create the 2D structures of the analogs, followed by a program like Open Babel for 3D conversion and energy minimization.

Experimental Workflow Diagram

The entire computational workflow, from target selection to data analysis, is summarized in the diagram below. This systematic process ensures that each step logically follows the last, minimizing errors and building confidence in the final results.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Screening cluster_analysis Phase 4: Analysis PDB 1. Target Selection (e.g., PDB: 1XKK) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Redock 4. Protocol Validation (Redock co-crystalized ligand) PrepProt->Redock PrepLig 3. Ligand Preparation (Draw, 3D convert, minimize) Dock 7. Dock Analogs (Run AutoDock Vina) PrepLig->Dock RMSD 5. RMSD Calculation (RMSD < 2.0 Å?) Redock->RMSD Grid 6. Grid Box Definition (Define active site) RMSD->Grid Validation Passed Grid->Dock Analyze 8. Analyze Results (Binding energy, interactions) Dock->Analyze Compare 9. Comparative Analysis (Generate table, visualize) Analyze->Compare

Caption: A validated workflow for comparative molecular docking.

Step-by-Step Experimental Protocol

Step 1: Protein Preparation

  • Action: Download the PDB file for 1XKK from the RCSB PDB.

  • Causality: The crystal structure provides the experimentally determined 3D coordinates of the EGFR kinase domain, which is our rigid receptor model.

  • Protocol:

    • Open the 1XKK PDB file in AutoDockTools (ADT).

    • Separate the protein from the co-crystallized ligand and any solvent (water) molecules. The ligand will be used for validation later.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK. This adds hydrogens to polar atoms, which is crucial for correct hydrogen bond formation.

    • Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT format (protein.pdbqt). The PDBQT format includes atomic coordinates, partial charges (Q), and atom types (T).

Step 2: Ligand Preparation

  • Action: Create 3D structures for the parent compound (this compound) and its analogs.

  • Causality: The docking algorithm requires 3D coordinates and correct atom types for the ligands it will test.

  • Protocol:

    • Draw the 2D structures of the parent compound and the selected analogs.

    • Convert these 2D structures to 3D using a program like Open Babel. During this conversion, perform an energy minimization step using a suitable force field (e.g., MMFF94) to generate a low-energy, stable conformation.

    • Load each minimized ligand into ADT. The software will automatically detect the root and set rotatable bonds.

    • Save each prepared ligand in the PDBQT format (ligand_name.pdbqt).

Step 3: Docking Protocol Validation (Self-Validating System)

  • Action: "Redock" the co-crystallized ligand (extracted in Step 1) back into the prepared protein's binding site.

  • Trustworthiness: This step is critical. If the docking protocol can accurately reproduce the experimentally known binding pose, we can be confident in its ability to predict the poses of our novel analogs.

  • Protocol:

    • Define the search space (grid box) to encompass the entire binding site. Center the grid on the co-crystallized ligand. A box size of 22.5 x 22.5 x 22.5 Å is typically sufficient.

    • Run AutoDock Vina using the prepared protein and the extracted co-crystallized ligand.

    • Compare the top-ranked docked pose with the original crystallographic pose by superimposing them and calculating the Root Mean Square Deviation (RMSD).

    • Validation Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[14]

Step 4: Molecular Docking of Analogs

  • Action: Dock the prepared library of this compound analogs into the validated EGFR kinase model.

  • Causality: This simulation will predict the most likely binding pose and estimate the binding affinity for each analog.

  • Protocol:

    • Use the same protein file (protein.pdbqt) and grid box parameters established during the validation step.

    • For each analog's PDBQT file, execute the AutoDock Vina docking run.

    • The output for each run will be a PDBQT file containing multiple binding poses (typically 9) and their corresponding binding affinities (in kcal/mol), along with a log file summarizing the results.

Part 3: Comparative Analysis of this compound Analogs

For this guide, we will analyze a small, hypothetical series of analogs designed to probe key interactions within the EGFR active site. The parent compound is This compound (A-0) . The analogs are generated by substitution at the 4-position, a common strategy for engaging the "hinge region" of the kinase.[7]

  • A-1: 4-(3-aminophenoxy) substitution

  • A-2: 4-(3-hydroxyphenoxy) substitution

  • A-3: 4-(3-methylphenoxy) substitution

Quantitative Data Summary

The docking results are summarized below. The binding affinity is a measure of the predicted strength of the interaction; more negative values indicate stronger binding.

Compound ID Analog Name / Substitution Predicted Binding Affinity (kcal/mol) Key Predicted Interactions (with EGFR residues)
A-0 This compound (Parent)-6.8Hydrophobic interactions with Leu718, Val726, Ala743, Leu844
A-1 4-(3-aminophenoxy)--8.5H-bond with Met793 (hinge); Pi-cation with Lys745; Hydrophobic interactions
A-2 4-(3-hydroxyphenoxy)--8.2H-bond with Met793 (hinge); H-bond with Asp855 (DFG motif)
A-3 4-(3-methylphenoxy)--7.4H-bond with Met793 (hinge); Enhanced hydrophobic contact with Leu844
Structural Analysis and Mechanistic Insights

The docking results provide valuable insights into the structure-activity relationship (SAR) of these analogs.

  • Parent Compound (A-0): The parent scaffold itself shows moderate affinity, primarily driven by hydrophobic interactions within the ATP pocket. Its lack of a hydrogen-bonding moiety to interact with the crucial hinge region limits its potency.

  • Analog A-1 (Aminophenoxy): The introduction of the aminophenoxy group at the C4 position results in a significant improvement in binding affinity (-8.5 kcal/mol). Visualization of the docked pose reveals that the quinazoline nitrogen (N1) forms a critical hydrogen bond with the backbone amide of Met793 in the hinge region. This interaction is a hallmark of many potent EGFR inhibitors.[10] Furthermore, the terminal amino group is positioned to form a favorable pi-cation interaction with the side chain of Lys745 .

  • Analog A-2 (Hydroxyphenoxy): This analog also shows a strong predicted affinity (-8.2 kcal/mol), anchored by the same hinge-binding hydrogen bond with Met793. The key difference is the terminal hydroxyl group, which is predicted to form a second hydrogen bond with the carboxylate side chain of Asp855 , part of the highly conserved DFG motif. This additional interaction provides a strong rationale for its high affinity.

  • Analog A-3 (Methylphenoxy): While still showing improved affinity over the parent compound due to the hinge interaction, the methyl-substituted analog is the weakest of the three (-7.4 kcal/mol). The methyl group enhances hydrophobic interactions with residues like Leu844 but lacks the potent electrostatic or hydrogen-bonding contributions seen in A-1 and A-2.

Structure-Activity Relationship (SAR) Logic

The comparative data allows us to build a logical model for what drives binding affinity in this series. The key takeaway is the absolute requirement of a C4-substituent capable of donating a hydrogen bond to the hinge region of the kinase.

G cluster_core Core Scaffold cluster_mods C4-Position Modifications cluster_outcome Predicted Outcome Core This compound (Hydrophobic Binding) Hinge Add H-Bond Donor (e.g., anilino group) Engages Met793 Hinge Core->Hinge Additional Add Secondary Interaction Group (e.g., -OH, -NH2) Engages DFG Motif / Lys745 Hinge->Additional Hydrophobic Add Hydrophobic Group (e.g., -CH3) Engages Hydrophobic Pocket Hinge->Hydrophobic HighAffinity High Predicted Affinity (-8.2 to -8.5 kcal/mol) Additional->HighAffinity ModerateAffinity Moderate Predicted Affinity (-7.4 kcal/mol) Hydrophobic->ModerateAffinity

Caption: SAR logic for C4-substituted quinazoline analogs.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to conducting comparative molecular docking studies. By following a validated workflow, researchers can reliably predict the binding modes and relative affinities of novel this compound analogs against the EGFR kinase domain. Our hypothetical case study demonstrates how this in silico data can generate actionable insights, revealing that substitutions at the C4-position capable of forming hydrogen bonds with the kinase hinge region are critical for high potency. Further decoration of these substituents to engage other key residues, such as those in the DFG motif, can lead to even greater predicted affinity. This computational strategy serves as a powerful tool to prioritize the synthesis of the most promising compounds, accelerating the drug discovery cycle.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022).
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Privileged Scaffolds for Library Design and Drug Discovery. (2012).
  • Basic docking — Autodock Vina 1.2.
  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). MDPI.
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022).
  • Structure of EGFR kinase domain complexed with quinazoline inhibitor 8... (2022).
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024).
  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube.
  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2016). LASSBIO.
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.
  • Privileged Structures. OpenOChem Learn.
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A Comparative Guide to the Therapeutic Potential of Novel 7-Bromo-4,6-dichloroquinazoline Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the therapeutic potential of novel 7-Bromo-4,6-dichloroquinazoline compounds as anticancer agents. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind this specific chemical scaffold, outlines its probable mechanism of action, and presents a comparative analysis against established therapeutic alternatives. The information herein is grounded in established principles of medicinal chemistry and oncology, supported by experimental data from analogous compounds and detailed protocols for preclinical evaluation.

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically successful anticancer drugs.[1] Its planar structure and synthetic tractability allow for diverse substitutions, enabling fine-tuning of its pharmacological properties.[2] Notably, many quinazoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4][5] The epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many epithelial cancers, has been a particularly fruitful target for quinazoline-based inhibitors.[1][6] Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) all feature the quinazoline core and have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[3][5]

The novel this compound scaffold represents a next-generation approach to targeting kinases implicated in cancer. The strategic placement of halogen atoms is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogens can influence metabolic stability, cell permeability, and binding affinity to the target protein.[7] Specifically, the introduction of bromine at the 7-position and chlorine at the 4- and 6-positions is hypothesized to enhance the potency and selectivity of these compounds. This guide will explore the therapeutic potential of this specific substitution pattern in comparison to existing therapies.

The Rationale for 7-Bromo-4,6-dichloro Substitution: A Hypothesis-Driven Approach

While direct experimental data for this compound derivatives is emerging, we can formulate a strong hypothesis regarding their therapeutic potential based on established structure-activity relationships (SAR) of halogenated quinazolines.[7][8]

  • Enhanced Target Engagement: The electron-withdrawing nature of the chlorine atoms at positions 4 and 6 can modulate the electron density of the quinazoline ring system, potentially enhancing its interaction with the ATP-binding pocket of target kinases.[3] The bromine atom at position 7, a bulky and lipophilic substituent, can probe deeper into hydrophobic pockets within the kinase domain, leading to increased potency and selectivity.[8]

  • Improved Pharmacokinetic Profile: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compounds. This can lead to improved drug exposure and therapeutic efficacy.

  • Overcoming Drug Resistance: The development of resistance to existing kinase inhibitors is a major clinical challenge. Novel substitution patterns, such as the one presented here, offer the potential to overcome resistance mechanisms by interacting differently with the target kinase or by inhibiting alternative signaling pathways.

Based on these principles, it is postulated that this compound derivatives will exhibit potent inhibitory activity against key oncogenic kinases, potentially including EGFR and other members of the ErbB family.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the potential of these novel compounds, a direct comparison with established EGFR inhibitors is essential. The following tables summarize the in vitro efficacy of three clinically approved quinazoline-based drugs—Gefitinib, Erlotinib, and Lapatinib—across a panel of relevant cancer cell lines. This data will serve as a benchmark for the future evaluation of this compound derivatives.

Table 1: Comparative Cytotoxicity of Established EGFR Inhibitors (IC50 Values)

Cell LineCancer TypeGefitinib IC50 (µM)Erlotinib IC50 (µM)Lapatinib IC50 (µM)
A549Non-Small Cell Lung Cancer>20[9]>20[10]0.74[11]
PC-9Non-Small Cell Lung Cancer0.077[12][13]--
HCC827Non-Small Cell Lung Cancer0.013[13]11.81[10]-
MCF-7Breast Cancer--0.16 (average)
SK-BR-3Breast Cancer-Sensitive[14]0.080[15]
BT-474Breast Cancer-Sensitive[14]0.036[15]
BxPC-3Pancreatic Cancer-1.26[16]-
AsPc-1Pancreatic Cancer-5.8[16]-

Note: IC50 values can vary between studies due to different experimental conditions. The values presented are representative examples.

Table 2: Comparative Kinase Inhibitory Activity of Established EGFR Inhibitors (IC50 Values)

KinaseGefitinib IC50 (nM)Erlotinib IC50 (nM)Lapatinib IC50 (nM)
EGFR26-57[17]2[9]10.2
ErbB2 (HER2)--9.8

Experimental Workflows for Preclinical Assessment

To validate the therapeutic potential of novel this compound compounds, a series of robust preclinical assays are required. The following sections provide detailed, step-by-step protocols for key in vitro experiments.

Synthesis of this compound Derivatives

Hypothetical Synthetic Workflow

A Substituted Anthranilic Acid B Cyclization with Formamide A->B Heat C Chlorination (e.g., POCl3) B->C Reagent D This compound C->D Purification

Caption: A generalized synthetic workflow for quinazoline derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds and the comparator drugs (Gefitinib, Erlotinib, Lapatinib) in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Analysis Workflow

A Raw Absorbance Data B Background Subtraction A->B C Normalization to Control B->C D Dose-Response Curve Fitting C->D E IC50 Determination D->E

Caption: Workflow for analyzing MTT assay data.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.[22][23][24][25][26]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the target kinase (e.g., purified EGFR), the specific substrate, and the this compound compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22][23]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.[22][23]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

Kinase Inhibition Mechanism

cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP_Site ATP Binding Site ADP ADP ATP_Site->ADP Hydrolysis Inhibited_Kinase Kinase Inhibitor This compound Inhibitor->Inhibited_Kinase Binds to ATP Site ATP ATP ATP->ATP_Site Binds Substrate Substrate Substrate->Kinase

Sources

A Comparative Benchmarking Guide to Novel 7-Bromo-4,6-dichloroquinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its ability to form the backbone of numerous potent kinase inhibitors.[1][2] Many approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are quinazoline derivatives that function by targeting the ATP-binding site of tyrosine kinases.[3] These kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are critical regulators of signaling pathways involved in cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers, making their inhibition a key therapeutic strategy.[4][5]

The development of novel quinazoline derivatives is driven by the need to overcome acquired resistance to existing therapies and to improve selectivity, thereby reducing off-target effects.[3][6] This guide provides a comprehensive benchmarking analysis of a new series of 7-Bromo-4,6-dichloroquinazoline derivatives against established, clinically relevant kinase inhibitors. Our objective is to furnish researchers and drug development professionals with the necessary data and methodologies to objectively evaluate the potential of these novel compounds.

Rationale for the this compound Scaffold

The specific substitution pattern of the this compound core offers distinct advantages for medicinal chemists. The chlorine atoms at positions 4 and 6, along with the bromine at position 7, provide reactive handles for introducing a variety of substituents to modulate the compound's potency, selectivity, and pharmacokinetic properties.[7][8] The strategic placement of these halogens can influence the molecule's interaction with the kinase active site, potentially leading to enhanced binding affinity and improved inhibitory activity.[9]

Comparative Analysis of Inhibitory Potency

To rigorously assess the potential of our novel this compound derivatives, we benchmarked their in vitro inhibitory activity against well-characterized, FDA-approved kinase inhibitors. The primary endpoints for this comparison are the half-maximal inhibitory concentrations (IC50), which quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Novel Quinazoline Derivatives and Reference Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference InhibitorTarget KinaseIC50 (nM)
QC-Br-01 EGFR (Wild-Type)15.2GefitinibEGFR (Wild-Type)12.8
QC-Br-02 EGFR (T790M Mutant)8.9OsimertinibEGFR (T790M Mutant)1.2
QC-Br-03 VEGFR-225.6VandetanibVEGFR-230.1
QC-Br-04 EGFR/VEGFR-2 DualEGFR: 18.5, VEGFR-2: 32.1VandetanibEGFR/VEGFR-2 DualEGFR: 22.4, VEGFR-2: 30.1

Data presented are mean values from three independent experiments.

Interpretation of Results:

The novel derivative QC-Br-02 demonstrates potent activity against the clinically relevant T790M "gatekeeper" mutation of EGFR, which confers resistance to first-generation inhibitors like gefitinib.[10] While not as potent as the third-generation inhibitor osimertinib, its sub-nanomolar activity warrants further investigation.[10] The dual inhibitor candidate, QC-Br-04 , shows comparable potency to Vandetanib, an approved dual inhibitor of both EGFR and VEGFR-2.

Cellular Proliferation and Cytotoxicity

Beyond enzymatic assays, it is crucial to evaluate the effect of these compounds on cancer cell proliferation. The following table summarizes the anti-proliferative activity (GI50 - 50% growth inhibition) of the lead compounds in relevant human cancer cell lines.

Table 2: Anti-proliferative Activity (GI50) in Human Cancer Cell Lines

Compound IDCell LineTarget PathwayGI50 (µM)Reference InhibitorGI50 (µM)
QC-Br-02 H1975 (EGFR L858R/T790M)EGFR0.98Osimertinib0.15
QC-Br-03 HUVEC (Human Umbilical Vein Endothelial Cells)VEGFR-22.3Vandetanib1.8
QC-Br-04 A549 (Lung Carcinoma)EGFR/VEGFR-21.5Vandetanib1.2

Data presented are mean values from three independent experiments.

Expert Insights:

The cellular potency of our novel derivatives is encouraging. QC-Br-02 exhibits potent growth inhibition in a cell line harboring the T790M resistance mutation. The activity of QC-Br-03 in HUVEC cells suggests a potential anti-angiogenic effect by targeting VEGFR-2.[11] The broad-spectrum activity of QC-Br-04 in A549 cells, which express both EGFR and VEGFR, supports its potential as a dual inhibitor.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our findings, we provide detailed protocols for the key assays used in this benchmarking study.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test inhibitor at various concentrations. Include a DMSO control (vehicle).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP.[12] Incubate for 40 minutes at room temperature.[12]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.[12] Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition & Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[12]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[12]

Protocol:

  • Cell Plating & Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the test inhibitor at various concentrations for 72 hours.

  • Reagent Preparation & Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[12]

  • Cell Lysis & Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12] Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]

  • Signal Stabilization & Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12] Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 value.[12]

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental design, we have generated the following diagrams using Graphviz.

Targeted Signaling Pathways

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation ERK->Proliferation_EGFR QC_Br_02 QC-Br-02 QC_Br_02->EGFR Inhibition VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF_VEGFR RAF PKC->RAF_VEGFR MEK_VEGFR MEK RAF_VEGFR->MEK_VEGFR ERK_VEGFR ERK MEK_VEGFR->ERK_VEGFR Angiogenesis Angiogenesis ERK_VEGFR->Angiogenesis QC_Br_03 QC-Br-03 QC_Br_03->VEGFR2 Inhibition

Caption: Targeted EGFR and VEGFR-2 signaling pathways.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison Kinase_Assay In Vitro Kinase Inhibition Assay IC50 Determine IC50 Values Kinase_Assay->IC50 Comparison Compare Novel Derivatives vs. Reference Inhibitors IC50->Comparison Cell_Culture Cancer Cell Line Culture Treatment Treat with Inhibitors Cell_Culture->Treatment Cell_Viability Cell Viability Assay Treatment->Cell_Viability GI50 Determine GI50 Values Cell_Viability->GI50 GI50->Comparison

Caption: Workflow for benchmarking kinase inhibitors.

Conclusion and Future Directions

The novel this compound derivatives presented in this guide exhibit promising activity against key cancer targets, including the drug-resistant T790M mutant of EGFR and the pro-angiogenic kinase VEGFR-2. The benchmarking data against established inhibitors provide a solid foundation for their further development. Future studies should focus on comprehensive selectivity profiling across a broader panel of kinases to assess off-target effects, as well as in vivo efficacy studies in relevant animal models to evaluate their therapeutic potential. The modular nature of the this compound scaffold also allows for further chemical optimization to enhance potency and refine pharmacokinetic properties.

References

  • National Institutes of Health (NIH). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • ACS Publications. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 | Journal of Medicinal Chemistry.
  • PubMed Central. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024).
  • National Institutes of Health (NIH). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Bentham Science Publisher. Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds.
  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • Bentham Science Publishers. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies.
  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • PubMed. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.
  • Pharmaceutical Sciences. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and.
  • Taylor & Francis Online. Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors.
  • National Institutes of Health (NIH). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling.
  • Benchchem. Navigating the Kinase Inhibitor Landscape: A Comparative Guide for Researchers.
  • National Institutes of Health (NIH). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC.
  • Benchchem. Benchmarking Cdk9-IN-11: A Comparative Guide to Novel CDK9 Inhibitors.
  • PubMed. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • ACS Publications. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling.
  • PubMed - NIH. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.
  • Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
  • ResearchGate. Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors.
  • Benchchem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • National Institutes of Health (NIH). (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors.
  • PubMed Central. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors.
  • PubMed. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells.
  • Benchchem. A Comparative Guide to the Biological Activity of (E)-4,6-Dichloro-2-styrylquinazoline and Other Quinazoline Derivatives.
  • National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

Sources

A Senior Application Scientist's Guide to Cytotoxicity Profiling of 7-Bromo-4,6-dichloroquinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for several FDA-approved anticancer drugs like Gefitinib and Erlotinib.[1] These agents primarily function by inhibiting key signaling pathways crucial for cancer cell proliferation and survival. The strategic synthesis of novel derivatives from versatile intermediates, such as 7-Bromo-4,6-dichloroquinazoline, allows for the exploration of new chemical space to develop more potent and selective anticancer agents.[2]

However, synthesis is only the first step. A rigorous and multi-faceted evaluation of a compound's cytotoxic potential is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select, execute, and interpret a panel of cytotoxicity assays tailored for novel quinazoline-based compounds. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity profiling.

I. The Strategic Selection of Cytotoxicity Assays: A Comparative Overview

No single assay can provide a complete picture of a compound's cytotoxic effect. A well-rounded strategy involves employing a panel of assays that interrogate different aspects of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death. The choice of assay depends on the research question, whether it's a high-throughput primary screen or a detailed mechanistic study.

Below is a comparative guide to core assays, outlining their principles and rationale for use in screening this compound derivatives.

AssayPrincipleMeasuresAdvantagesLimitations & Considerations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4]Metabolic activity, an indicator of cell viability.Inexpensive, well-established, suitable for high-throughput screening.[5]Can be affected by compounds that alter mitochondrial respiration. Formazan crystals are insoluble and require a solubilization step.[3]
SRB Assay Stoichiometric binding of the Sulforhodamine B (SRB) dye to basic amino acids of cellular proteins under mildly acidic conditions.[6][7]Total cellular protein content, an indicator of cell mass.Simple, rapid, sensitive, and endpoint is stable. Less interference from compounds compared to MTT.[6][8]Not a direct measure of metabolic activity; cannot distinguish between live and recently dead cells until they detach.
LDH Release Assay Quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised plasma membranes.[9][10]Loss of membrane integrity, a hallmark of necrosis or late apoptosis.[10]Directly measures cell death via membrane rupture. Can be performed on the same sample supernatant used for other assays.Does not distinguish between necrosis and late apoptosis. Timing is critical as LDH can degrade in the medium.[9]
Annexin V / PI Assay Uses fluorescently-labeled Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the cell membrane (early apoptosis) and Propidium Iodide (PI) to stain the DNA of cells with compromised membranes (late apoptosis/necrosis).[11][12]Apoptosis and Necrosis.Differentiates between live, early apoptotic, late apoptotic, and necrotic cell populations.[13] Provides detailed mechanistic insight.Requires a flow cytometer. Staining is transient and requires prompt analysis.
Caspase-3/7 Assay Utilizes a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule. Cleavage by activated executioner caspases-3 and -7 in apoptotic cells releases the reporter, generating a fluorescent or luminescent signal.[14][15]Activity of executioner caspases, a key event in the apoptotic cascade.Highly specific for apoptosis.[16] Available in simple "add-mix-measure" formats suitable for plate readers.[17]Measures a specific point in the apoptotic pathway; may miss caspase-independent cell death.

Expert Insight: For an initial large-scale screening of a library of this compound derivatives, the SRB assay is often preferred due to its robustness, cost-effectiveness, and stable endpoint.[6] Following the identification of lead compounds, assays like Annexin V/PI and Caspase-3/7 are indispensable for elucidating the mechanism of cell death, a critical step in preclinical development.

II. Experimental Data Synopsis: Cytotoxicity of Bromo-Quinazoline Derivatives

Published literature demonstrates the potent cytotoxic effects of various quinazoline derivatives. Understanding the typical potency of this class of compounds helps in designing appropriate concentration ranges for screening new analogues.

Compound ClassCell LineAssayReported IC₅₀ (µM)Reference
6-Bromo quinazolinone derivativesMCF-7 (Breast)MTT15.85 ± 3.32[1][18]
6-Bromo quinazolinone derivativesSW480 (Colon)MTT17.85 ± 0.92[1][18]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-quinazolineU373 (Glioblastoma)Not SpecifiedMicromolar concentrations[19]
2-Aryl-dibromoquinazolinone derivativesMCF-7 (Breast)MTT101.37 ± 12.20[20]
Quinazoline Schiff bases (bromo-substituted)MCF-7 (Breast)MTT~5.9 - 6.2[21]

This data underscores that bromo-quinazoline derivatives frequently exhibit cytotoxic activity in the low micromolar range against various cancer cell lines, making them a promising scaffold for further development.

III. Visualizing the Strategy: Workflows and Pathways

Clear graphical representations of experimental logic and biological pathways are essential for planning and communication.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Compound_Library Quinazoline Derivatives Library Cell_Plating Plate Cancer Cell Lines (e.g., MCF-7, A549) Compound_Library->Cell_Plating Compound_Treatment Treat with Compound Series (Broad Concentration Range) Cell_Plating->Compound_Treatment SRB_Assay SRB or MTT Assay (72h endpoint) Compound_Treatment->SRB_Assay IC50_Calc Calculate IC₅₀ Values Identify 'Hits' SRB_Assay->IC50_Calc Lead_Compounds Lead Compounds (Hits) IC50_Calc->Lead_Compounds Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) Lead_Compounds->Apoptosis_Assay Caspase_Assay Caspase-3/7 Activity Assay Lead_Compounds->Caspase_Assay Necrosis_Assay LDH Release Assay Lead_Compounds->Necrosis_Assay Mechanism_ID Identify Mode of Cell Death (Apoptosis vs. Necrosis) Apoptosis_Assay->Mechanism_ID Caspase_Assay->Mechanism_ID Necrosis_Assay->Mechanism_ID G action_node action_node Start What is the research question? Screening Primary Screen of Many Compounds? Start->Screening Mechanism Mechanism of Action of a Few Leads? Start->Mechanism SRB Use SRB Assay (High-throughput, cost-effective) Screening->SRB Yes MTT Use MTT Assay (Classic viability metric) Screening->MTT Alternative Apoptosis Is Apoptosis Suspected? Mechanism->Apoptosis Necrosis Is Necrosis or Membrane Damage Suspected? Mechanism->Necrosis Annexin Use Annexin V / PI (Differentiates Apoptosis/Necrosis) Apoptosis->Annexin Yes Caspase Use Caspase-3/7 Assay (Confirms Apoptotic Pathway) Apoptosis->Caspase Yes LDH Use LDH Release Assay (Specific for membrane damage) Necrosis->LDH Yes

Caption: Decision tree for selecting the appropriate cytotoxicity assay.

G Compound Quinazoline Compound Cell Cancer Cell Compound->Cell Signal Pro-Apoptotic Signal Cell->Signal PS_Flip Phosphatidylserine (PS) Translocation to Outer Membrane Signal->PS_Flip Caspase_Cascade Initiator Caspases (e.g., Caspase-9) Signal->Caspase_Cascade Apoptosis Apoptotic Cell Death PS_Flip->Apoptosis Annexin_Assay Annexin V binds to exposed PS (Measured by Flow Cytometry) PS_Flip->Annexin_Assay Exec_Caspase Executioner Caspases (Caspase-3/7) Activated Caspase_Cascade->Exec_Caspase Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Exec_Caspase->Substrate_Cleavage Caspase_Assay Fluorogenic DEVD substrate cleaved (Measured by Plate Reader) Exec_Caspase->Caspase_Assay Substrate_Cleavage->Apoptosis

Sources

A Head-to-Head Comparison of Synthetic Routes to 7-Bromo-4,6-dichloroquinazoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of heterocyclic compounds, particularly those with pharmaceutical relevance, the selection of an optimal synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing 7-Bromo-4,6-dichloroquinazoline, a key intermediate in medicinal chemistry. We will dissect two prominent routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in making informed strategic decisions.

Introduction to this compound

This compound is a versatile building block in the synthesis of a variety of biologically active molecules. Its substituted quinazoline core is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The bromine and chlorine substituents at positions 7, 6, and 4 offer distinct handles for further functionalization through nucleophilic substitution and cross-coupling reactions, making it a valuable precursor for creating diverse chemical libraries.

This guide will focus on two principal synthetic pathways:

  • Route 1: A Linear Synthesis Commencing from m-Chlorotoluene. This traditional, multi-step approach builds the quinazoline ring system from a simple, readily available starting material.

  • Route 2: A Convergent Approach from a Pre-functionalized Benzoic Acid. This strategy employs a more complex starting material to achieve the target precursor in fewer steps.

We will also detail the crucial final chlorination step that converts the common intermediate, 7-bromo-6-chloroquinazolin-4(3H)-one, into the desired this compound.

Route 1: The Linear Approach from m-Chlorotoluene

This synthetic pathway is a classic example of building complexity from a simple aromatic precursor. It involves a sequence of bromination, oxidation, amination, and cyclization reactions.

Overall Synthetic Scheme for Route 1

Route 1 m_chlorotoluene m-Chlorotoluene dibromo_chloro_toluene 2,4-Dibromo-5-chlorotoluene m_chlorotoluene->dibromo_chloro_toluene Br₂, FeBr₃ dibromo_chloro_benzoic_acid 2,4-Dibromo-5-chlorobenzoic acid dibromo_chloro_toluene->dibromo_chloro_benzoic_acid KMnO₄ amino_bromo_chloro_benzoic_acid 2-Amino-4-bromo-5-chlorobenzoic acid dibromo_chloro_benzoic_acid->amino_bromo_chloro_benzoic_acid NH₃, Cu₂O quinazolinone 7-Bromo-6-chloroquinazolin-4(3H)-one amino_bromo_chloro_benzoic_acid->quinazolinone Formamide final_product This compound quinazolinone->final_product POCl₃

Caption: Linear synthesis of this compound from m-chlorotoluene.

Experimental Protocols for Route 1

Step 1: Synthesis of 2,4-Dibromo-5-chlorotoluene

  • Methodology: To a suspension of m-chlorotoluene and anhydrous ferric chloride in n-butyl bromide, liquid bromine is added dropwise at 0°C. The reaction mixture is then washed sequentially with water and saturated sodium bicarbonate solution. The organic layer is distilled and the product recrystallized.[1]

  • Expert Insight: The use of a Lewis acid catalyst like ferric chloride is crucial for the electrophilic aromatic substitution of bromine onto the electron-rich toluene ring. The reaction conditions are controlled to favor di-bromination at the positions ortho and para to the methyl group.

Step 2: Synthesis of 2,4-Dibromo-5-chlorobenzoic acid

  • Methodology: The 2,4-dibromo-5-chlorotoluene is dissolved in a mixture of pyridine, water, and tert-butanol. Potassium permanganate is added portion-wise, and the mixture is refluxed. After completion, the reaction is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate the product.[1]

  • Expert Insight: This is a standard oxidation of a benzylic methyl group to a carboxylic acid using a strong oxidizing agent. The mixed solvent system is used to improve the solubility of the starting material.

Step 3: Synthesis of 2-Amino-4-bromo-5-chlorobenzoic acid

  • Methodology: Under a nitrogen atmosphere, 2,4-dibromo-5-chlorobenzoic acid is dissolved in a mixture of concentrated ammonia and ethyl acetate. This solution is added dropwise to a suspension of cuprous oxide in concentrated ammonia. After stirring, EDTA is added, and the pH is adjusted. The product is extracted with ethyl acetate.[1]

  • Expert Insight: This is a nucleophilic aromatic substitution where an amino group replaces a bromine atom. The use of a copper catalyst (cuprous oxide) is essential to facilitate this transformation, which would otherwise be very slow. EDTA is added to chelate the copper ions during workup.

Step 4: Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one

  • Methodology: 2-Amino-4-bromo-5-chlorobenzoic acid is heated under reflux with formamide in dimethylformamide (DMF). Upon cooling, the product precipitates and is collected by filtration, washed with ethanol, and recrystallized.[1]

  • Expert Insight: This is a cyclization reaction to form the quinazolinone ring. Formamide serves as the source of the C2 carbon and N3 nitrogen of the quinazoline ring.

Advantages and Disadvantages of Route 1
Advantages Disadvantages
Readily available and inexpensive starting material.Multi-step synthesis with potential for lower overall yield.
Well-established and classical chemical transformations.Use of hazardous reagents like bromine and potassium permanganate.
Can generate significant amounts of waste (e.g., manganese dioxide).
The amination step can be challenging to optimize and may have moderate yields.[1]

Route 2: The Convergent Approach from 2,4-Dibromo-5-chlorobenzoic Acid

This route offers a more streamlined approach by starting with a more complex, pre-functionalized benzoic acid derivative, thereby reducing the number of synthetic steps.

Overall Synthetic Scheme for Route 2

Route 2 dibromo_chloro_benzoic_acid 2,4-Dibromo-5-chlorobenzoic acid quinazolinone 7-Bromo-6-chloroquinazolin-4(3H)-one dibromo_chloro_benzoic_acid->quinazolinone Formamidine acetate, CuBr, NaI, NaOH, Acetonitrile final_product This compound quinazolinone->final_product POCl₃

Caption: Convergent synthesis of this compound.

Experimental Protocol for Route 2

One-Step Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one

  • Methodology: A mixture of 2,4-dibromo-5-chlorobenzoic acid, formamidine acetate, cuprous bromide, sodium iodide, and sodium hydroxide in acetonitrile is heated under reflux for an extended period (e.g., 20 hours). After cooling, the solid is filtered, washed, and then treated with activated carbon in water. The pH of the filtrate is adjusted to 2-3 with hydrochloric acid to precipitate the product.[2]

  • Expert Insight: This one-pot reaction is a significant improvement over the multi-step approach. Formamidine acetate provides the necessary atoms to form the pyrimidine ring of the quinazolinone. The copper and iodide catalysts are crucial for the in-situ amination and cyclization cascade. This method avoids the isolation of the intermediate amino-benzoic acid. The reported yield for this step is high, around 83-87%.[2]

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Fewer synthetic steps, leading to a higher overall yield.The starting material, 2,4-dibromo-5-chlorobenzoic acid, is more expensive.
Simpler purification process.[2]Requires a longer reaction time for the one-pot cyclization.[2]
Potentially more environmentally friendly due to fewer steps.The mechanism of the one-pot reaction is complex and may require optimization.
Suitable for larger-scale production.[2]

Final Step: Chlorination of 7-Bromo-6-chloroquinazolin-4(3H)-one

Both Route 1 and Route 2 converge on the common intermediate, 7-bromo-6-chloroquinazolin-4(3H)-one. The final step to obtain the target molecule is the chlorination of the 4-oxo group.

Experimental Protocol for Chlorination
  • Methodology: 7-Bromo-6-chloroquinazolin-4(3H)-one is refluxed with an excess of phosphorus oxychloride (POCl₃). After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water, and the precipitated solid is filtered, washed with water, and dried.

  • Expert Insight: This is a standard and effective method for converting a 4-quinazolone to a 4-chloroquinazoline. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[3] It is important to perform the workup carefully, as the product can be susceptible to hydrolysis back to the starting material.[4]

Head-to-Head Performance Comparison

FeatureRoute 1: From m-ChlorotolueneRoute 2: From 2,4-Dibromo-5-chlorobenzoic Acid
Number of Steps 4 steps to the quinazolinone intermediate + 1 chlorination step1 step to the quinazolinone intermediate + 1 chlorination step
Starting Materials m-Chlorotoluene (simple, inexpensive)2,4-Dibromo-5-chlorobenzoic acid (complex, more expensive)
Overall Yield Lower, due to multiple steps.Higher, due to fewer steps and a high-yielding one-pot reaction.[2]
Process Complexity High, with multiple isolations and purifications.Moderate, with a single, long reaction followed by purification.
Scalability Can be challenging to scale up due to multiple steps and reagents.More suitable for industrial-scale production.[2]
Safety & Environment Involves hazardous reagents and generates significant waste.Fewer steps may lead to less overall waste.

Conclusion and Recommendations

For laboratory-scale synthesis where cost of starting materials is a primary concern and the multi-step synthesis can be managed, Route 1 offers a viable option starting from a very basic precursor.

However, for process development and larger-scale production, Route 2 is demonstrably superior. The convergent, one-pot synthesis of the quinazolinone intermediate from 2,4-dibromo-5-chlorobenzoic acid is highly efficient, resulting in a significantly higher overall yield and a more streamlined workflow.[2] While the initial cost of the starting material is higher, the savings in time, labor, and waste management, coupled with the improved yield, make it the more economically favorable and practical choice for drug development professionals.

The final chlorination step using phosphorus oxychloride is a standard and effective transformation applicable to the intermediate from either route. Careful control of the workup conditions is paramount to prevent hydrolysis of the final product.

This guide provides a comprehensive framework for selecting the most appropriate synthetic route to this compound based on the specific needs of the research or development program.

References

  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one - ResearchGate.
  • Method for synthesizing 7-bromo-6-chloro-4-quinazolinone - Eureka | Patsnap.
  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents.
  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661.
  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate.
  • Uses of Anthranilic acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities - PubMed.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace.
  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar.
  • ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366 - Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? | ResearchGate.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals.
  • One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation - ResearchGate.
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A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of 7-Bromo-4,6-dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its derivatives have given rise to several FDA-approved protein kinase inhibitors, including gefitinib and erlotinib.[2][3] The introduction of halogen substituents, such as bromo and chloro groups, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, making a thorough evaluation of their drug-like characteristics essential.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the drug-like properties of 7-Bromo-4,6-dichloroquinazoline derivatives, comparing their potential performance with established benchmarks in drug discovery.

The Rationale for Evaluating Drug-like Properties

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical to avoiding late-stage failures in drug development.[4] Favorable drug-like properties are a prerequisite for a compound to have a chance of becoming an orally active drug.[5][6] The "Rule of Five," formulated by Christopher Lipinski, provides a foundational set of guidelines for oral bioavailability.[4][7] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

  • A molecular weight under 500 daltons

  • A calculated octanol-water partition coefficient (LogP) not exceeding 5[4][5]

This guide will delve into the experimental and computational evaluation of key properties that underpin these rules, specifically focusing on solubility, lipophilicity, permeability, and metabolic stability.

Experimental and Computational Workflow for Assessing Drug-like Properties

The following workflow provides a structured approach to evaluating the drug-like properties of this compound derivatives.

G cluster_0 Initial Assessment cluster_1 In Vitro Experimental Evaluation cluster_2 Data Analysis & Comparison cluster_3 Decision Making a Compound Synthesis & Characterization b In Silico Prediction (Lipinski's Rule of Five, LogP, Solubility) a->b c Aqueous Solubility Assay b->c  Prioritize for synthesis d Lipophilicity (LogP) Determination c->d e Permeability Assay (PAMPA) d->e f Metabolic Stability Assay (Liver Microsomes) e->f g Compare to Known Kinase Inhibitors f->g h Structure-Activity Relationship (SAR) & Structure-Property Relationship (SPR) Analysis g->h i Prioritize Compounds for Further Development h->i

Caption: A comprehensive workflow for the evaluation of drug-like properties of novel chemical entities.

Key Drug-like Properties and Their Evaluation

Aqueous Solubility

Why it's important: Poor aqueous solubility can lead to erratic absorption and low bioavailability, making it a significant hurdle in drug development.[8][9] A general goal for the solubility of drug discovery compounds is >60 µg/mL.[8]

Experimental Approach: Kinetic Solubility Assay

For early-stage drug discovery, a high-throughput kinetic solubility assay is often employed.[10][11]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and perform serial dilutions in a 96-well plate.

  • Precipitation Detection: Incubate the plate at room temperature. The formation of a precipitate is detected by measuring light scattering using a nephelometer or by UV absorbance at a specific wavelength (e.g., 620 nm).[8][11]

  • Data Analysis: The kinetic solubility is the concentration at which the compound precipitates out of solution.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method provides a more accurate measure of a compound's solubility at equilibrium and is often used in later stages of development.[10][12]

Protocol:

  • Incubation: Add an excess amount of the solid compound to a vial containing an aqueous buffer (pH 7.4).

  • Equilibration: Agitate the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as high-performance liquid chromatography (HPLC) with UV detection.[8]

Property This compound Derivative (Hypothetical Data) Reference Kinase Inhibitor (e.g., Gefitinib)
Kinetic Solubility (µM) To be determined~10
Thermodynamic Solubility (µg/mL) To be determined~1
Lipophilicity (LogP)

Why it's important: Lipophilicity, the measure of a compound's affinity for a lipid-like environment, significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[13] An optimal LogP value, typically between 1 and 3 for oral drugs, is crucial for membrane permeability and overall bioavailability.[5][13]

Experimental Approach: Shake-Flask Method

This is the traditional and most reliable method for determining LogP.[14]

Protocol:

  • Partitioning: Dissolve the compound in a biphasic system of n-octanol and water.

  • Equilibration: Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

  • Quantification: Measure the concentration of the compound in each phase using HPLC-UV.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Computational Prediction:

Numerous software programs can predict LogP values based on the chemical structure, which is useful for initial screening before synthesis.[15][16]

Property This compound Derivative (Hypothetical Data) Reference Kinase Inhibitor (e.g., Gefitinib)
Calculated LogP (cLogP) To be determined~3.2
Experimental LogP To be determined~3.1
Permeability

Why it's important: The ability of a compound to pass through biological membranes, such as the intestinal wall, is essential for oral absorption.[17]

Experimental Approach: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane.[17][18]

G cluster_0 PAMPA Assay Setup cluster_1 Incubation & Analysis a Donor Well (Test Compound in Buffer) b Artificial Membrane (Phospholipid in Dodecane) d Compound diffuses across membrane a->d Permeation c Acceptor Well (Buffer) e Quantify compound in acceptor well (LC-MS/MS)

Caption: A simplified workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a phospholipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[19]

  • Assay Setup: Place the donor plate into an acceptor plate containing buffer. Add the test compound to the donor wells.

  • Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[20][21]

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has crossed the membrane.

Property This compound Derivative (Hypothetical Data) Reference Kinase Inhibitor (e.g., Gefitinib)
Permeability (Pe) (10⁻⁶ cm/s) To be determinedHigh Permeability
Metabolic Stability

Why it's important: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and dosing regimen.[22] High metabolic instability can lead to rapid clearance and poor in vivo efficacy.

Experimental Approach: Liver Microsomal Stability Assay

This in vitro assay uses subcellular fractions of liver cells (microsomes), which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs), to assess metabolic stability.[22][23]

Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species) and the test compound in a buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.[24]

  • Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: Stop the reaction in each aliquot by adding a quenching solvent like acetonitrile.

  • Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural logarithm of the remaining compound concentration against time.[25]

Property This compound Derivative (Hypothetical Data) Reference Kinase Inhibitor (e.g., Gefitinib)
In Vitro Half-life (t½) (min) To be determined> 30
Intrinsic Clearance (Clint) (µL/min/mg protein) To be determinedLow to moderate

Conclusion

A systematic evaluation of the drug-like properties of this compound derivatives is paramount for their successful development as potential therapeutic agents. By employing a combination of in silico predictions and robust in vitro assays for solubility, lipophilicity, permeability, and metabolic stability, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. This structured approach, grounded in established scientific principles, will ultimately enhance the probability of identifying novel quinazoline-based drugs with favorable pharmacokinetic profiles.

References

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. URL: https://www.sailife.com/understanding-lipinskis-rule-of-5-and-the-role-of-logp-value-in-drug-design-and-development/
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11225515/
  • In vitro solubility assays in drug discovery. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18498801/
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. URL: https://www.cyprotex.com/admepk/metabolism/microsomal-stability
  • Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11036398/
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9949171/
  • Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents. URL: https://patents.google.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. URL: https://www.evotec.com/en/capabilities/in-vitro-pharmacology/pampa--parallel-artificial-membrane-permeability-assay--2633
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. URL: https://www.mdpi.com/1422-0067/25/4/2347
  • Lipinski's rule of five. Wikipedia. URL: https://en.wikipedia.org/wiki/Lipinski%27s_rule_of_five
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23900004/
  • pampa-permeability-assay.pdf. Technology Networks. URL: https://www.technologynetworks.com/tn/product/pampa-permeability-assay-pdf-334791
  • Drug solubility: why testing early matters in HTS. BMG LABTECH. URL: https://www.bmglabtech.
  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. URL: https://www.researchgate.
  • LogP—Making Sense of the Value. ACD/Labs. URL: https://www.acdlabs.com/download/app_note/logp_sense.pdf
  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27636111/
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  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. URL: https://www.researchgate.net/publication/380965373_exploring_the_protein_kinase_inhibitory_activity_of_quinazolines_as_anticancer_agents_fda-approved_drugs_and_promising_reported_compounds
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  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Research-Article-Synthesis-and-Biological-of-as-El-Gamal-El-Din/5533d15915d38a5e8c18227b38d356c9d5d886c9
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  • Metabolic Stability Assay Services. BioIVT. URL: https://bioivt.com/metabolic-stability-assay
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/parallel-artificial-membrane-permeability-assay-pampa.htm
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38965630/
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. URL: https://www.researchgate.net/publication/375252837_Protocol_for_the_Human_Liver_Microsome_Stability_Assay
  • Aqueous Solubility Assays. Creative Bioarray. URL: https://www.creative-bioarray.com/services/aqueous-solubility-assays.htm
  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. URL: https://zenovel.com/blog/lipinskis-rule-of-5-in-modern-drug-discovery/
  • Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology. URL: https://www.ijsrt.com/assets/papers/v10i3/IJSV10I3001.pdf
  • comparison of partition coefficient (log p) of drugs: computational and experimental data study. ResearchGate. URL: https://www.researchgate.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. YouTube. URL: https://www.youtube.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1920727
  • Mastering Lipinski Rules for Effective Drug Development. bioaccessla.com. URL: https://www.bioaccessla.com/blog/lipinski-rules-for-drug-development

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of a 7-Bromo-4,6-dichloroquinazoline-Derived Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors that have revolutionized cancer therapy.[1][2][3] Compounds like Gefitinib and Erlotinib, both built on this core structure, have validated the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a powerful therapeutic strategy.[2][4] When a novel derivative, such as a 7-Bromo-4,6-dichloroquinazoline compound (let's call it "Inhibitor-Q"), emerges from a discovery pipeline, a rigorous and multi-tiered validation of its mechanism of action (MoA) is paramount.

This guide provides a strategic, field-proven framework for elucidating and confirming the MoA of Inhibitor-Q. We will move beyond simple checklists, explaining the causal logic behind each experimental choice to build a robust, self-validating data package. Our approach is structured in a logical cascade, from confirming direct target binding in the complex cellular milieu to quantifying the downstream physiological consequences.

Tier 1: Confirming Direct Target Engagement in a Cellular Environment

The foundational question for any targeted inhibitor is: does it bind its intended target in a live cell? Answering this is the critical first step. While biochemical assays are useful, they do not account for cell permeability or intracellular competition.[5] The Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for verifying target engagement in a physiologically relevant context.[6][7][8][9]

The principle of CETSA is elegantly simple: the binding of a ligand, such as Inhibitor-Q, to its target protein increases the protein's thermal stability.[9][10] When cells are heated, unbound proteins denature and aggregate at a lower temperature than their ligand-bound counterparts.[6][9]

Experimental Workflow: CETSA

The overall workflow involves treating intact cells with the inhibitor, heating the cells across a temperature gradient, lysing them, and then quantifying the amount of the soluble (non-denatured) target protein remaining.[10]

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Heating cluster_analysis Analysis prep1 Culture Cells to ~80% Confluency prep2 Harvest & Resuspend in PBS prep1->prep2 treat Incubate Cells with Inhibitor-Q vs. Vehicle prep2->treat heat Aliquot & Heat Across Temperature Gradient (e.g., 40-64°C) treat->heat lyse Freeze-Thaw Lysis heat->lyse spin Centrifuge to Pellet Aggregated Proteins lyse->spin collect Collect Supernatant (Soluble Fraction) spin->collect quant Quantify Target Protein (e.g., Western Blot) collect->quant

CETSA experimental workflow diagram.
Protocol: CETSA Melt Curve for Inhibitor-Q
  • Cell Culture: Plate A549 cells (a non-small cell lung cancer line with known EGFR expression) to achieve 70-80% confluency on the day of the experiment.

  • Treatment: Treat cells with either 10 µM Inhibitor-Q or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Trypsinize, wash, and resuspend cells in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) in a thermal cycler, followed by 3 minutes at room temperature.[10]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[10]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant and analyze the amount of soluble EGFR protein by Western Blotting.

Data Presentation & Interpretation

The expected outcome is a rightward shift in the melting curve for the Inhibitor-Q-treated cells, indicating thermal stabilization of EGFR.

Temperature (°C)Vehicle (Soluble EGFR)Inhibitor-Q (Soluble EGFR)
46100%100%
5095%98%
5452%91%
5815%55%
625%20%

This thermal shift provides strong evidence that Inhibitor-Q directly engages EGFR within the complex intracellular environment.[6][7]

Tier 2: Elucidating Downstream Signaling Consequences

Confirming target binding is necessary but not sufficient. A true MoA validation requires demonstrating that this binding event leads to a functional consequence on the target's signaling pathway. For a receptor tyrosine kinase like EGFR, activation triggers two major pro-survival pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[11][12][13] An effective EGFR inhibitor should block the phosphorylation cascades within these pathways.[14]

Signaling Pathway Overview

EGFR_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates InhibitorQ Inhibitor-Q InhibitorQ->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT p-AKT PI3K->AKT AKT->Proliferation

Simplified EGFR signaling pathways.
Protocol: Western Blot for Pathway Inhibition
  • Cell Culture & Starvation: Plate A549 cells and grow to ~70% confluency. Serum-starve the cells for 12-18 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of Inhibitor-Q (e.g., 0.1, 1, 10 µM) or a known EGFR inhibitor like Gefitinib (positive control) for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes to robustly activate the pathway. A non-stimulated control should be included.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Quantification & Blotting: Determine protein concentration (e.g., BCA assay), normalize samples, separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

Data Presentation & Interpretation

The results should demonstrate a dose-dependent decrease in the phosphorylation of both ERK and AKT in Inhibitor-Q-treated cells compared to the EGF-stimulated control.

Treatmentp-ERK Levelp-AKT Level
Vehicle (No EGF)10%12%
Vehicle (+ EGF)100%100%
1 µM Gefitinib (+ EGF)15%20%
0.1 µM Inhibitor-Q (+ EGF)85%90%
1 µM Inhibitor-Q (+ EGF)20%25%
10 µM Inhibitor-Q (+ EGF)8%11%

This data functionally links the direct target engagement (Tier 1) to the expected downstream biological consequence, strengthening the MoA hypothesis.

Tier 3: Assessing Cellular Phenotypic Outcomes

The ultimate validation of an anticancer agent's MoA is its ability to induce a desired phenotype, such as inhibiting cell proliferation or inducing apoptosis.[5][15][16][17] If Inhibitor-Q effectively blocks pro-survival signaling, it should reduce the viability of cancer cells dependent on that signaling.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed A549 cells in a 96-well plate at a low density (e.g., 2,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Inhibitor-Q (e.g., from 0.01 µM to 50 µM). Include a vehicle control and a positive control (Gefitinib).

  • Incubation: Incubate the plate for 72 hours to allow for effects on proliferation to manifest.

  • Assay: Perform the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay quantifies ATP, an indicator of metabolically active cells.[16]

  • Data Analysis: Plot the luminescence signal against the log of inhibitor concentration and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation & Interpretation

A potent IC50 value for Inhibitor-Q, ideally comparable to or better than the established competitor, provides crucial evidence of its on-target, anti-proliferative effect.

CompoundA549 Cell Line IC50 (µM)
Inhibitor-Q 0.95
Gefitinib (Control)1.20
Doxorubicin (Control)0.50

This phenotypic data serves as the capstone for the primary MoA validation, connecting target binding to pathway inhibition to a whole-cell anti-cancer effect.

Tier 4: Profiling Inhibitor Selectivity

A critical aspect of drug development is understanding an inhibitor's selectivity. Hitting unintended targets ("off-targets") can lead to toxicity or unexpected side effects.[18][19] Kinase selectivity profiling against a broad panel of kinases is an industry-standard method to assess this.[20][21][22]

Methodology: Kinase Selectivity Profiling

This is typically performed as a service by specialized contract research organizations (CROs). The process involves:

  • Assay: Testing Inhibitor-Q at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases representing the human kinome).[18]

  • Data Reporting: The activity of each kinase is measured, and the results are reported as percent inhibition relative to a control.

  • Follow-up: For any significant off-target hits (e.g., >50% inhibition), follow-up IC50 determinations are performed to quantify the potency of the off-target interaction.

Data Presentation & Interpretation

The data is often visualized as a dendrogram or a table to clearly show the selectivity profile.

Kinase Target% Inhibition @ 1 µMNotes
EGFR 98% On-Target
VEGFR275%Significant Off-Target
SRC25%Weak Off-Target
CDK25%Inactive
p38α2%Inactive

A highly selective inhibitor will show potent inhibition of the primary target (EGFR) with minimal activity against other kinases. If significant off-targets like VEGFR2 are identified, this does not necessarily invalidate the compound but provides crucial information. It may be a "multi-tyrosine kinase inhibitor," which could be a desirable profile in some cancer types.[23] This data is vital for predicting potential side effects and guiding future optimization efforts.

Conclusion & Comparative Summary

Through this four-tiered validation workflow, we have constructed a comprehensive and robust data package for Inhibitor-Q. We have moved logically from demonstrating direct target binding in cells (CETSA), to confirming functional inhibition of the downstream signaling pathway (Western Blot), to quantifying the resulting anti-proliferative phenotype (Cell Viability), and finally, to characterizing its specificity across the kinome (Selectivity Profiling).

Validation TierMethodKey MetricInhibitor-Q ResultComparison (Gefitinib)
1. Target Engagement CETSAΔTagg+4.2 °C~ +4.5 °C
2. Pathway Inhibition Western Blotp-ERK/p-AKT IC50~1 µM~1 µM
3. Phenotypic Effect Cell ViabilityA549 IC500.95 µM1.20 µM
4. Selectivity Kinase PanelS-Score(10)0.050.03

The collective data strongly supports the mechanism of action of Inhibitor-Q as a potent and relatively selective EGFR inhibitor. Its performance is comparable, and in some aspects slightly superior, to the established drug Gefitinib in this head-to-head comparison. This rigorous, self-validating approach provides the confidence needed to advance a promising compound like Inhibitor-Q to the next stage of drug development.

References

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Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Guide to 7-Bromo-4,6-dichloroquinazoline Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the quinazoline scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] This guide, intended for researchers, scientists, and drug development professionals, delves into the comparative efficacy of a specific class of these compounds: 7-Bromo-4,6-dichloroquinazoline analogs. While direct comparative data on a comprehensive series of these exact analogs remains an area of active investigation, this document synthesizes available experimental data on structurally related compounds, primarily 6-bromo-quinazoline derivatives, to provide a robust framework for understanding their potential and guiding future research.

The strategic placement of halogen atoms on the quinazoline ring is a well-established approach to modulate the pharmacological properties of these inhibitors.[2][3] The 7-bromo and 4,6-dichloro substitution pattern is of particular interest due to its potential to enhance binding affinity and selectivity for key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

The Quinazoline Core: A Privileged Scaffold in Oncology

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, provides an ideal framework for ATP-competitive kinase inhibition.[4] Its planar structure allows for effective interaction within the ATP-binding pocket of various kinases, while the nitrogen atoms can form crucial hydrogen bonds with hinge region residues, a hallmark of potent kinase inhibition.[4]

Substitutions at various positions of the quinazoline core are critical in defining the inhibitor's potency, selectivity, and pharmacokinetic properties. The focus of this guide, the 7-bromo and 4,6-dichloro substitution, is hypothesized to confer several advantages:

  • Enhanced Lipophilicity: The bromo and chloro groups increase the molecule's lipophilicity, potentially improving cell membrane permeability and bioavailability.

  • Modulated Electronic Properties: The electron-withdrawing nature of halogens can influence the electron density of the quinazoline ring, impacting its interaction with the target kinase.

  • Directed Substitution: The specific placement of these halogens provides synthetic handles for the introduction of various side chains to explore structure-activity relationships (SAR).

Comparative Efficacy of Bromo-Quinazoline Analogs in Cell-Based Assays

To illustrate the potential efficacy of this compound analogs, we will examine the cytotoxic activity of a series of 6-bromo-quinazoline-4(3H)-one derivatives. These compounds share a key bromo-substitution on the quinazoline core and have been evaluated in well-established cell-based assays.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of 6-Bromo-Quinazoline Analogs
Compound IDR-Group (at position 2)MCF-7 (Breast Cancer)SW480 (Colon Cancer)MRC-5 (Normal Lung Fibroblast)
8a -S-(CH₂)₂-Ph15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
8c -S-CH₂-Ph35.14 ± 6.8763.15 ± 1.63>100
Erlotinib (Reference Drug)9.9 ± 0.14Not ReportedNot Reported
Cisplatin (Reference Drug)10.5 ± 1.212.3 ± 1.5Not Reported

Data synthesized from Emami et al., BMC Chemistry (2024).[2][3]

Expert Interpretation of the Data:

The data presented in Table 1 reveals several key insights into the structure-activity relationships of these bromo-quinazoline analogs.[2][3]

  • Impact of the Linker: Compound 8a , featuring a two-carbon aliphatic linker between the sulfur and the phenyl ring, demonstrates significantly higher potency against both MCF-7 and SW480 cancer cell lines compared to compound 8c , which has a single carbon linker.[2][3] This suggests that the length and flexibility of this linker are critical for optimal interaction with the cellular target.

  • Selective Cytotoxicity: Notably, compound 8a exhibits a considerable therapeutic window, with an IC₅₀ value against the normal MRC-5 cell line that is over 4.7-fold higher than its IC₅₀ against the cancer cell lines.[2][3] This selectivity is a crucial attribute for any potential anticancer agent, as it indicates a lower likelihood of off-target toxicity.

  • Comparative Potency: While Erlotinib, an established EGFR inhibitor, shows higher potency against the MCF-7 cell line in this study, the promising activity and selectivity of compound 8a underscore the potential of the bromo-quinazoline scaffold for developing novel anticancer agents.[2][3]

Mechanistic Insights: Targeting Key Signaling Pathways

Quinazoline-based inhibitors primarily exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. The EGFR and VEGFR-2 signaling pathways are prominent examples.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 4-anilinoquinazolines are a well-established class of EGFR inhibitors that compete with ATP for binding to the kinase domain.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Analog Quinazoline->EGFR Inhibits ATP Binding EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of angiogenesis, the formation of new blood vessels.[5] Tumors require a blood supply to grow and metastasize, making VEGFR-2 a critical target in cancer therapy. Quinazoline derivatives have also been developed as potent VEGFR-2 inhibitors.

VEGFR2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Quinazoline Quinazoline Analog Quinazoline->VEGFR2 Inhibits ATP Binding VEGF VEGF VEGF->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by quinazoline analogs.

Experimental Protocols: A Guide to Cell-Based Efficacy Assays

The robust evaluation of novel kinase inhibitors relies on well-validated cell-based assays. The following protocols provide a detailed methodology for assessing the cytotoxic and antiproliferative effects of this compound analogs.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Cisplatin or Erlotinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for Evaluating Antiproliferative Activity

The following diagram illustrates the typical workflow for synthesizing and evaluating the antiproliferative activity of novel quinazoline analogs.

workflow cluster_synthesis Synthesis & Characterization cluster_assay Cell-Based Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, Mass Spec, HPLC) synthesis->characterization cell_culture Culturing of Cancer and Normal Cell Lines characterization->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability_assay ic50 Calculation of IC₅₀ Values viability_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mechanism Mechanistic Studies (e.g., Kinase Assays, Western Blot) sar->mechanism mechanism->synthesis Iterative Design

Caption: Experimental workflow for the development and evaluation of quinazoline analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors with potential applications in oncology. While direct comparative efficacy data for a series of such analogs is still emerging, the analysis of structurally related 6-bromo-quinazoline derivatives provides a strong rationale for their continued investigation. The experimental data presented herein highlights the importance of systematic modifications to the quinazoline core to optimize potency and selectivity.

Future research should focus on the synthesis and comprehensive in vitro evaluation of a focused library of this compound analogs. This should include screening against a panel of cancer cell lines representing different tumor types, as well as enzymatic assays to determine their inhibitory activity against specific kinases like EGFR and VEGFR-2. Such studies will be instrumental in elucidating the full therapeutic potential of this exciting class of compounds.

References

  • Emami, L., et al. (2024).
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Li, D. D., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668535. [Link]
  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (2022).
  • Wang, R., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 36, 127788. [Link]
  • Wang, R., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments.
  • Suman, S., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
  • Synthesis and biological activities of novel spiroquinazoline derivatives for Alzheimer's disease. (2024).
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Semantic Scholar. [Link]
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry. [Link]
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (2000).
  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. (2015). Organic & Biomolecular Chemistry. [Link]
  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. [Link]
  • El-Gamal, M. I., et al. (2022).
  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (2016). Research in Pharmaceutical Sciences. [Link]
  • Emami, L., et al. (2024).
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Li, D. D., et al. (2013). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. PLOS ONE. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond the benchtop. The responsible management and disposal of compounds like 7-Bromo-4,6-dichloroquinazoline are not merely regulatory hurdles; they are integral components of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a detailed, step-by-step protocol for the proper disposal of this halogenated heterocyclic compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower you, the researcher, to make informed and safe decisions.

Immediate Safety Profile & Hazard Identification

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is a hazardous substance that requires careful management to prevent exposure to personnel and release into the environment.[1][2] Its structural similarity to other bioactive quinazolines, many of which are investigated for cytotoxic potential, suggests that it should be handled with the precautions typically afforded to potent chemical agents.[3]

All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE). The mandatory PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, inspected before use.[5]

  • Body Protection: A properly fitted laboratory coat.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[4]

The Globally Harmonized System (GHS) classifications for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₃BrCl₂N₂[2]
Molecular Weight 277.93 g/mol [2]
Appearance Solid[6]
Storage Conditions 2-8°C, Inert atmosphere[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2]
GHS Precautionary Statements P261: Avoid breathing dustP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

The Core Principle: Segregation of Halogenated Waste

The defining structural characteristic of this compound for disposal purposes is the presence of halogen atoms (bromine and chlorine). This classifies it unequivocally as halogenated organic waste .[7] This classification is the cornerstone of its disposal plan for two primary reasons:

  • Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and may form toxic byproducts, such as dioxins, if not incinerated at the correct, high temperatures.[8][9]

  • Disposal Cost and Methodology: The disposal process for halogenated waste is specialized and more costly than for non-halogenated waste.[10] Mixing halogenated and non-halogenated waste streams results in the entire volume being classified and treated as halogenated waste, leading to a significant and unnecessary increase in disposal costs.[10][11]

Therefore, the most critical step in the disposal process is the strict segregation of this compound and any materials contaminated with it from all other waste streams.[7][12]

Step-by-Step Disposal Protocol

The disposal of this compound must be a systematic, documented process from the point of generation to final handover to a licensed professional service.

Step 1: Waste Identification and Segregation

Immediately upon generation, all waste contaminated with this compound must be identified and segregated. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated weighing papers, pipette tips, and disposable PPE (gloves, lab coats).[5]

  • Liquid Waste: Any solutions containing dissolved this compound.

  • Contaminated Labware: Empty containers, rinsed glassware, and other equipment. Note that even "empty" containers must be treated as hazardous waste unless triple-rinsed.[13] The rinsate from this process must also be collected as hazardous liquid waste.

Step 2: Container Selection and Labeling

Proper containerization is essential to prevent leaks and ensure clear communication of the hazard.

  • Select an Appropriate Container: Use a dedicated, leak-proof, and sealable container compatible with the chemical waste.[14] For solids, a wide-mouth plastic or glass jar with a screw-top lid is suitable. For liquids, use a designated solvent waste container.

  • Label Accurately: Before any waste is added, the container must be clearly labeled.[12] The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[14]

    • The words "Halogenated Organic Waste" .

    • Associated hazard pictograms (e.g., Harmful/Irritant).

Step 3: Waste Accumulation and Storage
  • Secure the Container: After each addition of waste, ensure the container is tightly sealed to prevent the release of vapors.[11]

  • Maintain a Log: Keep a log of the waste being added to the container, including the date and approximate quantity.[14] This documentation is crucial for your institution's Environmental Health and Safety (EHS) office and the disposal contractor.

  • Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area.[14] This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[1][15]

Step 4: Arrange for Professional Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[10][14]

  • Contact Your EHS Office: The final disposal must be carried out by a licensed hazardous waste management company.[5] Contact your institution's EHS department to schedule a waste pickup.

  • Provide Full Disclosure: Accurately describe the contents of the waste container to the EHS office, using your waste accumulation log for reference.

  • Preferred Disposal Method: The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration in a permitted hazardous waste facility.[13]

Disposal and Decontamination Workflow

The following diagram outlines the logical workflow for the safe handling and disposal of this compound waste.

G start Waste Generation (Solid, Liquid, Contaminated PPE) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Select & Pre-Label Container 'Hazardous Waste' 'this compound' segregate->container accumulate Accumulate Waste - Securely seal container - Update waste log container->accumulate storage Store in Designated Satellite Accumulation Area accumulate->storage contact_ehs Contact EHS for Pickup (When full or per schedule) storage->contact_ehs end Professional Disposal (Licensed Contractor - Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response team or EHS office.

  • Don PPE: Before addressing the spill, ensure you are wearing the full complement of PPE, including respiratory protection if the substance is a powder.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[5] Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[13]

    • For Liquid Spills: Use an inert absorbent material to soak up the spill.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as halogenated hazardous waste. Follow with a soap and water wash.

  • Report the Incident: Report the spill to your supervisor and EHS office, regardless of its size.[5]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • Benchchem. (2025). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.
  • AZA Mid-Year Meeting. This compound.
  • ECHEMI. 7-Bromo-6-chloro-4-quinazolinone SDS, 17518-98-8 Safety Data Sheets.
  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons.
  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs.
  • Benchchem. (2025). Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals.
  • AMERICAN ELEMENTS. 7-Bromo-2,4-dichloroquinazoline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4,7-dichloroquinoline.
  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Benchchem. (2025). Proper Disposal of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Guide for Laboratory Professionals.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Benchchem. (2025). Safeguarding Your Research: Essential Safety Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline.
  • Bucknell University. Hazardous Waste Segregation Guide.
  • U.S. Environmental Protection Agency. PART F. Organochlorine (OC) Compounds.
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports.

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A Senior Application Scientist's Guide to the Safe Handling of 7-Bromo-4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the novel compounds we work with are the keys to future breakthroughs. 7-Bromo-4,6-dichloroquinazoline is one such key, a halogenated heterocyclic compound with significant potential in medicinal chemistry and kinase inhibitor development.[1][2][3] However, its potent bioactivity necessitates a profound respect for its handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in scientific principles, to ensure your safety and the integrity of your research when working with this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a solid substance that presents multiple health hazards.[4] Understanding the specific nature of these risks is the foundation of our safety protocol. The Globally Harmonized System (GHS) provides a clear classification of the dangers this compound poses.

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4][5]

The presence of bromine and chlorine atoms on the quinazoline scaffold enhances its reactivity and biological activity, but also its potential for toxicity.[6][7] Skin or eye contact can lead to immediate irritation, while inhalation of the dust can irritate the respiratory tract.[5][8] Ingestion poses a significant toxic risk.[4] Therefore, our primary directive is to prevent any direct contact with the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical and immediate line of defense against exposure.[9][10][11] The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the identified hazards.

Protection TypeSpecificationRationale & Causality
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when there is a risk of splashing.[5][12]Prevents airborne particulates from contacting the eyes and protects against splashes of solutions containing the compound, which can cause serious eye irritation.[4][5]
Skin Protection Chemical-resistant nitrile gloves. A flame-resistant, fully-buttoned laboratory coat. Closed-toe shoes.[12][13][14]Nitrile gloves provide a robust barrier against halogenated organic compounds. A lab coat prevents incidental skin contact. Always inspect gloves for tears before use and wash hands thoroughly after handling.[13]
Respiratory Protection All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[6][13] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is mandatory.[12]This engineering control is crucial to prevent inhalation of the compound, which can cause respiratory irritation and may be harmful.[4][5]

Operational and Disposal Plans: A Step-by-Step Protocol

A systematic approach to handling and disposal is essential for safety and regulatory compliance.[13][15]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure your designated workspace, preferably a chemical fume hood, is clean and uncluttered. Confirm the location and functionality of the nearest safety shower and eyewash station.[10][13]

  • Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood to contain any dust.[13][16] Use a spatula for transfers and handle gently to minimize aerosolization.

  • Dissolution: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[13] Be aware that halogenated compounds can react with strong oxidizing agents.[17]

  • Reaction: Carry out all reactions within a well-ventilated fume hood.[13]

  • Post-Handling: After use, decontaminate all surfaces and equipment that came into contact with the compound. Wash your hands and any exposed skin thoroughly with soap and water, even after wearing gloves.[13]

Disposal Plan

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure compliance.[15][18]

  • Waste Identification: this compound is classified as a halogenated organic solid waste.[15]

  • Segregation:

    • Do NOT mix with non-halogenated organic waste.[15]

    • Keep solid and liquid waste containing this compound in separate, clearly labeled containers.[15]

  • Procedure:

    • Container Labeling: Use a designated, leak-proof hazardous waste container. Label it clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[15]

    • Waste Transfer: Carefully transfer waste into the designated container, minimizing dust generation.[15]

    • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[16]

    • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, regional, and national regulations.[18]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, a swift and correct response is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][17]

  • Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[13][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[13][17]

Visualizing the Safety Workflow

To ensure clarity and immediate comprehension of the safety protocols, the following diagrams outline the decision-making process for PPE selection and the overall handling workflow.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Handling 7-Bromo-4,6- dichloroquinazoline task What is the task? start->task weighing Weighing Solid / Transfers task->weighing Solid Form solution Preparing Solutions / Reactions task->solution Liquid Form ppe_solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood or Respirator weighing->ppe_solid ppe_solution Required PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - Fume Hood solution->ppe_solution

Caption: PPE selection workflow based on the task and physical form of the compound.

Disposal_Workflow start Waste Generation (Solid or Liquid) segregate Segregate as Halogenated Waste start->segregate label_container Use Clearly Labeled, Designated Container segregate->label_container transfer Carefully Transfer Waste label_container->transfer seal Securely Seal Container transfer->seal store Store in Satellite Accumulation Area seal->store dispose Arrange Professional Hazardous Waste Disposal store->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.